molecular formula C4H5NO2 B058015 Succinimide CAS No. 123-56-8

Succinimide

货号: B058015
CAS 编号: 123-56-8
分子量: 99.09 g/mol
InChI 键: KZNICNPSHKQLFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Succinimide is a pivotal heterocyclic organic compound serving as a fundamental building block and a versatile scaffold in medicinal chemistry and biochemical research. Its core structure, a cyclic imide, is integral to the synthesis of a wide array of N-functionalized derivatives, most notably N-hydroxythis compound (NHS), which is critical for forming active esters in peptide coupling and bioconjugation reactions for labeling proteins and other biomolecules. Beyond its role as a synthetic intermediate, this compound itself exhibits biological activity as a core structural motif in clinically and research-relevant molecules. It is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it and its analogs valuable tools for studying DNA damage response pathways, cancer biology, and neuroprotective mechanisms. Researchers utilize this compound to explore its effects in models of oxidative stress and ischemia. This compound is essential for developing novel pharmaceuticals, creating advanced biomaterials, and probing intricate cellular processes, offering significant value to synthetic and investigative programs.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNICNPSHKQLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25950-42-9, Array
Record name 2,5-Pyrrolidinedione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25950-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8051629
Record name Succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-56-8, 584-43-0
Record name Succinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13376
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SUCCINIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mercuric imidosuccinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mercuric imidosuccinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SUCCINIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SUCCINIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Pyrrolidinedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X90O3503
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Succinimide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Succinimide from Succinic Acid and Urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of succinimide from succinic acid and urea (B33335). The document details the reaction conditions, experimental protocols, and relevant applications in the field of drug development, including the mechanism of action of this compound derivatives.

Introduction

This compound and its derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry. They are recognized for a variety of therapeutic properties, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities.[1] The synthesis of the core this compound structure from readily available starting materials like succinic acid and urea is a key process for the development of novel therapeutics. This guide will explore the chemical synthesis of this compound, providing detailed experimental parameters and a plausible reaction mechanism. Furthermore, it will touch upon the relevance of this compound derivatives in drug development by illustrating a key signaling pathway they modulate.

Synthesis of this compound from Succinic Acid and Urea

The reaction of succinic acid with urea is a common and effective method for the synthesis of this compound. The process typically involves heating the two reagents, often in the presence of a catalyst, to drive the cyclization and dehydration reaction.

Reaction Parameters

Several factors influence the yield and purity of the resulting this compound. These include the molar ratio of reactants, reaction temperature, reaction time, and the use of a catalyst. The following tables summarize quantitative data from various reported experimental protocols.

Table 1: Experimental Conditions for this compound Synthesis

ParameterValueSource
Reactant Ratio (Succinic Acid:Urea) 2:1 (mass ratio)Xiao et al., 2020[2]
1:0.2 - 1:0.4 (weight ratio)CN102329260A[3]
Reaction Temperature 195 °CXiao et al., 2020[2]
240 - 250 °CCN102329260A[3]
Reaction Time 6 hoursXiao et al., 2020[2]
5 - 10 minutes (at final temp)CN102329260A[3]
Catalyst Phosphorous acid (~4.2% of succinic acid mass)Xiao et al., 2020[2]
Yield >80%Xiao et al., 2020[2]
Experimental Protocols

Protocol 1: Synthesis of this compound from Succinic Acid and Urea with Phosphorous Acid Catalyst

This protocol is adapted from the work of Xiao et al. (2020).[2]

Materials:

Procedure:

  • Combine 11.81 g of succinic acid, 3.07 g of urea, and 0.5 g of phosphorous acid in a reaction vessel.

  • Heat the mixture with stirring to 195 °C.

  • Maintain the reaction at a constant temperature of 195 °C for 6 hours.

  • Cool the reaction mixture to 80 °C.

  • Add 8 mL of water and 1 g of activated carbon to the mixture.

  • Filter the mixture while hot and wash with hot water.

  • Allow the filtrate to crystallize at 25 °C for 12 hours to obtain crude this compound.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Protocol 2: Industrial Process for this compound Synthesis

This protocol is based on the initial ammonification step described in Chinese Patent CN102329260A.[3]

Materials:

  • Succinic acid

  • Urea

Procedure:

  • Charge the ammonification still with succinic acid and urea in a weight ratio of 1:0.2 to 1:0.4.

  • Begin heating to 150 °C with stirring.

  • Continue heating to a final temperature of 240-250 °C.

  • Hold the reaction at this temperature for 5-10 minutes.

  • Discharge the molten product and allow it to crystallize with stirring to obtain crude this compound.

Reaction Mechanism

The synthesis of this compound from succinic acid and urea is believed to proceed through the formation of an intermediate, succinamic acid. The reaction pathway is as follows:

Reaction_Mechanism succinic_acid Succinic Acid intermediate Succinamic Acid Intermediate succinic_acid->intermediate + Urea - NH₃ urea Urea urea->intermediate This compound This compound intermediate->this compound - H₂O water H₂O co2 CO₂ ammonia NH₃ Signaling_Pathway Simplified Signaling Pathway of this compound Anticonvulsants cluster_neuron Thalamic Neuron ca_channel T-type Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx depolarization Membrane Depolarization depolarization->ca_channel activates burst_firing Neuronal Burst Firing ca_influx->burst_firing seizure Absence Seizure burst_firing->seizure This compound This compound Derivative (e.g., Ethosuximide) This compound->ca_channel blocks

References

Spectroscopic Characterization of Succinimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for succinimide (pyrrolidine-2,5-dione), a vital heterocyclic compound used in organic synthesis and as a precursor in the development of pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of its spectroscopic signature is crucial for identification, purity assessment, and structural elucidation in various chemical contexts. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its symmetric structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by a single sharp singlet for the methylene (B1212753) protons and a broad singlet for the amine proton. The chemical shift of the N-H proton can be highly variable depending on the solvent and concentration.

Assignment Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in D₂O (ppm)
-CH₂-CH₂-2.769[1]2.810[1]
N-H8.9[1](not observed due to exchange)
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is also simple, showing two distinct signals corresponding to the carbonyl carbons and the methylene carbons.

Assignment Chemical Shift (δ) in Acetone-D₆ (ppm)
-C H₂-C H₂-30.7
-C =O177.5
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-D₆) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition for ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of N-H and C=O bonds characteristic of an imide.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment Intensity
3270N-H stretchStrong, broad
1770C=O stretch (asymmetric)Strong
1700C=O stretch (symmetric)Strong
2802-2861C-H stretchMedium
1370C-N stretchMedium

Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, mull, thin film).

Experimental Protocol: IR Spectroscopy (KBr Pellet Technique)

The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for transmission IR spectroscopy.[3][4]

  • Sample Preparation : Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle.[3][5] The mixture should be a fine, homogeneous powder.

  • Pellet Formation : Transfer the powder to a pellet press. Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[3][5]

  • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Spectrum : Record a background spectrum of the empty sample compartment.

  • Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Mass Spectrometry Data (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

m/z Relative Intensity (%) Assignment
99100[M]⁺ (Molecular Ion)[6][7]
5687[M - C=O - NH]⁺ or [C₂H₂NO]⁺
1009[M+1]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[6][7]

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like this compound.

  • Sample Preparation : Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[8] High concentrations should be avoided to prevent signal suppression and contamination.[8]

  • Instrument Calibration : Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[9]

  • Infusion : Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

  • Data Acquisition : The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagrams illustrate the complementary nature of these spectroscopic techniques in elucidating the structure of this compound and a general workflow for its analysis.

Spectroscopic_Elucidation cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry This compound This compound (C₄H₅NO₂) H_NMR ¹H NMR (2.77 ppm, singlet, 4H) (8.9 ppm, broad s, 1H) This compound->H_NMR C_NMR ¹³C NMR (30.7 ppm, CH₂) (177.5 ppm, C=O) This compound->C_NMR IR IR (3270 cm⁻¹, N-H) (1770, 1700 cm⁻¹, C=O) This compound->IR MS MS (EI) (m/z = 99, [M]⁺) (m/z = 56, fragment) This compound->MS Structure Elucidated Structure H_NMR->Structure -CH₂-CH₂- & N-H groups C_NMR->Structure Carbon Skeleton (2 types of C) IR->Structure Functional Groups (Imide) MS->Structure Molecular Formula & Fragmentation

Caption: Complementary data from NMR, IR, and MS for this compound structure elucidation.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis start Obtain Sample (e.g., this compound) sample_prep Sample Preparation (Dissolve, Pelletize, etc.) start->sample_prep run_ir Acquire IR Spectrum sample_prep->run_ir Solid/Liquid Prep run_nmr Acquire NMR Spectra (¹H and ¹³C) sample_prep->run_nmr Solution Prep run_ms Acquire Mass Spectrum sample_prep->run_ms Solution Prep data_analysis Data Interpretation - Correlate Peaks - Assign Fragments - Determine Connectivity run_ir->data_analysis Functional Groups run_nmr->data_analysis H/C Framework run_ms->data_analysis Molecular Formula structure Propose Structure data_analysis->structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Versatile Succinimide Core: A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The succinimide scaffold, a five-membered dicarboximide ring system, represents a privileged structure in medicinal chemistry, underpinning a remarkable breadth of pharmacological activities. Its synthetic tractability and ability to engage with various biological targets have established it as a critical pharmacophore in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying molecular pathways to support ongoing research and drug discovery efforts.

Anticancer Activity: Targeting Proliferation and Angiogenesis

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and, in some cases, inhibiting angiogenesis.[1][2][3] The primary mechanism of action for many of these compounds involves the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.[2]

A series of dicarboximide derivatives have shown potent cytotoxic activity against human leukemia (K562, MOLT-4) and cervical cancer (HeLa) cells, with IC50 values in the low micromolar range.[2] Mechanistic studies revealed that these compounds can upregulate genes involved in both receptor-mediated and mitochondrial apoptotic pathways.[2] Furthermore, they have been shown to activate stress-induced Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically JNK and p38 kinases, suggesting their role in apoptosis regulation.[2] Some derivatives also exhibit DNA binding properties.[2]

In the context of colorectal cancer, novel benzylidene-succinimide derivatives have been identified as non-cytotoxic antiangiogenic inhibitors.[3] One promising compound, XCF-37b, was found to inhibit tumor growth in vivo by targeting critical signaling pathways such as AKT/mTOR and VEGFR2.[3]

Quantitative Anticancer Data
Compound/DerivativeCell LineIC50 (µM)Reference
Imide 1e K5623.2[2]
MOLT-45.8[2]
HeLa8[2]
Imide 1b MOLT-47[2]
Imide 1h MOLT-420[2]
Imide 1i MOLT-415[2]
Imide 1f K56218[2]
Imide 2c K562<6[2]
Imide 2d K562<6[2]
Imide 2f K562<6[2]
Imide 3c K5622[2]
MOLT-42[2]
HeLa2.6[2]
HUVEC0.4[2]
Imide 3d K5621.9[2]
MOLT-43.2[2]
HeLa2.2[2]
HUVEC0.3[2]
Imide 3f K5623[2]
MOLT-43[2]
HeLa3[2]
HUVEC0.4[2]
Compound 3d MCF-743.4[4]
MDA-MB-23135.9[4]
Compound 4d MCF-739.0[4]
MDA-MB-23135.1[4]
Compound 3a A5495.988[4]
Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5]

  • Cell Seeding: Cancer cells (e.g., HeLa, K562, MOLT-4) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[2][5]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period, typically 48 hours.[2]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated. A lower IC50 value indicates greater cytotoxicity.[5]

Signaling Pathway: Anticancer Mechanisms

anticancer_pathway cluster_this compound This compound Derivatives cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_processes Cellular Processes S This compound Derivatives AKT_mTOR AKT/mTOR Pathway S->AKT_mTOR Inhibition VEGFR2 VEGFR2 Pathway S->VEGFR2 Inhibition MAPK MAPK Pathway (JNK, p38) S->MAPK Activation NFkB NF-kB Pathway S->NFkB Modulation Proliferation Proliferation AKT_mTOR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis anticonvulsant_workflow cluster_synthesis Compound Preparation cluster_screening In Vivo Screening cluster_analysis Data Analysis S Synthesize this compound Derivatives Admin Administer Compound to Mice (i.p.) S->Admin MES Maximal Electroshock (MES) Test Admin->MES scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test Admin->scPTZ Tox Neurotoxicity (Rotarod Test) Admin->Tox ED50 Calculate ED50 MES->ED50 scPTZ->ED50 TD50 Calculate TD50 Tox->TD50 PI Determine Protective Index (TD50/ED50) ED50->PI TD50->PI

References

Succinimide: A Cornerstone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The seemingly simple five-membered ring of succinimide (pyrrolidine-2,5-dione) belies its profound impact on medicinal chemistry. For decades, this versatile scaffold has served as a critical precursor and core structural motif in a diverse array of pharmaceuticals, ranging from established anticonvulsants to cutting-edge anticancer agents. Its synthetic tractability and favorable pharmacological properties have cemented its status as a privileged structure in drug discovery and development. This technical guide provides a comprehensive overview of the role of this compound in pharmaceutical synthesis, complete with detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways.

This compound in the Synthesis of Anticonvulsant Drugs

The most well-established therapeutic application of the this compound scaffold is in the development of anticonvulsant drugs, primarily for the treatment of absence seizures. The this compound ring is a key pharmacophore in this class of drugs, which includes ethosuximide (B1671622), phensuximide (B1677645), and methsuximide.[1][2][3]

Ethosuximide: A First-Line Treatment for Absence Seizures

Ethosuximide is a frontline therapy for absence seizures, and its synthesis provides a classic example of the strategic use of the this compound precursor.[3][4] The common synthetic route begins with a Knoevenagel condensation of methyl ethyl ketone with ethyl cyanoacetate (B8463686).[2][5] The resulting α,β-unsaturated ester undergoes a Michael addition with hydrogen cyanide to form a dinitrile intermediate. Subsequent hydrolysis and decarboxylation yield 2-ethyl-2-methylsuccinic acid.[2][6] The final step involves the formation of the this compound ring through reaction with a nitrogen source, such as ammonia (B1221849) or urea (B33335), under thermal conditions.[2]

G cluster_0 Ethosuximide Synthesis Workflow Methyl Ethyl Ketone Methyl Ethyl Ketone Ethyl Cyanoacetate Ethyl Cyanoacetate Knoevenagel Condensation Knoevenagel Condensation 2-Cyano-3-methylpent-2-enoate 2-Cyano-3-methylpent-2-enoate Hydrogen Cyanide Hydrogen Cyanide Michael Addition Michael Addition 2-Ethyl-2-methylsuccinonitrile 2-Ethyl-2-methylsuccinonitrile Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation 2-Ethyl-2-methylsuccinic Acid 2-Ethyl-2-methylsuccinic Acid Ammonia/Urea Ammonia/Urea Cyclization Cyclization Ethosuximide Ethosuximide

Table 1: Summary of Ethosuximide Synthesis Steps and Yields

StepReactantsReagents/ConditionsProductYield (%)
1Methyl ethyl ketone, Ethyl cyanoacetatePiperidine (B6355638), RefluxEthyl 2-cyano-3-methylpent-2-enoate~85%
2Ethyl 2-cyano-3-methylpent-2-enoateHydrogen cyanideEthyl 2,3-dicyano-3-methylpentanoateHigh
3Ethyl 2,3-dicyano-3-methylpentanoateAcid hydrolysis, Heat2-Ethyl-2-methylsuccinic acid~70%
42-Ethyl-2-methylsuccinic acidUrea, Heat (190-200°C)Ethosuximide~60%

Experimental Protocol: Synthesis of Ethosuximide

Step 1: Knoevenagel Condensation A mixture of methyl ethyl ketone (1 mol) and ethyl cyanoacetate (1 mol) is refluxed in the presence of a catalytic amount of piperidine for 6-8 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the excess reactants and catalyst are removed under reduced pressure. The resulting crude ethyl 2-cyano-3-methylpent-2-enoate is purified by vacuum distillation.

Step 2: Michael Addition To a solution of ethyl 2-cyano-3-methylpent-2-enoate (1 mol) in ethanol (B145695), a solution of potassium cyanide (1.1 mol) in water is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is then evaporated, and the residue is treated with dilute hydrochloric acid to precipitate the product, which is then filtered, washed with water, and dried.

Step 3: Hydrolysis and Decarboxylation The crude dinitrile from the previous step is refluxed with concentrated hydrochloric acid for 8-10 hours. The solution is then cooled, and the precipitated 2-ethyl-2-methylsuccinic acid is filtered, washed with cold water, and recrystallized from water.

Step 4: Cyclization 2-Ethyl-2-methylsuccinic acid (1 mol) and urea (1.1 mol) are heated together at 190-200°C for 2-3 hours. The reaction mixture is then cooled, and the crude ethosuximide is purified by recrystallization from a suitable solvent such as ethanol.

Phensuximide and Methsuximide

Phensuximide and its N-methylated derivative, methsuximide, are other important this compound-based anticonvulsants. The synthesis of phensuximide is typically achieved through the reaction of phenylsuccinic acid or its anhydride (B1165640) with methylamine (B109427).[1][7] Methsuximide can then be synthesized by the N-methylation of phensuximide.

G cluster_1 Phensuximide & Methsuximide Synthesis Phenylsuccinic Acid Phenylsuccinic Acid Methylamine Methylamine Condensation Condensation Phensuximide Phensuximide Methylating Agent Methylating Agent N-Methylation N-Methylation Methsuximide Methsuximide

Table 2: Synthesis of Phensuximide and Methsuximide

ProductReactantsReagents/ConditionsYield (%)
PhensuximidePhenylsuccinic acid, MethylamineHeat~92%[1]
MethsuximidePhensuximideMethylating agent (e.g., Dimethyl sulfate), BaseHigh

Experimental Protocol: Synthesis of Phensuximide A mixture of phenylsuccinic acid (1 mol) and an aqueous solution of methylamine (40%, 1.2 mol) is heated in an autoclave at 180-200°C for 4-6 hours. After cooling, the reaction mixture is poured into water, and the precipitated phensuximide is filtered, washed with water, and recrystallized from ethanol to yield the pure product. A reported yield for a similar synthesis is 92%.[1]

This compound Derivatives as Anticancer Agents

The this compound scaffold has also emerged as a promising framework for the development of novel anticancer agents.[8] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.[8]

G cluster_2 Signaling Pathways Targeted by this compound Anticancer Drugs This compound Derivative This compound Derivative Pro-apoptotic Genes (e.g., TNFRSF10B, RIPK1) Pro-apoptotic Genes (e.g., TNFRSF10B, RIPK1) MAPK Signaling (JNK, p38) MAPK Signaling (JNK, p38) NF-kB Signaling NF-kB Signaling Apoptosis Apoptosis

Studies have shown that certain dicarboximide derivatives containing the this compound moiety can upregulate the expression of pro-apoptotic genes involved in both the receptor-mediated and mitochondrial apoptotic pathways.[8] For instance, genes such as TNFRSF10B and RIPK1, which are part of the extrinsic apoptotic pathway, have been observed to be upregulated.[8] Furthermore, these compounds can activate stress-induced mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38 kinases, which play a role in inducing apoptosis.[8] Interestingly, some anti-apoptotic genes associated with NF-kB signaling have also been found to be upregulated, suggesting a complex interplay of signaling pathways.[8]

N-Substituted Succinimides and Ring-Opening Reactions

The nitrogen atom of the this compound ring can be readily functionalized to generate a vast library of N-substituted derivatives. This synthetic versatility is a key reason for the widespread use of this compound in drug discovery. A common method for the synthesis of N-aryl succinimides involves the reaction of succinic anhydride with a primary aniline (B41778) derivative.[9]

Table 3: General Synthesis of N-Aryl Succinimides

ReactantsReagents/ConditionsProductYield (%)
Succinic anhydride, AnilineAcetic acid, ZincN-Phenylthis compound82%[9]
Succinic anhydride, 4-MethoxyanilineAcetic acid, ZincN-(4-Methoxyphenyl)this compound85%[9]
Succinic anhydride, 3-ChloroanilineAcetic acid, ZincN-(3-Chlorophenyl)this compound80%[9]

Experimental Protocol: General Synthesis of N-Aryl Succinimides Aniline or a substituted aniline (0.040 mol) is dissolved in acetic acid (35 mL). Succinic anhydride (0.044 mol) is added, and the mixture is stirred for 10 minutes at room temperature. Zinc dust (2 mol) is then added, causing the temperature to rise to approximately 55°C. The reaction is stirred for an additional 1.5 hours at this temperature. After cooling, the mixture is filtered, and the filtrate is poured over crushed ice. The resulting solid is filtered, washed with water, and purified by recrystallization from ethanol.[9]

The this compound ring can also undergo nucleophilic ring-opening reactions, providing access to γ-amino acid derivatives, which are valuable building blocks in pharmaceutical synthesis. The aminolysis of N-substituted succinimides with primary or secondary amines yields the corresponding amides.

G cluster_3 This compound Ring-Opening Workflow N-Substituted this compound N-Substituted this compound Amine (R-NH2) Amine (R-NH2) Aminolysis Aminolysis γ-Amido Acid γ-Amido Acid

N-Bromothis compound (NBS) in Pharmaceutical Synthesis

N-Bromothis compound (NBS) is a versatile and widely used reagent in organic synthesis, particularly for selective bromination reactions.[10][11][12] In the pharmaceutical industry, NBS is employed for allylic and benzylic brominations, which are crucial steps in the synthesis of many complex drug molecules, including steroids.[10][13] The radical-initiated reaction of NBS with a steroid containing an allylic hydrogen can introduce a bromine atom at that position, which can then be further functionalized.

Conclusion

This compound has proven to be an exceptionally valuable and enduring scaffold in the field of pharmaceutical synthesis. Its central role in the development of anticonvulsant medications is well-documented, and its potential as a precursor for novel anticancer drugs continues to be an active area of research. The synthetic flexibility of the this compound ring, allowing for both N-functionalization and ring-opening reactions, ensures its continued relevance in the generation of diverse molecular architectures for drug discovery. Furthermore, derivatives such as N-bromothis compound provide essential reactivity for the synthesis of complex natural products and their analogues. For researchers and scientists in drug development, a thorough understanding of the chemistry and biological applications of this compound is indispensable for the design and synthesis of the next generation of therapeutic agents.

References

The Succinimide Core: A Cornerstone in Anticonvulsant Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The succinimide ring, a five-membered cyclic imide, represents a critical pharmacophore in the design and development of anticonvulsant drugs, particularly those effective against absence seizures. First introduced in the mid-20th century, this compound-based drugs remain a frontline therapy for this specific form of epilepsy, characterized by brief, non-convulsive seizures. This technical guide provides a comprehensive overview of the role of the this compound moiety in anticonvulsant drug development, delving into its mechanism of action, structure-activity relationships (SAR), key experimental evaluation protocols, and the pharmacokinetic profiles of prominent this compound drugs.

Mechanism of Action: Targeting T-type Calcium Channels

The primary mechanism of action for this compound anticonvulsants is the blockade of low-voltage-activated (LVA) or T-type calcium channels.[1][2][3] These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are highly expressed in thalamic neurons and play a crucial role in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[4] By inhibiting these channels, succinimides reduce the influx of calcium ions into neurons, thereby dampening the abnormal rhythmic firing of thalamocortical circuits that underlies these seizures.[2][3]

Ethosuximide (B1671622), the most prescribed this compound, has been shown to block all three T-type calcium channel isoforms.[5] The active metabolite of methsuximide, N-desmethylmethsuximide, also demonstrates potent, state-dependent blockade of these channels, with a higher affinity for the inactivated state.[5] This state-dependent binding suggests that these drugs are more effective at inhibiting channels in neurons that are already pathologically active.

dot graph TD{ rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, fontname="Arial"];

} caption: "Signaling Pathway of this compound Anticonvulsants. Max Width: 760px."

Structure-Activity Relationships (SAR)

The anticonvulsant activity of this compound derivatives is significantly influenced by the nature of the substituents on the this compound ring. Key SAR observations include:

  • Substitution at the 3-position: Alkyl and aryl substitutions at this position are crucial for activity. For ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione), the presence of the ethyl and methyl groups is essential for its efficacy against absence seizures.[6]

  • N-substitution: Modifications at the nitrogen atom of the imide ring can modulate the anticonvulsant profile and pharmacokinetic properties. While N-methylation is present in phensuximide (B1677645) and methsuximide, other substitutions can alter the spectrum of activity.

  • Aromatic Substitution: The presence of a phenyl group, as seen in phensuximide and methsuximide, can confer activity against a broader range of seizure types, including partial and tonic-clonic seizures, although their primary indication remains for absence seizures.[3]

dot graph SAR { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, fontname="Arial"];

} caption: "Structure-Activity Relationship of Succinimides. Max Width: 760px."

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of key succinimides against T-type calcium channels and their efficacy in preclinical seizure models.

Table 1: Inhibitory Activity of Succinimides on T-type Calcium Channel Isoforms (IC50 Values)

CompoundCaV3.1 (α1G)CaV3.2 (α1H)CaV3.3 (α1I)Reference
Ethosuximide~0.6 mM (persistent current)--[5]
N-desmethylmethsuximide0.3 - 0.5 mM (KI)0.6 - 1.2 mM (KI)0.3 - 0.5 mM (KI)[5]
PhensuximideData not availableData not availableData not available

Table 2: Anticonvulsant Efficacy of this compound Derivatives in Animal Models

CompoundAnimal ModelTestED50 (mg/kg)Reference
EthosuximideMousescPTZ130[7]
MethsuximideMousescPTZ60[7]
PhensuximideMousescPTZ125[7]
(R,S)-N-benzyl-2-(methanesulfamido)this compoundMouseMES110
(R,S)-N-benzyl-2-(methanesulfamido)this compoundMousescPTZ25

Table 3: Pharmacokinetic Parameters of Key this compound Anticonvulsants

DrugBioavailabilityProtein BindingHalf-lifeMetabolism
Ethosuximide>90%Negligible30-60 hoursHepatic (CYP3A4) to inactive metabolites.[8][9]
Phensuximide--~8 hoursN-demethylation to an active metabolite.
Methsuximide--1-4 hoursRapidly N-demethylated to N-desmethylmethsuximide (active metabolite with a half-life of 26-80 hours).[1]

Experimental Protocols

The preclinical evaluation of this compound-based anticonvulsants relies on a battery of in vivo and in vitro assays.

In Vivo Models

1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive device with corneal or ear-clip electrodes.

  • Procedure:

    • Administer the test compound or vehicle to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal, oral).

    • At the time of expected peak drug effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

    • The absence of the tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.

    • The median effective dose (ED50) is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This is the primary screening model for compounds effective against absence seizures.

  • Apparatus: Standard animal observation cages.

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • After a predetermined pretreatment time, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg, s.c.) into the animal.

    • Observe the animal for a set period (e.g., 30 minutes) for the onset and severity of clonic seizures.

    • Protection is defined as the absence of a generalized clonic seizure for a specified duration.

    • The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

dot graph Experimental_Workflow { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, fontname="Arial"];

} caption: "Experimental Workflow for this compound Anticonvulsants. Max Width: 760px."

In Vitro Assays

1. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of this compound derivatives on T-type calcium channels.

  • Cell Preparation: Use cell lines (e.g., HEK-293) stably expressing specific human T-type calcium channel isoforms (CaV3.1, CaV3.2, or CaV3.3) or acutely dissociated thalamic neurons.

  • Solutions:

    • External (bath) solution: Contains physiological concentrations of ions, with other voltage-gated channels blocked to isolate T-type currents.

    • Internal (pipette) solution: Mimics the intracellular ionic environment.

  • Procedure:

    • A glass micropipette filled with the internal solution is used to form a high-resistance "giga-seal" with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of ionic currents across the entire cell membrane.

    • A voltage protocol is applied to elicit T-type calcium currents (e.g., a depolarizing step to -30 mV from a holding potential of -100 mV).

    • The test compound is perfused into the bath at various concentrations.

    • The reduction in the peak T-type current amplitude in the presence of the compound is measured to determine the concentration-response relationship and calculate the IC50 value.

Conclusion

The this compound scaffold has proven to be a remarkably enduring and effective platform for the development of anticonvulsant drugs, particularly for the treatment of absence seizures. Their well-defined mechanism of action, centered on the inhibition of T-type calcium channels in the thalamocortical circuitry, provides a clear rationale for their therapeutic efficacy. The extensive body of research on the structure-activity relationships of this compound derivatives continues to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these novel compounds. As our understanding of the neurobiology of epilepsy deepens, the versatile this compound core will undoubtedly continue to be a valuable starting point for the discovery of next-generation anticonvulsant therapies.

References

A Technical Guide to Green Synthesis of Succinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimide and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and polymers. The traditional synthesis routes often rely on harsh conditions, toxic solvents, and produce significant waste, prompting the development of more sustainable and environmentally benign "green" methodologies. This technical guide provides an in-depth overview of contemporary green synthesis methods for this compound production, focusing on reaction efficiency, reduced environmental impact, and the use of renewable resources. This document is intended to be a comprehensive resource, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows to aid researchers in the adoption and innovation of greener synthetic strategies.

Core Green Synthesis Methodologies

Several innovative approaches have emerged for the green synthesis of this compound, each offering distinct advantages in terms of catalyst systems, reaction media, and energy sources. This section details the experimental protocols for the most promising methods and presents a comparative analysis of their efficiencies.

Catalyst-Free Synthesis in Hot Water

One of the most straightforward and environmentally friendly methods involves the direct reaction of succinic acid with primary amines in water at elevated temperatures. This method obviates the need for any catalyst or organic solvent, aligning perfectly with the principles of green chemistry.

Experimental Protocol:

A mixture of succinic acid (1.0 equivalent) and a primary amine (1.0 equivalent) in deionized water is stirred in a sealed vessel. The reaction mixture is then heated to 100°C and maintained at this temperature with continuous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction, followed by purification via recrystallization.[1]

Quantitative Data:

AmineReaction Time (h)Yield (%)
Propylamine1298
Butylamine1293
Benzylamine1297
Phenylhydrazine1292
Hydrazine1275

Table 1: Yields for the catalyst-free synthesis of N-substituted succinimides in hot water.

Reaction Pathway:

CatalystFree_Synthesis succinic_acid Succinic Acid intermediate Ammonium Carboxylate Intermediate succinic_acid->intermediate + R-NH2 (in Water) amine Primary Amine (R-NH2) amine->intermediate This compound N-Substituted This compound intermediate->this compound Heat (100°C) - 2 H2O water_out 2 H2O

Catalyst-Free Synthesis of N-Substituted this compound in Hot Water.
Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a significant advantage in terms of reaction speed and energy efficiency. When coupled with solvent-free conditions, it represents a highly attractive green synthetic route. This method typically involves the reaction of succinic anhydride (B1165640) with an amine.

Experimental Protocol:

Succinic anhydride (1.0 equivalent) and an aniline (B41778) (1.0 equivalent) are thoroughly mixed in a microwave-safe vessel. The vessel is then placed in a domestic or laboratory microwave oven and irradiated for short intervals (e.g., 30-60 seconds) at a moderate power level. The reaction progress is monitored between intervals. It is crucial to ensure the vessel is not sealed to prevent pressure buildup. Upon completion, the crude product is purified, typically by recrystallization.

Quantitative Data:

ReactantsPower (W)Time (min)Yield (%)
Aniline + Succinic Anhydride450440-60
Substituted Anilines + Succinic AnhydrideVaries2-10Moderate to Good

Table 2: General conditions and yields for microwave-assisted solvent-free synthesis of N-phenylthis compound.

Experimental Workflow:

Microwave_Workflow start Start mix Mix Succinic Anhydride and Amine (1:1) start->mix irradiate Microwave Irradiation (e.g., 450W, 4 min) mix->irradiate monitor Monitor Reaction (e.g., TLC) irradiate->monitor monitor->irradiate Incomplete cool Cool to Room Temperature monitor->cool Complete purify Purify Product (Recrystallization) cool->purify end End purify->end

Workflow for Microwave-Assisted Solvent-Free this compound Synthesis.
Synthesis from Succinic Acid and Urea (B33335)

This method utilizes readily available and inexpensive starting materials, succinic acid and urea, to produce this compound. The reaction can be performed with or without a catalyst, although the use of a catalyst like phosphorous acid can improve the yield and reaction time.

Experimental Protocol:

A mixture of succinic acid and urea (e.g., 2:1 mass ratio) is prepared. A catalytic amount of phosphorous acid (e.g., 4.2% of the mass of succinic acid) can be added.[2][3] The mixture is heated to 195°C and maintained at this temperature for approximately 6 hours with stirring.[2][3] After cooling, the crude product is purified by recrystallization from a suitable solvent like ethanol.[2]

Quantitative Data:

ReactantsCatalystTemperature (°C)Time (h)Yield (%)
Succinic Acid, UreaPhosphorous Acid1956>80
Succinic Acid, UreaNoneHigh TempVariesLower

Table 3: Reaction conditions and yield for the synthesis of this compound from succinic acid and urea.

Reaction Mechanism Overview:

Urea_Pathway succinic_acid Succinic Acid intermediate1 Succinamic Acid Intermediate succinic_acid->intermediate1 + Urea - NH3 urea Urea urea->intermediate1 intermediate2 Isocyanate Intermediate intermediate1->intermediate2 Heat This compound This compound intermediate2->this compound Intramolecular Cyclization byproducts CO2 + NH3

Proposed Reaction Pathway for this compound Synthesis from Succinic Acid and Urea.
Synthesis using Zinc and Acetic Acid

This one-pot method provides an economical and practical route to a wide range of N-substituted succinimides from succinic anhydride and various amines using inexpensive and readily available reagents.

Experimental Protocol:

An amine (0.040 mole) is dissolved in acetic acid (35 mL). Succinic anhydride (0.044 mole) is added at once with stirring, and the mixture is stirred vigorously for another 10 minutes at room temperature. To this reaction mixture, zinc powder (2 mole) is added at once. The temperature of the reaction mixture will increase to approximately 55°C. The mixture is stirred for a further 1.5 hours at this temperature and then allowed to cool to room temperature. The unreacted zinc is removed by filtration. The filtrate is then poured onto crushed ice (150 g). The solid product that separates is filtered and washed with water.[4]

Quantitative Data:

N-SubstituentYield (%)
Phenyl82
4-Methoxyphenyl85
4-Methylphenyl83
2-Methylphenyl87
4-Chlorophenyl80
3-Chlorophenyl80
2-Chloro-6-methylphenyl79

Table 4: Yields for the one-pot synthesis of N-substituted succinimides using zinc and acetic acid.[4]

Nanoporous Nickel-Catalyzed Synthesis in Water

The use of heterogeneous catalysts, such as unsupported nanoporous nickel (NiNPore), allows for efficient synthesis in water with the significant advantage of easy catalyst recovery and reuse.

Experimental Protocol:

While a detailed step-by-step protocol is not fully available in the reviewed literature, the general procedure involves the reaction of succinic anhydride with an amine source in water in the presence of the NiNPore catalyst. The reaction is carried out at an optimized temperature and for a specific duration to achieve a high yield. The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity.[5]

Quantitative Data:

CatalystReactantSolventYield (%)
NiNPoreSuccinic AnhydrideWater93

Table 5: Yield for the nanoporous nickel-catalyzed synthesis of this compound in water.[5]

Visible Light-Promoted Synthesis of Functionalized Succinimides

This modern approach utilizes visible light to promote the synthesis of diversely functionalized succinimides under transition-metal and oxidant-free conditions, often in a green solvent like polyethylene (B3416737) glycol (PEG).

Experimental Protocol:

In a typical procedure, aza-1,6-enynes (1.0 equivalent) and sulfonyl iodides (1.2 equivalents) are dissolved in PEG-400 in a reaction vessel. The mixture is then irradiated with a blue LED light source for a specified time (e.g., 1 hour) under an air atmosphere.[6][7] After the reaction is complete, the product is isolated and purified.

Quantitative Data:

Aza-1,6-enyne SubstrateSulfonyl IodideYield (%)
N-phenyl-N-(3-phenylpropioloyl)methacrylamideBenzenesulfonyl iodide85
Various substituted aza-1,6-enynesVarious sulfonyl iodides65-85

Table 6: Yields for the visible light-promoted synthesis of functionalized succinimides.[6][7]

Green Chemistry Metrics Analysis

To quantitatively assess the "greenness" of these synthetic methods, key metrics such as Atom Economy and E-Factor can be calculated.

  • Atom Economy measures the efficiency of a reaction in converting reactants to the desired product.

    • Formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

  • E-Factor (Environmental Factor) quantifies the amount of waste generated per unit of product.

    • Formula: Total Mass of Waste (kg) / Mass of Product (kg)

A higher atom economy and a lower E-factor indicate a greener process. The calculation of these metrics for each of the described methods would provide a valuable tool for comparison and selection of the most sustainable route for a specific application.

Conclusion

The development of green synthesis methods for this compound production is a rapidly advancing field. The methodologies presented in this guide, ranging from catalyst-free reactions in water to modern visible light-promoted syntheses, offer significant improvements over traditional approaches in terms of environmental impact, safety, and efficiency. For researchers and professionals in drug development, the adoption of these green protocols not only contributes to sustainable chemical manufacturing but can also lead to more cost-effective and streamlined synthetic processes. The choice of the optimal method will depend on the specific requirements of the target molecule, scale of production, and available resources. Continued research and development in this area are expected to yield even more innovative and sustainable solutions for the synthesis of this important class of compounds.

References

The Role of Succinimide in Modern Agrochemical Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The succinimide moiety, a five-membered ring containing an imide group, is a versatile scaffold that has found significant application in the development of modern agrochemicals. Its unique chemical properties allow for the synthesis of a diverse range of derivatives with potent fungicidal, insecticidal, and herbicidal activities. Furthermore, the this compound structure and its polymeric forms are increasingly being utilized as functional components within agrochemical formulations to enhance stability, efficacy, and delivery of active ingredients. This technical guide provides an in-depth overview of the use of this compound and its derivatives in agrochemical formulations, detailing their mechanisms of action, synthesis, formulation strategies, and performance data.

This compound Derivatives as Active Ingredients

The rigid structure and reactive sites of the this compound ring serve as an excellent foundation for the design of targeted agrochemical active ingredients. By modifying the substituents on the nitrogen atom and the pyrrolidine-2,5-dione ring, chemists can fine-tune the biological activity and physicochemical properties of the resulting compounds.

Fungicides: Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs)

A prominent class of fungicides derived from or containing structures related to this compound are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens.

Mode of Action: SDHIs target Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, they block the oxidation of succinate to fumarate. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

Examples and Efficacy: Several commercial SDHI fungicides feature a carboxamide moiety, which is structurally related to the imide group of this compound. Examples include boscalid (B143098) and fluopyram (B1672901). The efficacy of these compounds is often quantified by their half-maximal effective concentration (EC50).

Fungicide (SDHI)Target PathogenEC50 (µg/mL)Reference
BoscalidSclerotinia sclerotiorum0.51[1]
FluopyramSclerotinia sclerotiorum0.19[1]
BenzovindiflupyrColletotrichum gloeosporioides0.08 - 1.11[2]
PenthiopyradColletotrichum gloeosporioides0.45 - 3.17[2]
FluxapyroxadRhizoctonia solani2.29[3]
ThifluzamideRhizoctonia solani1.88[3]
Insecticides

This compound derivatives have also been investigated for their insecticidal properties. Their mode of action can vary depending on the specific structural modifications. A notable mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.

Mode of Action: Certain this compound-based insecticides act as inhibitors of acetylcholinesterase. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.

Examples and Efficacy: Research has shown that formulated this compound, alone or in combination with other compounds, exhibits insecticidal and ovicidal activity against common agricultural pests.

FormulationTarget PestConcentration (ppm)EfficacyReference
This compound (SP)Tetranychus urticae (eggs)4000Excellent ovicidal effect[4]
This compound (SP)Bemisia tabaci (nymphs)4000Excellent effect[4]
This compound + Benzoic Acid (EW)Tetranychus urticae (adults)4000Good insecticidal effect[4]
This compound + Benzoic Acid (EW)Bemisia tabaci (adults)4000Good insecticidal effect[4]
Herbicides

The application of cyclic imides, including this compound and phthalimide (B116566) derivatives, extends to weed control. A key target for this class of herbicides is the enzyme protoporphyrinogen (B1215707) oxidase (PPO).

Mode of Action: N-phenylphthalimides, which share a similar cyclic imide structure with succinimides, can act as PPO inhibitors. PPO is a crucial enzyme in the biosynthesis of chlorophyll (B73375) and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, resulting in cell leakage, necrosis, and death of the weed.[5][6]

Examples and Efficacy: Several N-phenylphthalimide derivatives have demonstrated potent herbicidal activity.[7][8][9] While specific this compound-based commercial herbicides are less common, the structural analogy suggests potential for development in this area.

Compound ClassTarget WeedsApplication Rate (g a.i./ha)EfficacyReference
N-phenylphthalimidesBroadleaf weeds75Broad-spectrum herbicidal activity[7][8]
Epoxy tetrahydrophthalimidesBidens pilosa500-1000 µMHigh phytotoxicity[10]

This compound in Agrochemical Formulations

Beyond its role in active ingredients, the this compound structure is integral to various formulation components that enhance the performance and delivery of agrochemicals.

Surfactants and Dispersants

Polyisobutylene succinimides are utilized as non-ionic surfactants and dispersants in agrochemical formulations, particularly in oil-based systems like oil dispersion (OD) and emulsifiable concentrate (EC) formulations.[9] These additives are crucial for ensuring the physical stability of the formulation and the uniform distribution of the active ingredient upon application.

Function: this compound-based dispersants adsorb onto the surface of pesticide particles, providing steric hindrance that prevents agglomeration and settling.[9] In emulsifiable concentrates, they act as emulsifiers, facilitating the formation of a stable emulsion when the concentrate is diluted with water.

Controlled-Release Formulations

Polythis compound (PSI) and its derivatives are biodegradable polymers that can be used to create controlled-release formulations for agrochemicals.[7][11] This technology aims to prolong the activity of the active ingredient, reduce the frequency of application, and minimize environmental losses through leaching and runoff.[12]

Mechanism: The active ingredient is encapsulated within or physically dispersed in a polythis compound matrix. The release of the active ingredient is controlled by the gradual hydrolysis and degradation of the polymer in the soil. The release rate can be tuned by adjusting the properties of the polymer, such as its molecular weight and the degree of cross-linking.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of this compound-based active ingredients and the preparation of common agrochemical formulations.

Synthesis of a this compound-Based Fungicide (Boscalid)

Boscalid is a commercial SDHI fungicide. The following is a generalized three-step synthesis process.

Step 1: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, dissolve 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid in a mixture of ethanol (B145695) and water.

  • Add sodium carbonate as a base and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium).

  • Heat the mixture to approximately 80°C and stir until the reaction is complete, yielding 4'-chloro-2-nitro-1,1'-biphenyl.[13]

Step 2: Nitro Group Reduction

  • The product from Step 1 is subjected to a reduction of the nitro group. A common method involves using sodium borohydride (B1222165) with a cobalt salt catalyst.

  • This step yields 2-amino-4'-chloro-1,1'-biphenyl.[13]

Step 3: Amidation

  • The 2-amino-4'-chloro-1,1'-biphenyl is reacted with 2-chloronicotinoyl chloride.

  • This final step forms the amide bond, yielding boscalid.[13][14]

Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol outlines the general steps for preparing an EC formulation.[15][16]

  • Solubilization of Active Ingredient: Dissolve the this compound-based active ingredient in a suitable water-immiscible organic solvent (e.g., aromatic hydrocarbons, vegetable oil methyl esters).

  • Addition of Emulsifiers: Add a blend of anionic and non-ionic surfactants (e.g., calcium dodecylbenzenesulfonate and ethoxylated alcohols) to the solution. The ratio of emulsifiers will depend on the solvent and active ingredient.

  • Homogenization: Stir the mixture until a clear, homogeneous solution is obtained.

  • Quality Control: Test the stability of the emulsion by diluting a sample of the EC with water of a standard hardness and observing for any phase separation over time.

Preparation of a Soluble Powder (SP) Formulation

This protocol describes the general procedure for creating an SP formulation.[17][18][19]

  • Blending: Thoroughly blend the finely milled this compound-based active ingredient with a water-soluble carrier (e.g., lactose, sodium sulfate) and a wetting agent (e.g., sodium lauryl sulfate).

  • Milling: Mill the blended powder to a uniform, fine particle size.

  • Quality Control: Assess the solubility of the powder in water to ensure it forms a true solution without significant precipitation. The dissolution rate should also be measured.

Analytical Methods

Accurate determination of the active ingredient content in technical materials and formulations is crucial for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method for Boscalid Determination

A common method for the analysis of boscalid is reverse-phase HPLC with UV detection.[20][21]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a buffer such as ammonium (B1175870) acetate.

  • Detection: UV detector set at a wavelength where boscalid has strong absorbance (e.g., 260 nm).

  • Quantification: External standard method, comparing the peak area of the sample to that of a certified reference standard of known concentration.

HPLC-MS/MS Method for Fluopyram Determination

For greater sensitivity and selectivity, especially in residue analysis, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is employed.[22][23][24]

  • Chromatography: Similar to the HPLC-UV method, using a C18 column and a mobile phase gradient of acetonitrile and water with a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for fluopyram to ensure accurate identification and quantification.

Conclusion

The this compound core structure is a valuable platform in the field of agrochemicals, contributing to the development of potent active ingredients and innovative formulation technologies. As fungicides, SDHI derivatives containing this compound-related structures are highly effective. In the realm of insecticides and herbicides, this compound derivatives show promise, with ongoing research likely to yield new commercial products. Furthermore, the use of this compound-based polymers and surfactants is enhancing the performance and sustainability of agrochemical formulations. A thorough understanding of the chemistry, mode of action, and formulation principles of this compound-based agrochemicals is essential for researchers and developers in this field to create the next generation of effective and environmentally sound crop protection solutions.

References

Thermal Decomposition of Ammonium Succinate for Succinimide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of succinimide via the thermal decomposition of ammonium (B1175870) succinate (B1194679). This compound and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. This document outlines the fundamental reaction mechanism, detailed experimental protocols, and key reaction parameters. Quantitative data from various sources are summarized for comparative analysis. Furthermore, visual diagrams of the reaction pathway and a general experimental workflow are provided to facilitate a deeper understanding of the process.

Introduction

The thermal decomposition of ammonium succinate is a classical and efficient method for the preparation of this compound. The reaction proceeds by heating ammonium succinate, which is typically formed in situ from succinic acid and ammonia (B1221849). The process involves the formation of an intermediate, succinamide (B89737), which upon further heating, cyclizes to form the desired this compound with the elimination of ammonia. This method is widely used due to its simplicity and relatively high yields. Understanding the nuances of this reaction is critical for researchers in organic synthesis and drug development who utilize the this compound motif in their molecular designs.

Reaction Mechanism and Signaling Pathway

The thermal decomposition of ammonium succinate to this compound is a two-step process:

  • Amide Formation: Initially, the ammonium salt of succinic acid, upon heating, loses a molecule of water to form succinamide.

  • Cyclization: Further heating of succinamide leads to an intramolecular cyclization, where a molecule of ammonia is eliminated to yield the final product, this compound.

This pathway can be visualized as follows:

ReactionPathway cluster_reactants Reactants succinic_acid Succinic Acid ammonium_succinate Ammonium Succinate succinic_acid->ammonium_succinate + ammonia Aqueous Ammonia ammonia->ammonium_succinate + heat1 Heat ammonium_succinate->heat1 succinamide Succinamide (Intermediate) heat1->succinamide - H₂O water Water heat1->water heat2 Stronger Heat (Distillation) succinamide->heat2 This compound This compound heat2->this compound - NH₃ ammonia_gas Ammonia (gas) heat2->ammonia_gas

Reaction pathway for this compound synthesis.

Experimental Protocols

Several detailed experimental procedures for the synthesis of this compound from ammonium succinate have been reported. The following is a consolidated protocol based on well-established methods.[1][2][3]

Materials and Equipment
  • Succinic acid

  • 28% Aqueous ammonia

  • 95% Ethyl alcohol

  • 1-L distilling flask with a side arm

  • 500-cc distilling flask (as receiver)

  • Heating mantle or oil bath

  • Condenser

  • Stirring apparatus (optional, but recommended)

  • Filtration apparatus (Buchner funnel, filter flask)

  • Crystallization dish

  • Ice bath

Synthesis Procedure
  • Formation of Ammonium Succinate: In a 1-L distilling flask, place 236 g (2.0 moles) of succinic acid.[1][2][3] While cooling and shaking the flask, slowly add 270 mL (4.0 moles) of 28% aqueous ammonia.[1][2][3] Most of the acid will dissolve to form a clear solution of ammonium succinate.

  • Dehydration and Initial Decomposition: Set up the flask for downward distillation with a water-cooled 500-cc distilling flask as the receiver. Gently heat the mixture. Initially, excess ammonia and water will distill over at around 100°C.[1][2]

  • Formation and Distillation of this compound: After the initial water has been removed, increase the heating. The ammonium succinate will begin to decompose, evolving ammonia. The temperature of the vapor will initially drop slightly before rising.[1][2] Collect the fraction that distills between 275°C and 289°C.[1][2][3] The this compound will solidify in the receiver. The distillation should be stopped if the residue in the flask begins to decompose into a black tar and evolve yellow fumes.[1][2]

  • Purification: The crude this compound is purified by recrystallization from 95% ethyl alcohol.[1][2][3] Use approximately 1 mL of ethanol (B145695) for every gram of crude product. After dissolving the crude product in hot ethanol, allow the solution to cool, and then chill it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.[3]

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

ExperimentalWorkflow start Start reactants Mix Succinic Acid and Aqueous Ammonia start->reactants distillation Heat and Distill reactants->distillation fraction_collection Collect Fraction at 275-289°C distillation->fraction_collection waste Dispose of Tar Residue and Filtrate Properly distillation->waste crude_product Crude this compound fraction_collection->crude_product recrystallization Recrystallize from 95% Ethanol crude_product->recrystallization filtration Filter Crystals recrystallization->filtration drying Dry Crystals filtration->drying filtration->waste final_product Pure this compound drying->final_product

General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported procedures for the synthesis of this compound.

ParameterValueSource
Reactants
Succinic Acid236 g (2.0 moles)[1][2][3]
28% Aqueous Ammonia270 mL (4.0 moles)[1][2][3]
Reaction Conditions
Distillation Range275-289°C[1][2][3]
Product Yield and Properties
Crude Yield~168-178 g[1][3]
Final Yield (after recrystallization)163-164 g (82-83%)[1][2][3]
Melting Point123-125°C[1][2][3]
Purification
Recrystallization Solvent95% Ethyl Alcohol[1][2][3]
Solvent Volume1 mL per gram of crude product[1]

Byproducts and Troubleshooting

The primary byproduct of this reaction is a black tarry residue that can form if the distillation is carried out at too high a temperature or for too long.[1][2] To minimize tar formation, it is crucial to stop the distillation once the desired fraction has been collected and before the residue begins to decompose significantly, as indicated by the evolution of yellow fumes.[1][2]

Another potential issue is the solidification of this compound in the condenser or side arm of the distillation apparatus. Using a wide-bore side arm and ensuring a steady distillation rate can help to mitigate this problem.[1]

Safety Considerations

  • Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Heating: The distillation is carried out at high temperatures. Use a heating mantle or a well-controlled oil bath. Do not heat the flask to dryness, as this can lead to the decomposition of the tarry residue and the release of noxious fumes.

  • Pressure: The distillation should be performed in an open system (at atmospheric pressure) to avoid pressure buildup.

Conclusion

The thermal decomposition of ammonium succinate remains a reliable and straightforward method for the synthesis of this compound. By carefully controlling the reaction temperature and distillation conditions, high yields of pure this compound can be obtained. This technical guide provides researchers and professionals in drug development with the necessary information to successfully perform this synthesis and to understand the underlying chemical principles. The provided experimental details and quantitative data serve as a valuable resource for laboratory work and process development.

References

Solubility Profile of Succinimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of succinimide in water and a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates quantitative solubility data, details established experimental protocols for solubility determination, and presents a visual representation of the experimental workflow. The information herein is intended to support formulation development, purification processes, and other research applications involving this compound.

Introduction

This compound, a dicarboximide derived from succinic acid, serves as a crucial building block in organic synthesis and is a core structural motif in various pharmacologically active compounds. A thorough understanding of its solubility characteristics is paramount for its application in pharmaceutical and chemical industries, influencing everything from reaction kinetics and purification to bioavailability and formulation of the final product. This guide aims to provide a centralized resource for the solubility data and methodologies related to this compound.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in numerous pure solvents across a range of temperatures. The data, primarily obtained through the gravimetric method, indicates a general trend of increasing solubility with rising temperature.[1] The following tables summarize the available quantitative and semi-quantitative data.

Table 1: Solubility of this compound in Various Solvents

This table presents solubility data measured across a temperature range of 278.2 K to 325.1 K (5.05 °C to 51.95 °C).[1]

SolventTemperature Range (K)Method
Ethyl Acetate278.2 - 325.1Gravimetric
Acetonitrile278.2 - 325.1Gravimetric
Ethanol278.2 - 325.1Gravimetric
Acetone278.2 - 325.1Gravimetric
Tetrahydrofuran278.2 - 325.1Gravimetric
Methanol (B129727)278.2 - 325.1Gravimetric
Isopropanol278.2 - 325.1Gravimetric
n-Butanol278.2 - 325.1Gravimetric

Note: The specific solubility values from the primary study are pending access to the full-text article. The study indicates methanol is an excellent solvent for crystallization.[2]

Table 2: Semi-Quantitative Solubility of this compound in Water and Methanol

This table provides practical solubility values at descriptive temperatures.

SolventConditionSolubility ( g/100 mL)Reference
WaterCold20[3]
WaterRoom Temperature33.3[3]
WaterBoiling142.9[3]
MethanolCold3.3[3]
MethanolRoom Temperature4.2[3]
MethanolHot20[3]
Table 3: General Solubility Properties

This table provides a qualitative summary of this compound's solubility.

SolventSolubility
WaterSoluble
EthanolSoluble
EtherInsoluble
ChloroformInsoluble
Sodium Hydroxide SolutionSoluble

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a critical experimental procedure. The most widely accepted and reliable method is the shake-flask method, often coupled with a gravimetric determination of the solute concentration.[4][5]

Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until the solution reaches saturation. At equilibrium, the concentration of the dissolved solute remains constant. This concentration is then measured after separating the undissolved solid.

Apparatus and Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Orbital shaker with temperature control (incubator shaker)

  • Stoppered flasks (e.g., Erlenmeyer or scintillation vials)

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Analytical balance

  • Pipettes and volumetric flasks

  • Evaporating dish or weighing boat

  • Drying oven

Procedure:

  • Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached and maintained.[6]

  • Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).[6] Allow the mixture to shake for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration plateau.[7]

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove all undissolved solid particles.[5]

  • Analysis (Gravimetric Method): a. Accurately weigh the container with the filtered saturated solution. b. Evaporate the solvent from the filtrate. This can be done by placing the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until all the solvent has evaporated. c. Once the solvent is removed, continue to dry the residue (this compound) in the oven until a constant weight is achieved. d. Cool the container in a desiccator and weigh it accurately to determine the mass of the dissolved this compound.[8][9]

  • Calculation: a. Mass of dissolved this compound: (Weight of container + residue) - (Weight of empty container). b. Mass of solvent: (Weight of container + solution) - (Weight of container + residue). c. Solubility: Calculate the solubility in desired units, such as g/100 g of solvent or g/L of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow A Preparation: Add excess this compound to solvent in a flask B Equilibration: Agitate in temperature-controlled shaker (e.g., 24-72h at 25°C) A->B Incubate C Phase Separation: Withdraw and filter supernatant B->C Reach Equilibrium D Analysis (Gravimetric): Weigh filtered solution C->D Collect Aliquot E Evaporate Solvent: Dry residue to constant weight D->E Process Sample F Final Weighing: Weigh dried residue E->F G Calculation: Determine solubility (e.g., g/100g solvent) F->G Data Input

Caption: Workflow for determining this compound solubility via the shake-flask method.

Conclusion

The solubility of this compound is dependent on the solvent system and temperature. It exhibits good solubility in water and alcohols like methanol and ethanol, with solubility increasing significantly at higher temperatures. This technical guide provides essential quantitative data and a detailed, reliable protocol for the experimental determination of its solubility. The provided information and methodologies are crucial for the effective design of crystallization processes, formulation studies, and synthetic applications involving this compound. Further investigation to obtain the full dataset from cited literature will allow for a more comprehensive quantitative analysis.

References

Historical development of succinimide synthesis techniques

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development of Succinimide Synthesis Techniques

Introduction

This compound, a cyclic imide with the chemical formula (CH₂)₂(CO)₂NH, is a foundational scaffold in organic and medicinal chemistry.[1] Its pyrrolidine-2,5-dione core is a key structural motif in a range of biologically active molecules, most notably in anticonvulsant drugs such as ethosuximide, phensuximide, and methsuximide.[1] Beyond its pharmaceutical importance, this compound and its N-substituted derivatives serve as versatile intermediates and building blocks in the synthesis of agrochemicals, polymers, and various fine chemicals.[2]

The synthesis of this seemingly simple heterocycle has undergone significant evolution. Early methods relied on high-temperature, brute-force thermal decompositions, which have gradually been refined and, in many cases, replaced by more efficient, higher-yielding, and environmentally benign techniques. This guide provides a detailed technical overview of the historical development of this compound synthesis, tracing its progression from classical thermal methods to modern catalytic, microwave-assisted, and green chemical approaches. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these core synthetic transformations.

Classical Method: Thermal Decomposition of Ammonium (B1175870) Succinate (B1194679)

The earliest and most fundamental method for preparing unsubstituted this compound involves the thermal decomposition of ammonium succinate. This approach, documented in classic organic synthesis literature, is a two-stage process beginning with the acid-base reaction between succinic acid and ammonia (B1221849), followed by a high-temperature dehydrative cyclization.[1][3]

Experimental Protocol

This protocol is adapted from the well-established procedure published in Organic Syntheses.[3][4]

  • Salt Formation: In a 1-liter distilling flask, place 236 g (2.0 moles) of succinic acid. While cooling and shaking the flask, slowly add 270 mL (4.0 moles) of 28% aqueous ammonia. This exothermic reaction forms a clear solution of ammonium succinate.

  • Dehydration and Distillation: Assemble a downward distillation apparatus. Gently heat the flask over a free flame. Initially, water and some uncombined ammonia will distill as the vapor temperature reaches 100°C.

  • Cyclization and Collection: After approximately 200 mL of water has been collected, increase the heating. The ammonium succinate begins to decompose, evolving ammonia. Collect an intermediate fraction as the vapor temperature rises from 102°C to 275°C. Change the receiver and collect the crude this compound product, which distills primarily between 285°C and 289°C.[3]

  • Purification: The crude product, which solidifies upon cooling (approx. 168 g), is combined with any this compound recovered from redistilling the intermediate fraction (approx. 10 g).[4] The combined crude solid is then recrystallized from 95% ethyl alcohol (using approximately 1 mL of solvent per gram of product). After chilling to 0°C, the crystalline this compound is collected by filtration, washed with cold alcohol, and dried.

Quantitative Data Summary
ParameterValueReference
Starting Material Succinic Acid[3][4]
Reagent 28% Aqueous Ammonia[3][4]
Molar Ratio (Acid:Ammonia) 1:2[3][4]
Product Distillation Temp. 275°C - 289°C[3][4]
Purification Solvent 95% Ethyl Alcohol[3][4]
Final Yield 82-83%[3][4]

Process Visualization

G Fig. 1: Classical Synthesis via Ammonium Succinate cluster_setup Reaction Setup cluster_process Thermal Decomposition cluster_purify Purification A Succinic Acid + Aqueous Ammonia B Ammonium Succinate (in situ) A->B Acid-Base Reaction C Heat to >275°C B->C D Distill Crude This compound C->D Dehydration & Cyclization E Recrystallize from Ethanol (B145695) D->E F Pure this compound E->F Isolation

Caption: Workflow for the thermal synthesis of this compound.

Synthesis from Succinic Anhydride (B1165640): A Versatile Approach

The reaction of succinic anhydride with ammonia or primary amines is a more versatile and widely adopted method, particularly for the synthesis of N-substituted succinimides.[5] The process involves two key steps: the initial ring-opening of the anhydride by the amine to form an intermediate succinamic acid, followed by a cyclodehydration step to yield the final imide.[6] This cyclization can be achieved through simple heating or by using dehydrating agents.[6]

Experimental Protocol (One-Pot N-Aryl this compound Synthesis)

This protocol is a representative example of a modern one-pot synthesis using a common dehydrating system.[7]

  • Amic Acid Formation: Dissolve the desired amine (0.040 mole) in 35 mL of acetic acid. Add succinic anhydride (0.044 mole) to the solution at once with vigorous stirring. Continue stirring for 10 minutes at room temperature to form the corresponding N-substituted succinamic acid intermediate.

  • Cyclodehydration: To this reaction mixture, add zinc powder (2 mole equivalents) in one portion. The reaction is exothermic, and the temperature will rise to approximately 55°C.

  • Reaction Completion: Stir the mixture for an additional 1.5 hours while maintaining the temperature at 55°C.

  • Workup and Isolation: Allow the reaction to cool to room temperature and filter to remove any unreacted zinc. Pour the filtrate over 150 g of crushed ice. The solid N-substituted this compound product that precipitates is collected by filtration and washed thoroughly with water.

Quantitative Data Summary
ParameterValueReference
Starting Material Succinic Anhydride & Amine[7]
Reagent/Catalyst Zinc Powder[7]
Solvent Acetic Acid[7]
Temperature ~55°C[7]
Reaction Time ~1.5 hours[7]
Yield High (Specific % varies by amine)[7]

Process Visualization

G Fig. 2: Synthesis from Succinic Anhydride A Succinic Anhydride + Primary Amine (R-NH2) B Succinamic Acid Intermediate A->B Amine Attack & Ring Opening C N-Substituted this compound B->C Cyclodehydration (-H2O)

Caption: Logical pathway for N-substituted this compound synthesis.

Modern & Green Synthetic Developments

In recent decades, the focus of synthetic chemistry has shifted towards improving efficiency, reducing reaction times, and minimizing environmental impact. This compound synthesis has benefited greatly from these advancements, with microwave-assisted and novel catalytic methods marking a significant evolution from classical techniques.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides rapid and uniform heating, drastically accelerating reaction rates.[8] For this compound synthesis, this often allows for solvent-free conditions, representing a significant step forward in green chemistry.[9]

Experimental Protocol (Solvent-Free N-Phenylthis compound)

This protocol is adapted from a procedure developed for the organic teaching laboratory, highlighting its simplicity and speed.[8][9]

  • Preparation: In a microwave-safe vessel, thoroughly mix succinic anhydride (e.g., 2.5 g, 25 mmol) and aniline (B41778) (e.g., 2.3 mL, 25 mmol).

  • Microwave Irradiation: Place the vessel in a domestic microwave oven and heat at a high power setting for a short duration, typically 3 to 4 minutes.[8] The reaction mixture will melt and then resolidify.

  • Purification: Allow the vessel to cool to room temperature. The resulting solid crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure N-phenylthis compound.

Quantitative Data Summary
ParameterValueReference
Starting Materials Succinic Anhydride & Aniline[8][9]
Conditions Solvent-Free[8][9]
Energy Source Microwave Irradiation[8][9]
Reaction Time 4 minutes[8]
Yield 40-60%[8]

Process Visualization

G Fig. 3: Traditional vs. Microwave-Assisted Workflow cluster_trad Traditional Heating cluster_maos Microwave-Assisted Synthesis (MAOS) A Reactants in Solvent B Heat (Hours) A->B C Workup & Purification B->C D Solvent-Free Reactants E Microwave (Minutes) D->E F Purification E->F

Caption: Comparison of conventional and microwave synthesis workflows.

Catalytic and Aqueous Synthesis

Further advancing green chemistry principles, recent research has focused on using water as a reaction medium and employing catalysts to facilitate the synthesis under milder conditions.

  • Hot Water Synthesis: N-substituted succinimides can be synthesized in high yields by simply heating succinic acid and a primary amine in water at 100°C, completely avoiding organic solvents and catalysts.[10]

  • Catalytic Methods: A variety of catalysts have been shown to be effective. A nanoporous nickel material (NiNPore) has been used to catalyze the conversion of succinic anhydride to this compound in water, achieving a 93% isolated yield.[11] Lewis acids, such as tantalum(V) chloride on silica (B1680970) gel (TaCl₅-silica gel), have also been used to catalyze the reaction between anhydrides and amines under solvent-free microwave conditions.[12]

Experimental Protocol (Catalyst-Free Synthesis in Water)

This protocol is based on the ultimate green approach of using only hot water as the medium.[10]

  • Reaction Setup: In a flask equipped with a condenser, suspend succinic acid (1.0 mmol) and a primary amine (1.0 mmol) in water (3 mL).

  • Heating: Heat the mixture to 100°C with stirring.

  • Monitoring and Workup: Monitor the reaction by thin-layer chromatography. After completion (typically several hours), cool the reaction mixture. The product often precipitates and can be isolated by simple filtration.

Quantitative Data Summary for Modern Methods
MethodCatalyst / MediumTemp.TimeYieldReference
Aqueous Synthesis Water (no catalyst)100°C~12 hHigh[10]
Nanoporous Nickel NiNPore / Water--93%[11]
Lewis Acid (MW) TaCl₅-silica gelMW-High[12]

Conclusion

The historical trajectory of this compound synthesis is a clear illustration of progress in the field of organic chemistry. The journey began with high-energy thermal methods that, while effective, were inefficient and harsh. The development of syntheses from succinic anhydride provided greater versatility, especially for creating the N-substituted analogs crucial for drug development. The modern era, characterized by the adoption of microwave technology and green chemistry principles, has delivered remarkable improvements. Reactions that once took hours can now be completed in minutes, often without harmful organic solvents and with improved atom economy.[9] Current research continues to push boundaries, with a growing focus on developing stereodivergent catalytic methods to access specific chiral this compound structures, which are of immense value in the synthesis of complex, biologically active molecules.[13] This continuous refinement ensures that the synthesis of the this compound core remains a robust and adaptable tool for chemists and drug development professionals.

References

Methodological & Application

Synthesis of N-hydroxysuccinimide (NHS) Esters: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis of N-hydroxysuccinimide (NHS) esters from carboxylic acids. NHS esters are widely used bioconjugation reagents that enable the formation of stable amide bonds with primary amines on biomolecules such as proteins, peptides, and oligonucleotides. This protocol details the most common synthesis methods, including the use of carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as a more recent carbodiimide-free method.

Introduction

N-hydroxythis compound esters are highly reactive molecules that selectively react with primary amines at physiological to slightly basic pH to form a stable amide linkage.[1][] This reactivity makes them invaluable tools in chemical biology and drug development for applications such as fluorescent labeling, protein crosslinking, and the creation of antibody-drug conjugates.[1][][3] The synthesis of an NHS ester involves the activation of a carboxylic acid group, which can then readily react with a primary amine, releasing N-hydroxythis compound as a byproduct.[4]

The choice of synthetic method depends on several factors, including the solubility of the starting carboxylic acid, the desired scale of the reaction, and the required purity of the final NHS ester. This protocol provides detailed procedures for the most common and effective synthesis methods.

Synthesis Methods and Reaction Parameters

The synthesis of NHS esters is typically achieved by activating a carboxylic acid with a coupling agent in the presence of N-hydroxythis compound. The most established methods utilize carbodiimides such as DCC and EDC.[4][5] A newer method offers a carbodiimide-free alternative using iodine and triphenylphosphine.[6][7]

Table 1: Comparison of NHS Ester Synthesis Methods

MethodCoupling AgentTypical SolventByproductByproduct RemovalReported Yield
DCC Coupling N,N'-dicyclohexylcarbodiimide (DCC)Anhydrous organic solvents (e.g., DCM, DMF, DMSO)[5]Dicyclohexylurea (DCU)Filtration (DCU is insoluble)[5]25-35% (for separated isomers)[1]
EDC Coupling 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Aqueous buffers or organic solvents (e.g., DMF, DMSO)[5]1-ethyl-3-(3-dimethylaminopropyl)ureaAqueous extraction/washing or dialysis (byproduct is water-soluble)[5]Up to 94%[5]
I₂/PPh₃ Coupling Iodine (I₂) and Triphenylphosphine (PPh₃)Not specified, operates at room temperature[6][7]Triphenylphosphine oxide and iodide saltsNot explicitly detailedNot explicitly quantified[6][7]

Experimental Protocols

DCC-Mediated NHS Ester Synthesis

This method is suitable for water-insoluble carboxylic acids and offers the advantage of easy removal of the dicyclohexylurea (DCU) byproduct by filtration.[5]

Materials:

  • Carboxylic acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • N-hydroxythis compound (NHS)

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

  • Diethyl ether (for precipitation)

  • 0.22 µm filter

Protocol:

  • Dissolve the carboxylic acid in a minimal amount of anhydrous DCM or DMF.

  • Add N-hydroxythis compound (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to the solution. A common molar ratio of Carboxylic Acid:NHS:DCC is 1:1.2:1.2.[1] For some substrates, a ratio of 1:2:2 may be used.[5]

  • Stir the reaction mixture at room temperature for 2-12 hours, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

  • As the reaction proceeds, the insoluble dicyclohexylurea (DCU) byproduct will precipitate out of the solution.

  • Remove the DCU precipitate by filtration through a 0.22 µm filter.[5]

  • The filtrate containing the NHS ester can be concentrated under reduced pressure.

  • The crude product can be further purified by precipitation with a non-solvent like cold diethyl ether or by silica (B1680970) gel chromatography.[1][5]

EDC-Mediated NHS Ester Synthesis

This method is often preferred for its water-soluble carbodiimide and byproduct, which simplifies purification, especially in aqueous reaction conditions.[5]

Materials:

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxythis compound (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Organic solvent (e.g., DMF, DMSO) if the carboxylic acid is not water-soluble

Protocol:

  • Dissolve the carboxylic acid in the appropriate solvent (Activation Buffer for water-soluble compounds, or an organic solvent for water-insoluble compounds).

  • Add NHS (or Sulfo-NHS for aqueous reactions) to the solution to a final concentration of approximately 5 mM.[10]

  • Add EDC to the reaction mixture to a final concentration of about 2 mM. A 10-fold molar excess of EDC to a protein is a common starting point for bioconjugation, but for synthesis, equimolar amounts or a slight excess of EDC and NHS relative to the carboxylic acid are typical.[10]

  • Mix the reaction components well and allow the reaction to proceed for 15 minutes to 2 hours at room temperature.[9][10]

  • If the reaction is performed in an organic solvent, the solvent can be removed under reduced pressure. The residue can then be purified by chromatography.

  • If the reaction is in an aqueous buffer, the product can be purified by dialysis or size-exclusion chromatography to remove the water-soluble urea (B33335) byproduct and excess reagents.[11]

I₂/PPh₃-Mediated NHS Ester Synthesis (Carbodiimide-Free)

This newer method avoids the use of carbodiimides and their associated byproducts and allergens.[6][7]

Materials:

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Triethylamine (B128534) (Et₃N)

  • N-hydroxythis compound (NHS)

  • Appropriate organic solvent

Protocol:

  • Treat the carboxylic acid with triphenylphosphine, iodine, and triethylamine in a suitable organic solvent.

  • Add N-hydroxythis compound to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture can be worked up using standard extraction and purification techniques such as column chromatography to isolate the NHS ester.

Purification and Storage of NHS Esters

Proper purification and storage are crucial for maintaining the reactivity of NHS esters.

Purification:

  • Filtration: For DCC-mediated reactions, the insoluble DCU byproduct is easily removed by filtration.[5]

  • Precipitation: NHS esters can often be precipitated from the reaction mixture by adding a non-solvent, such as cold diethyl ether.[5]

  • Chromatography: Silica gel chromatography is a common method for purifying NHS esters, although care must be taken as they can be sensitive to hydrolysis on silica.[1] Reversed-phase HPLC can also be used, particularly for more polar NHS esters.[12]

Storage: NHS esters are sensitive to moisture and should be stored in a desiccator at -20°C.[13] When using, the container should be allowed to warm to room temperature before opening to prevent condensation.[8] Solutions of NHS esters in anhydrous solvents like DMF or DMSO can be stored at -20°C for 1-2 months.[3]

Visualizing the Workflow and Reaction Mechanism

General NHS Ester Synthesis Workflow

G General Workflow for NHS Ester Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Agent (e.g., DCC/EDC) and NHS start->add_reagents react Stir at Room Temperature add_reagents->react remove_byproduct Remove Byproduct (e.g., Filtration/Extraction) react->remove_byproduct isolate_product Isolate NHS Ester (e.g., Precipitation/Chromatography) remove_byproduct->isolate_product store Store Desiccated at -20°C isolate_product->store

Caption: A generalized workflow for the synthesis and purification of NHS esters.

Carbodiimide-Mediated NHS Ester Synthesis Mechanism

G Carbodiimide-Mediated NHS Ester Synthesis Mechanism carboxylic_acid Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) carboxylic_acid->o_acylisourea + Carbodiimide carbodiimide Carbodiimide (e.g., DCC/EDC) nhs_ester NHS Ester (R-CO-NHS) o_acylisourea->nhs_ester + NHS urea_byproduct Urea Byproduct (e.g., DCU) o_acylisourea->urea_byproduct - Urea nhs N-Hydroxythis compound (NHS)

Caption: The reaction mechanism for NHS ester synthesis using a carbodiimide coupling agent.

References

Application Notes and Protocols for Succinimide-Based Crosslinking of Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl esters, particularly N-hydroxysuccinimide (NHS) esters and their water-soluble analogs, N-hydroxysulfothis compound (Sulfo-NHS) esters, are among the most widely utilized reagents for the covalent conjugation of proteins and peptides.[1][2] This widespread use stems from their efficient and selective reactivity with primary amines, which are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[1][3] This reaction forms a stable amide bond under mild, aqueous conditions, preserving the native structure and function of sensitive biomolecules.[3]

These crosslinkers are instrumental in a vast array of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), the immobilization of proteins onto surfaces for immunoassays, and the development of novel therapeutics.[1][4][5] This document provides detailed application notes and protocols for the effective use of this compound-based crosslinkers.

Chemistry of this compound Crosslinkers

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS or Sulfo-NHS ester. This process results in the formation of a stable amide bond and the release of N-hydroxythis compound or N-hydroxysulfothis compound as a byproduct.[2][3] The reaction is highly selective for unprotonated primary amines and is typically performed in buffers with a pH range of 7.2 to 8.5.[1][6]

A critical consideration in aqueous solutions is the competing hydrolysis of the succinimidyl ester, where water acts as a nucleophile.[3][7] The rate of this hydrolysis reaction increases significantly with higher pH, which can reduce the efficiency of the desired conjugation reaction.[3][8]

Key Characteristics of NHS vs. Sulfo-NHS Esters
FeatureNHS Esters (e.g., DSS)Sulfo-NHS Esters (e.g., BS3)
Solubility Generally water-insoluble; require dissolution in an organic solvent like DMSO or DMF before addition to the aqueous reaction mixture.[1][9]Water-soluble due to the presence of a sulfonate group on the this compound ring.[1][9]
Cell Membrane Permeability Membrane-permeable, allowing for intracellular crosslinking.[1]Generally membrane-impermeable, restricting crosslinking to the cell surface.[1]
Reaction Chemistry Identical to Sulfo-NHS esters, reacting with primary amines to form stable amide bonds.[1]The sulfonate group does not affect the reaction mechanism but enhances water solubility.[1]

Types of this compound Crosslinkers

Succinimidyl ester crosslinkers are broadly categorized based on the reactivity of their functional groups.

  • Homobifunctional Crosslinkers : These reagents possess two identical reactive groups (e.g., two NHS esters) and are used in a single-step reaction to crosslink molecules with the same target functional group.[4][10] They are commonly employed to study protein-protein interactions, create protein polymers, or perform intramolecular crosslinking.[2][4] An example is Disuccinimidyl suberate (B1241622) (DSS).[2]

  • Heterobifunctional Crosslinkers : These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation reactions.[4][11] This provides greater control and minimizes the formation of undesirable byproducts like self-conjugation or polymerization.[4][12] A common combination is an NHS ester for targeting primary amines and a maleimide (B117702) group for targeting sulfhydryl groups on cysteine residues.[8] This approach is frequently used in the development of antibody-drug conjugates (ADCs).[8][13]

Quantitative Data Summary

The efficiency and stability of this compound-based crosslinking are influenced by several factors, primarily pH and temperature, which affect the rate of the competing hydrolysis reaction.

Table 1: Stability of NHS Esters in Aqueous Solution
pHTemperature (°C)Half-life
7.004-5 hours[8][14]
7.044-5 hours[1]
8.6410 minutes[1][8]

Note: These values are general estimates and can vary based on the specific succinimidyl ester compound and buffer conditions.[15]

Table 2: Recommended Reaction Conditions
ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5[1]Optimal for the reaction with primary amines while minimizing hydrolysis. Below this range, the primary amines are more likely to be protonated and less reactive.[15] Above pH 8.5, the rate of hydrolysis significantly increases.[15]
Buffer Composition Phosphate, Borate, Carbonate, HEPES[1]These buffers are non-reactive with NHS esters. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein and should be avoided during the reaction.[1][15]
Molar Excess of Crosslinker 20- to 50-fold over protein[15]A molar excess is typically required to drive the reaction to completion, especially with dilute protein solutions.[15]
Protein Concentration > 1-2 mg/mL[14][15]Higher protein concentrations favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis reaction.[15]
Reaction Time 30 minutes to 2 hours[16]The optimal time can vary depending on the specific reactants and conditions.
Temperature 4°C to Room Temperature[1]Lower temperatures can help to slow the rate of hydrolysis.[1]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using a Homobifunctional NHS Ester (e.g., DSS)

This protocol provides a starting point for crosslinking two proteins. Optimization may be required for specific applications.

Materials:

  • Protein A and Protein B in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Homobifunctional NHS ester crosslinker (e.g., DSS)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[16]

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer at the desired concentration (typically 1-5 mg/mL).

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a concentration of 10-25 mM.[16] Do not store the reconstituted crosslinker as it is moisture-sensitive.[16]

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 20- to 50-fold molar excess of crosslinker over protein is a common starting point.[15]

    • Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.[15]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[16]

  • Quench Reaction: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[16] Incubate for 15 minutes at room temperature.[16] The primary amines in the quenching buffer will react with any excess NHS ester.

  • Purification: Remove excess crosslinker and byproducts by dialysis, desalting, or size-exclusion chromatography.[]

  • Analysis: Analyze the crosslinked products using SDS-PAGE, mass spectrometry, or HPLC.[]

Protocol 2: Two-Step Protein-Peptide Conjugation using a Heterobifunctional Crosslinker (e.g., NHS-Maleimide)

This protocol describes the conjugation of a peptide containing a cysteine residue to a protein containing lysine residues.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cysteine-containing peptide

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Anhydrous DMSO or DMF

  • Reaction Buffer 1 (Amine-reactive step): e.g., PBS, pH 7.2-8.0

  • Reaction Buffer 2 (Sulfhydryl-reactive step): e.g., PBS, pH 6.5-7.5

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification columns (e.g., desalting or size-exclusion)

Procedure:

Step 1: Activation of the Protein with the NHS Ester

  • Prepare Protein: Dissolve the protein in Reaction Buffer 1 to a concentration of 1-10 mg/mL.

  • Prepare Crosslinker: Immediately before use, dissolve the heterobifunctional crosslinker in DMSO or DMF.

  • Reaction: Add a 10- to 20-fold molar excess of the crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to Reaction Buffer 2.

Step 2: Conjugation of the Activated Protein with the Cysteine-Containing Peptide

  • Prepare Peptide: Dissolve the cysteine-containing peptide in Reaction Buffer 2.

  • Reaction: Add the peptide to the purified, maleimide-activated protein. A 1.5- to 5-fold molar excess of the peptide is a good starting point. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final protein-peptide conjugate using size-exclusion chromatography or another suitable purification method to remove unreacted peptide and any remaining byproducts.[]

  • Analysis: Characterize the conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.[]

Mandatory Visualizations

NHS_Ester_Reaction reagents NHS Ester (R-CO-NHS) Primary Amine (Protein-NH₂) intermediate Tetrahedral Intermediate reagents:ester->intermediate Nucleophilic Attack reagents:amine->intermediate products Stable Amide Bond (R-CO-NH-Protein) N-hydroxythis compound intermediate->products:amide Collapse & Release intermediate->products:nhs

Caption: Reaction mechanism of an NHS ester with a primary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer) crosslinking Crosslinking Reaction (pH 7.2-8.5, RT or 4°C) prep_protein->crosslinking prep_crosslinker Prepare Crosslinker (Freshly dissolved) prep_crosslinker->crosslinking quenching Quench Reaction (e.g., Tris buffer) crosslinking->quenching purification Purification (Dialysis, SEC) quenching->purification analysis Analysis (SDS-PAGE, MS, HPLC) purification->analysis

Caption: General experimental workflow for this compound crosslinking.

Crosslinker_Types cluster_homo Homobifunctional Crosslinking (One-Step) cluster_hetero Heterobifunctional Crosslinking (Two-Step) homo_reagents Protein A (with Amine) NHS-Spacer-NHS Protein B (with Amine) homo_product Protein A - Spacer - Protein B (and other products) homo_reagents->homo_product Random Conjugation hetero_step1_reagents Protein A (with Amine) NHS-Spacer-Maleimide hetero_step1_product Protein A - Spacer - Maleimide hetero_step1_reagents->hetero_step1_product Step 1: Amine Reaction hetero_step2_reagents Protein A - Spacer - Maleimide Protein C (with Sulfhydryl) hetero_step1_product->hetero_step2_reagents hetero_step2_product Protein A - Spacer - Protein C hetero_step2_reagents->hetero_step2_product Step 2: Sulfhydryl Reaction

Caption: Comparison of homobifunctional and heterobifunctional crosslinking.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Crosslinking Efficiency 1. Hydrolyzed Crosslinker: Reagent was exposed to moisture or stored improperly.[15][18] 2. Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction.[15] 3. Suboptimal pH: pH is too low, causing protonation of primary amines.[15] 4. Dilute Protein Solution: Hydrolysis of the crosslinker is favored over the conjugation reaction.[15]1. Always use freshly prepared crosslinker solutions.[16] 2. Use a non-amine-containing buffer such as PBS, HEPES, or borate.[1] 3. Ensure the reaction pH is between 7.2 and 8.5.[1] 4. Increase the protein concentration if possible.[15]
Protein Precipitation after Adding Crosslinker 1. Over-crosslinking: Excessive crosslinking can alter the protein's net charge and solubility.[18] 2. High Organic Solvent Concentration: The solvent used to dissolve the crosslinker may be denaturing the protein.1. Reduce the molar excess of the crosslinker or decrease the reaction time. 2. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is as low as possible, typically below 10%.[15]
Non-specific Labeling Reaction with other nucleophiles: At higher pH, NHS esters can show some reactivity towards hydroxyl groups (Ser, Thr, Tyr) and sulfhydryl groups (Cys).[6][19]Maintain the reaction pH within the recommended range (7.2-8.5) to maximize specificity for primary amines.[1]

Stability of the Resulting Linkage

The amide bond formed through the reaction of a succinimidyl ester with a primary amine is highly stable.[2] However, in the context of ADCs created using maleimide chemistry (a common partner in heterobifunctional linkers), the resulting this compound ring can be susceptible to a reverse Michael reaction, leading to payload loss.[20][21] This has led to the development of strategies to hydrolyze the this compound ring to a more stable, open conformation, which improves the in vivo stability of the ADC.[22][23]

Conclusion

This compound-based crosslinkers are powerful tools for the covalent modification of proteins and peptides. A thorough understanding of their reaction chemistry, the factors influencing their efficiency, and appropriate experimental design are crucial for successful conjugation. By carefully selecting the type of crosslinker and optimizing reaction conditions, researchers can effectively utilize this chemistry for a wide range of applications in research and drug development.

References

Step-by-Step Guide to Succinimide-Based Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of succinimide-based bioconjugation, a cornerstone technique for covalently linking molecules to proteins, antibodies, and other biomolecules.[1] The high reactivity and selectivity of N-hydroxythis compound (NHS) esters towards primary amines, coupled with the stability of the resulting amide bond under physiological conditions, have made this chemistry an indispensable tool in research, diagnostics, and therapeutics.[1][2] Applications range from fluorescently labeling proteins for imaging to the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2]

Core Principles of NHS Ester Chemistry

This compound-based bioconjugation primarily involves the reaction of an NHS ester with a primary amine (-NH₂). In proteins, the most common targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[2][3] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxythis compound and forming a stable amide bond.[2][4]

This chemistry is favored for its rapid reaction rates, high selectivity, and the ability to be conducted in aqueous buffers under conditions that mimic physiological environments.[5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxythis compound.[6][7]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant1 R-C(=O)-O-NHS (NHS Ester) Intermediate R-C(O⁻)(NH₂⁺-R')-O-NHS (Tetrahedral Intermediate) Reactant1->Intermediate Nucleophilic Attack Reactant2 R'-NH₂ (Primary Amine) Reactant2->Intermediate Product1 R-C(=O)-NH-R' (Stable Amide Bond) Intermediate->Product1 Collapse & Elimination Product2 NHS (N-hydroxythis compound) Intermediate->Product2

Mechanism of NHS ester reaction with a primary amine.

Factors Influencing Reaction Efficiency

The success of this compound-based bioconjugation is highly dependent on several key parameters that must be carefully controlled to maximize the yield of the desired conjugate while minimizing side reactions.

ParameterOptimal Range/ConditionRationale and ConsiderationsReferences
pH 7.2 - 8.5Below this range, primary amines are protonated and non-nucleophilic. Above this range, the rate of NHS ester hydrolysis significantly increases, reducing conjugation efficiency. A pH of 8.3-8.5 is often considered optimal.[8][9]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can minimize the competing hydrolysis reaction and are often preferred for sensitive proteins. Reactions are typically run for 0.5 to 4 hours.[7][8]
Buffer Composition Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate)Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[8]
Reactant Concentration Protein: 1-10 mg/mL; Molar Ratio (Ester:Protein): 5:1 to 20:1Higher concentrations can improve labeling efficiency. The optimal molar ratio should be determined empirically for each specific application.[2][5]
Solvent for NHS Ester Anhydrous DMSO or DMFMany NHS esters have poor aqueous solubility and should be dissolved in a dry, water-miscible organic solvent before addition to the aqueous reaction mixture.[8][9]
The Competing Reaction: Hydrolysis

A critical factor to consider is the hydrolysis of the NHS ester, where it reacts with water, rendering it inactive. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[6][10]

pHTemperatureHalf-life of NHS EsterReferences
7.00°C4 - 5 hours[8][10]
8.64°C10 minutes[8][10]
7.0Aqueous SolutionHours[8]
9.0Aqueous SolutionMinutes[8]

Application Spotlight: Antibody-Drug Conjugates (ADCs) Targeting HER2

A prominent application of this compound-based bioconjugation is in the development of ADCs for targeted cancer therapy. ADCs utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells that overexpress a particular antigen, such as HER2 in certain breast cancers.

HER2 Signaling Pathway and ADC Mechanism of Action

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, when overexpressed in cancer cells, promotes cell proliferation and survival through downstream signaling cascades like the PI3K/Akt and MAPK pathways.[11][12] An ADC targeting HER2, such as Trastuzumab emtansine (T-DM1), binds to the HER2 receptor on the cancer cell surface. The ADC-receptor complex is then internalized via endocytosis. Inside the cell, the linker connecting the antibody and the cytotoxic payload is cleaved within the lysosome, releasing the drug to induce cell death.[13]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome with ADC-HER2 Complex HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action of a HER2-targeted ADC.

Experimental Protocols

The following protocols provide a general framework for this compound-based bioconjugation. Optimization may be required for specific biomolecules and labels.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol describes a typical procedure for labeling a protein, such as an antibody, with a molecule functionalized with an NHS ester (e.g., a fluorescent dye).

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester of the molecule to be conjugated

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in a suitable amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.[2]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[7]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution with gentle stirring.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Protect from light if using a fluorescent label.[2]

  • Quench the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[7]

  • Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography or dialysis.[5]

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for creating an ADC using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains both an NHS ester and a maleimide (B117702) group.[14]

Step 1: Antibody Activation with SMCC

  • Antibody Preparation: Prepare the antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[14]

  • SMCC Preparation: Dissolve SMCC in anhydrous DMSO or DMF.

  • Activation Reaction: Add a 5 to 20-fold molar excess of the SMCC solution to the antibody. Incubate for 30-60 minutes at room temperature.[14]

  • Purification: Immediately remove unreacted SMCC using a desalting column, equilibrating with a thiol reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5).[14]

Step 2: Conjugation of Thiol-Containing Drug

  • Drug Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable solvent.

  • Conjugation Reaction: Add the drug solution to the maleimide-activated antibody at a 1.5 to 5-fold molar excess over the available maleimide groups. Incubate for 1-2 hours at room temperature.

  • Quenching: Quench unreacted maleimide groups by adding a quenching reagent (e.g., L-cysteine) to a final concentration of ~1 mM and incubate for 15-30 minutes.

  • Final Purification: Purify the resulting ADC using size-exclusion chromatography or tangential flow filtration to remove unconjugated drug and other reagents.[14]

G cluster_prep 1. Preparation cluster_activation 2. Antibody Activation cluster_conjugation 3. Conjugation cluster_purification 4. Purification & Characterization AntibodyPrep Prepare Antibody (Buffer Exchange, pH 7.2-8.0) Activation React Antibody with Linker (1-2h, RT) AntibodyPrep->Activation LinkerPrep Prepare NHS-Ester Linker (Dissolve in DMSO/DMF) LinkerPrep->Activation DrugPrep Prepare Thiol-Drug (Dissolve in Solvent) Conjugation React Activated Antibody with Drug (1-2h, RT) DrugPrep->Conjugation Purify1 Purify Activated Antibody (Desalting Column, pH 6.5-7.5) Activation->Purify1 Purify1->Conjugation Quench Quench Reaction (e.g., L-cysteine) Conjugation->Quench Purify2 Purify ADC (SEC/TFF) Quench->Purify2 Characterize Characterize ADC (DAR, Purity, etc.) Purify2->Characterize

Experimental workflow for ADC preparation.

Characterization of Bioconjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality, efficacy, and safety.

Characterization MethodParameter MeasuredDescriptionReferences
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR)A simple method to estimate the average DAR by measuring the absorbance at wavelengths specific to the antibody (280 nm) and the drug.[1][15]
Hydrophobic Interaction Chromatography (HIC) DAR Distribution, PuritySeparates ADC species with different numbers of conjugated drugs based on their hydrophobicity, allowing for the determination of the average DAR and the presence of unconjugated antibody.[15][16]
Size-Exclusion Chromatography (SEC) Aggregation, PuritySeparates molecules based on size to detect and quantify aggregates and fragments.[16]
Mass Spectrometry (MS) Molecular Weight, Site of Conjugation, DARProvides a direct measurement of the molecular weight of the intact ADC and its subunits, confirming the DAR and identifying the sites of conjugation.[]
Capillary Isoelectric Focusing (cIEF) Charge HeterogeneitySeparates ADC species based on their isoelectric point, providing information on charge variants.[16]
Binding Assays (ELISA, SPR) Antigen Binding AffinityDetermines if the conjugation process has affected the antibody's ability to bind to its target antigen.[]
In Vitro Cytotoxicity Assays PotencyMeasures the ability of an ADC to kill target cancer cells.[]

Troubleshooting

ProblemPossible CauseSuggested SolutionReferences
Low or No Labeling Efficiency Hydrolyzed NHS esterUse fresh, high-quality NHS ester. Allow the reagent to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pHVerify the pH of the reaction buffer is within the optimal range of 7.2-8.5.[8]
Presence of primary amines in the bufferPerform a buffer exchange to a compatible buffer like PBS or borate (B1201080) buffer.[8]
Protein Aggregation Change in protein charge after conjugationPerform the reaction at a lower protein concentration. Optimize the buffer composition.
Protein instability under reaction conditionsEnsure the chosen buffer, pH, and temperature are compatible with the protein's stability.
High Heterogeneity of Conjugate Inconsistent reaction conditionsPrecisely control reaction time, temperature, and molar ratio of reactants.
Multiple reactive sites on the biomoleculeFor site-specific conjugation, consider alternative chemistries (e.g., thiol-maleimide) or protein engineering to introduce a unique reactive handle.

References

Application of Succinimide in Solid-Phase Peptide Synthesis: A Dual Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of solid-phase peptide synthesis (SPPS), the term "succinimide" appears in two distinct and critical contexts. Primarily, it refers to the formation of an undesirable aspartimide intermediate from aspartic acid (Asp) residues, a major side reaction in Fmoc-based SPPS that can lead to racemization and the formation of impurities that are difficult to separate.[1][2][3][4] Less commonly, but representing a direct and strategic application, this compound derivatives are employed as reversible protecting groups for cysteine (Cys) residues, particularly in advanced synthetic strategies like native chemical ligation (NCL) and protein semisynthesis.[5][6][7]

This document provides detailed application notes and protocols for both understanding and mitigating aspartimide formation and for utilizing this compound-based protection of cysteine.

Part 1: The Challenge of Aspartimide Formation

Aspartimide formation is a significant side reaction during Fmoc-SPPS, especially when using piperidine (B6355638) for Fmoc group removal.[4] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to an aspartic acid residue, which then acts as a nucleophile, attacking the side-chain carbonyl of the Asp. This forms a five-membered this compound ring, known as an aspartimide.[8] This intermediate is problematic as it is unstable and can be opened by nucleophiles (like piperidine or water) to yield a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides. Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to D-aspartyl peptides.[4][9]

Key Factors Influencing Aspartimide Formation:
  • Peptide Sequence: Sequences where Asp is followed by a small, sterically unhindered amino acid are most susceptible. The Asp-Gly (D-G) sequence is notoriously problematic.[8] Other susceptible sequences include Asp-Asn (D-N), Asp-Ser (D-S), and Asp-Arg (D-R).[4][9]

  • Base and Deprotection Conditions: The strong basicity of piperidine promotes the reaction. Prolonged exposure to the deprotection solution increases the extent of aspartimide formation.[9]

  • Temperature: Elevated temperatures, such as those used in microwave-assisted SPPS, significantly accelerate the rate of aspartimide formation.[8]

Signaling Pathway: Aspartimide Formation and Subsequent Reactions

cluster_0 Fmoc Deprotection (Base) cluster_1 Byproduct Formation Peptide_Asp_X Peptide-Asp(OR)-Xaa-Resin Amidate Amidate Intermediate (Backbone N⁻) Peptide_Asp_X->Amidate Piperidine Desired_Peptide Desired L-α-Aspartyl Peptide Aspartimide D/L-Aspartimide Intermediate Amidate->Aspartimide Intramolecular Cyclization Alpha_Peptide D/L-α-Aspartyl Peptide (Racemized Impurity) Aspartimide->Alpha_Peptide Hydrolysis / Base Beta_Peptide D/L-β-Aspartyl Peptide (Isopeptide Impurity) Aspartimide->Beta_Peptide Hydrolysis / Base Piperidide D/L-α/β-Piperidide Adducts Aspartimide->Piperidide Piperidine Attack

Caption: Base-catalyzed formation of the aspartimide intermediate and subsequent side reactions.

Application Notes: Strategies to Prevent Aspartimide Formation

Several strategies have been developed to minimize or eliminate aspartimide formation. The choice of method depends on the susceptibility of the sequence and the overall synthetic goal.

Modification of Deprotection Conditions

This is often the simplest and most cost-effective approach. By reducing the basicity of the Fmoc deprotection solution, the initial proton abstraction is suppressed.

  • Addition of an Acidic Additive: Adding a weak acid to the standard 20% piperidine in DMF solution buffers the basicity.

    • 0.1 M Hydroxybenzotriazole (HOBt): Has been shown to significantly reduce aspartimide formation.[2]

    • 5% Formic Acid: Can reduce aspartimide formation by up to 90% in susceptible sequences.[3][4]

  • Use of a Weaker Base: Replacing piperidine with a less aggressive base.

    • Piperazine: A weaker base that effectively removes the Fmoc group while suppressing aspartimide formation.[2]

    • Morpholine: Can minimize aspartimide formation, particularly in the synthesis of stapled peptides using allyl-based side chain protecting groups.[10]

Use of Sterically Hindered Asp Side-Chain Protecting Groups

Increasing the steric bulk of the ester protecting group on the Asp side chain physically hinders the nucleophilic attack of the backbone amide.

  • Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl): Offers greater protection than the standard tert-butyl (OtBu) group.[2]

  • Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl): A unique building block that has proven to be extremely effective, reducing aspartimide formation to almost undetectable levels for Asp-Asn and Asp-Arg sequences and to just 0.1% per cycle for the highly problematic Asp-Gly sequence.[9][11][12]

Backbone Protection

This is the most effective method for completely eliminating aspartimide formation.[8] It involves modifying the backbone amide nitrogen of the amino acid following the Asp residue, preventing it from acting as a nucleophile. This is typically achieved by using a pre-formed dipeptide.

  • Fmoc-Asp(OtBu)-Dmb-Gly-OH: Incorporates a 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen. The Dmb group is conveniently removed during the final TFA cleavage. This is the recommended solution for syntheses containing the Asp-Gly motif.[8][13]

Quantitative Data on Aspartimide Prevention

Strategy/ReagentSequenceConditionsAspartimide FormationReference
Standard
Fmoc-Asp(OtBu)-OHVKDG YI20% Piperidine/DMF, 200 min71.5%[9][12]
Fmoc-Asp(OtBu)-OHVKDN YI20% Piperidine/DMF, 200 min26.6%[9][12]
Modified Deprotection
Fmoc-Asp(OtBu)-OHPreS9-33-y5% Formic Acid in 20% Piperidine/DMF~13% (vs. 81% without acid)[3]
Bulky Side-Chain PG
Fmoc-Asp(OMpe)-OHVKDG YI20% Piperidine/DMF, 200 min12.3%[9][12]
Fmoc-Asp(OBno)-OHVKDG YI20% Piperidine/DMF, 200 min1.9% (0.1% per cycle)[9][12]
Fmoc-Asp(OBno)-OHVKDN YI20% Piperidine/DMF, 200 min<0.1%[9][12]
Fmoc-Asp(OBno)-OH(Gly²)-GLP-2 (33mer)Standard Fmoc SPPSNegligible (25% increase in target peptide)[9][12]
Backbone Protection
Fmoc-Asp(OtBu)-Dmb-Gly-OHAsp-Gly sequencesStandard Fmoc SPPSComplete suppression[8][13]

Experimental Protocols: Minimizing Aspartimide Formation

Protocol 1: Modified Fmoc Deprotection using Formic Acid

This protocol is a cost-effective method for reducing aspartimide formation in moderately susceptible sequences.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Prepare Deprotection Solution: Prepare a solution of 5% (v/v) formic acid in 20% (v/v) piperidine in DMF.

  • Deprotection: Treat the resin with the prepared deprotection solution.

    • First treatment: 2-5 minutes.

    • Second treatment: 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all reagents.

Protocol 2: Incorporation of Fmoc-Asp(OBno)-OH

This protocol is highly recommended for sequences known to be prone to aspartimide formation.

  • Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per your standard or modified protocol (e.g., Protocol 1).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add a base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. A single one-hour coupling is often sufficient.[9]

  • Washing: Drain the coupling solution and wash the resin with DMF, followed by DCM, and then DMF to prepare for the next cycle.

Part 2: this compound as a Cysteine Protecting Group

A direct and powerful application of the this compound group is its use as a reversible, palladium-labile protecting group for the thiol side chain of cysteine.[5][6] This strategy is particularly valuable in complex syntheses, such as the assembly of multiple peptide fragments via NCL, where orthogonal protection schemes are essential.[2][14]

The protection is achieved by reacting the free cysteine thiol with a maleimide (B117702) reagent to form a stable thiothis compound linkage. This protected cysteine is stable to standard SPPS conditions, including Fmoc deprotection (base) and TFA cleavage (acid), as well as to NCL/desulfurization conditions.[2][14] The this compound group can then be selectively removed "on-demand" under mild aqueous conditions using a Pd(II) complex.[4]

Experimental Workflow: Cysteine Protection and Deprotection

cluster_0 On-Resin Protection cluster_1 Peptide Elongation / Cleavage cluster_2 Selective Deprotection Start Peptide-Cys(Free)-Resin Protect React with N-substituted Maleimide Start->Protect Protected Peptide-Cys(this compound)-Resin Protect->Protected SPPS Continue SPPS Cycles (Fmoc Chemistry) Protected->SPPS Cleave Global Deprotection & Cleavage (TFA) SPPS->Cleave Protected_Peptide Crude Peptide-Cys(this compound) Cleave->Protected_Peptide Deprotect Treat with PdCl₂ / MgCl₂ in aqueous buffer (pH 5.5) Protected_Peptide->Deprotect Final_Peptide Final Peptide-Cys(Free) Deprotect->Final_Peptide

Caption: Workflow for this compound protection of cysteine and on-demand deprotection.

Experimental Protocols: Cysteine Protection/Deprotection

Protocol 3: On-Resin Protection of Cysteine with Maleimide

This protocol describes the protection of a free cysteine thiol on the resin. This is typically performed after the cysteine residue has been incorporated and its Fmoc group removed.

  • Resin Preparation: Ensure the peptide-resin containing the free cysteine thiol is washed and swollen in a suitable solvent like DMF.

  • Protection Reaction:

    • Prepare a solution of an N-substituted maleimide (e.g., N-ethylmaleimide, 5-10 equivalents) in DMF.

    • Add the maleimide solution to the resin.

    • Add a mild, non-nucleophilic base such as DIPEA (2-3 equivalents).

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Confirmation: A small sample of resin can be cleaved and analyzed by LC-MS to confirm successful protection before proceeding with peptide elongation.

Protocol 4: Palladium-Mediated Cleavage of this compound from Cysteine

This protocol is for the selective deprotection of the this compound group in solution after the peptide has been cleaved from the resin and purified.

  • Peptide Dissolution: Dissolve the purified peptide containing the Cys(this compound) residue in an aqueous buffer. The optimized buffer is typically 6 M Guanidine·HCl / 0.2 M Phosphate at pH 5.5.[6]

  • Prepare Reagents:

    • Prepare a stock solution of Palladium(II) chloride (PdCl₂).

    • Prepare a stock solution of Magnesium chloride (MgCl₂).

  • Deprotection Reaction:

    • To the peptide solution, add MgCl₂ to a final concentration of 50 equivalents relative to the peptide.

    • Add PdCl₂ to a final concentration of 10 equivalents.

    • Incubate the reaction at 37°C. The reaction is typically complete within 45 minutes to 2.5 hours, depending on the substrate.[14] Monitor progress by LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, quench by adding a thiol-containing reagent like Dithiothreitol (DTT) to sequester the palladium.

    • The final deprotected peptide can be purified from the reaction mixture using reverse-phase HPLC.

Quantitative Data on Cysteine Protection/Deprotection

ProcessReagentsTimeYield/EfficiencyReference
Protection N-substituted maleimide, DIPEA1-2 hGenerally high, near-quantitative on model systems[5]
Cleavage 10 eq. PdCl₂, 50 eq. MgCl₂, pH 5.5, 37°C45 min (model peptides)Quantitative removal[6][14]
Cleavage 10 eq. PdCl₂, 50 eq. MgCl₂, pH 5.5, 37°C2.5 h (β-globin derivative)Quantitative removal[14]
One-Pot Synthesis Ligation/Desulfurization/Cleavage~28 h (total for 7 steps)37-55% isolated yield[2][14]

Conclusion

The role of this compound in solid-phase peptide synthesis is multifaceted. As the problematic aspartimide intermediate, it represents a significant hurdle that requires careful strategic planning to overcome. The application of modified deprotection conditions, sterically demanding protecting groups, and backbone protection provides a robust toolkit for mitigating this side reaction, enabling the successful synthesis of complex aspartic acid-containing peptides. Conversely, the deliberate formation of a thiothis compound linkage serves as a powerful and elegant strategy for the orthogonal protection of cysteine. The ability to deprotect this group under mild, specific, palladium-mediated conditions opens new avenues for the chemical synthesis of complex proteins and modified peptides, highlighting the dual nature of this important chemical moiety.

References

Succinimide-Mediated Antibody Labeling for Immunoassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimide-mediated labeling is a robust and widely adopted method for conjugating antibodies with a variety of molecules such as fluorescent dyes, enzymes, and biotin. This technique primarily utilizes N-hydroxythis compound (NHS) esters, which react efficiently with primary amines on the antibody, particularly the side chains of lysine (B10760008) residues, to form stable amide bonds.[1][][3] The simplicity and efficiency of this method make it a cornerstone for the development of sensitive and reliable immunoassays, including ELISA, flow cytometry, and immunohistochemistry.[4][5]

This document provides detailed protocols for the this compound-mediated labeling of antibodies, guidelines for purification of the conjugate, and methods for determining the degree of labeling.

Chemical Principle of this compound-Mediated Labeling

The core of this labeling strategy is the reaction between an NHS ester and a primary amine. The NHS ester is an activated form of a carboxyl group that readily reacts with nucleophilic primary amines found on proteins.[][3] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxythis compound as a byproduct.[3] The reaction is most efficient at a slightly basic pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[][3]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Antibody Antibody with Primary Amine (-NH2) Labeled_Antibody Labeled Antibody (Stable Amide Bond) Antibody->Labeled_Antibody Reaction NHS_Ester Label with NHS Ester NHS_Ester->Labeled_Antibody pH pH 7.2-8.5 Temp Room Temp or 4°C NHS N-hydroxythis compound (Byproduct) Labeled_Antibody->NHS releases

This compound-mediated antibody labeling reaction.

Experimental Protocols

Protocol 1: Antibody Preparation

For successful conjugation, it is critical to prepare the antibody solution correctly. The antibody should be in an amine-free buffer to prevent competition with the labeling reaction.[6][7]

Materials:

  • IgG antibody

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Buffer exchange column (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer.

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.2-7.4.

    • Apply the antibody solution to the column.

    • Elute the antibody with PBS and collect the fractions containing the purified antibody.

  • Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in the amine-free buffer.[6]

  • pH Adjustment: For the labeling reaction, a pH of 8.3-9.0 is recommended.[6] Add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3) to the antibody solution.[6][7]

Protocol 2: this compound-Mediated Antibody Labeling

This protocol describes the conjugation of an antibody with a generic NHS ester-activated label.

Materials:

  • Prepared antibody solution (from Protocol 1)

  • NHS ester-activated label (e.g., fluorescent dye, biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction tubes (protected from light)

Procedure:

  • Prepare the Label Stock Solution:

    • Allow the vial of the NHS ester label to equilibrate to room temperature.

    • Dissolve the label in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]

  • Calculate the Amount of Label: The molar ratio of the label to the antibody is crucial for achieving the desired degree of labeling. A starting molar ratio of 10:1 (label:antibody) is often recommended for IgG antibodies.[6]

  • Conjugation Reaction:

    • Add the calculated volume of the label stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6][7]

Protocol 3: Purification of the Labeled Antibody

After the labeling reaction, it is essential to remove any unconjugated label to prevent background signal in subsequent immunoassays.[1]

Materials:

  • Reaction mixture from Protocol 2

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Column Preparation: Equilibrate a size-exclusion chromatography column with PBS, pH 7.2-7.4.[6]

  • Purification:

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored fractions will contain the conjugated antibody.[6]

    • Collect the fractions containing the purified conjugate.

Protocol 4: Determination of the Degree of Labeling (DOL)

The DOL is the average number of label molecules conjugated to each antibody molecule. This can be determined using spectrophotometry.[7]

Materials:

  • Purified labeled antibody

  • Spectrophotometer

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the labeled antibody solution at 280 nm (for the antibody) and at the maximum absorption wavelength of the label.

  • Calculate DOL: The DOL can be calculated using the following formula:

    DOL = (A_label × ε_antibody) / [(A_280 - (A_label × CF)) × ε_label]

    Where:

    • A_label = Absorbance of the label at its maximum absorption wavelength

    • A_280 = Absorbance of the conjugate at 280 nm

    • ε_antibody = Molar extinction coefficient of the antibody at 280 nm (typically 210,000 M⁻¹cm⁻¹ for IgG)

    • ε_label = Molar extinction coefficient of the label at its maximum absorption wavelength

    • CF = Correction factor (A_280 of the free label / A_label of the free label)

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound-mediated antibody labeling.

Table 1: Recommended Reaction and Storage Conditions [6]

ParameterRecommended Value/Condition
Reaction Conditions
Antibody Concentration1-2 mg/mL
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-9.0
Molar Ratio of Dye to Antibody (IgG)5:1 to 15:1 (start with 10:1)
Incubation Time1 hour
Incubation TemperatureRoom Temperature
Purification
MethodSize-exclusion chromatography (e.g., Sephadex G-25) or spin columns
Storage
Storage BufferPBS, pH 7.2-7.4
Stabilizing Agents (optional)5-10 mg/mL BSA, 0.01-0.03% Sodium Azide
Storage Temperature4°C (short-term) or -20°C with 50% glycerol (B35011) (long-term)

Table 2: Example Spectral Properties for a Fluorescent Label (Pacific Blue™) [6]

PropertyValue
Excitation Maximum (Ex)~410 nm
Emission Maximum (Em)~455 nm
Molar Extinction Coefficient (ε) at ~410 nm30,000 cm⁻¹M⁻¹
Recommended Laser LineViolet (405 nm)

Experimental Workflow and Application in Immunoassays

The following diagrams illustrate the overall experimental workflow and the application of labeled antibodies in a direct ELISA format.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC cluster_application Application Ab_Prep Antibody Preparation (Buffer Exchange & pH Adjustment) Conjugation Conjugation Reaction (1 hr, RT, protected from light) Ab_Prep->Conjugation Label_Prep Label Preparation (Dissolve in DMSO/DMF) Label_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification QC Quality Control (Determine DOL) Purification->QC Immunoassay Immunoassay (e.g., ELISA, Flow Cytometry) QC->Immunoassay

Experimental workflow for antibody labeling.

cluster_elisa Direct ELISA Workflow Antigen_Coating 1. Antigen Coating of Microplate Blocking 2. Blocking Non-specific Sites Antigen_Coating->Blocking Labeled_Ab_Incubation 3. Incubation with Labeled Primary Antibody Blocking->Labeled_Ab_Incubation Washing 4. Washing to Remove Unbound Antibody Labeled_Ab_Incubation->Washing Detection 5. Signal Detection and Quantification Washing->Detection

Application of labeled antibodies in a direct ELISA.

Conclusion

This compound-mediated labeling is a versatile and efficient method for preparing antibody conjugates for a wide range of immunoassay applications. By following standardized protocols and carefully controlling reaction parameters, researchers can generate high-quality labeled antibodies that are essential for reproducible and sensitive detection of target antigens. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this critical bioconjugation technique.

References

Application Notes and Protocols for Laboratory Synthesis of Succinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of succinimide, a key intermediate in the development of pharmaceuticals and other fine chemicals. The following sections include quantitative data summaries, step-by-step experimental procedures, and a visual representation of the experimental workflow.

Data Presentation: Synthesis of this compound

Two common methods for the synthesis of this compound are presented below. The first involves the reaction of succinic acid with aqueous ammonia (B1221849), followed by thermal dehydration. The second method utilizes a variation of this reaction with different workup procedures.

ParameterMethod 1: Thermal Decomposition of Ammonium (B1175870) Succinate[1][2]Method 2: Sublimation from Succinic Acid and Ammonia[3]
Starting Materials Succinic Acid, 28% Aqueous AmmoniaSuccinic Acid, Ammonia
Reactant Quantities 236 g (2 moles) Succinic Acid, 270 cc (4 moles) 28% NH₃40 g Succinic Acid, sufficient ammonia for neutralization
Reaction Temperature Heating to 275-289 °C for distillationQuick heating with a large luminous flame
Reaction Time Not explicitly stated, depends on distillation rateNot explicitly stated, depends on sublimation rate
Purification Method Recrystallization from 95% ethanolRecrystallization from pure acetone
Final Product Yield 163-164 g (82-83%)70%
Melting Point 123-125 °C[1]126 °C[3]
Boiling Point 285-289 °C (distillation range)[1]288 °C[3]

Experimental Protocols

Method 1: Synthesis of this compound via Thermal Decomposition of Ammonium Succinate (B1194679)

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Succinic acid (236 g, 2 moles)

  • 28% Aqueous ammonia (270 cc, 4 moles)

  • 95% Ethyl alcohol

  • 1-L distilling flask with a side arm (at least 10 mm internal diameter)

  • 500-cc distilling flask (as a receiver)

  • Heating mantle or oil bath

  • Cooling bath (ice-water)

  • Filtration apparatus (Buchner funnel, filter flask)

Procedure:

  • Formation of Ammonium Succinate: In the 1-L distilling flask, place 236 g of succinic acid. Slowly add 270 cc of 28% aqueous ammonia while cooling and shaking the flask. A clear solution of ammonium succinate will form.[1]

  • Distillation of Water: Set up the apparatus for downward distillation, with the 500-cc flask as the receiver. Gently heat the mixture. The initial distillate will be primarily water, with some uncombined ammonia, coming over at around 100 °C. Continue heating until approximately 200 cc of water has been collected.[1]

  • Decomposition and this compound Distillation: Increase the heating. The ammonium succinate will begin to decompose, evolving ammonia. An intermediate fraction will distill between 102 °C and 275 °C. Change the receiver and collect the this compound fraction, which distills between 275 °C and 289 °C, with the bulk distilling at 285-289 °C.[1] Stop the distillation if the residue in the flask begins to decompose with the evolution of yellow fumes.[1] The crude this compound will solidify upon cooling.

  • Purification: Combine the main fraction of crude this compound (approximately 168 g) with the redistilled intermediate fraction (approximately 10 g).[1][2] Recrystallize the combined crude product from 95% ethyl alcohol, using approximately 1 cc of solvent for every gram of product. Cool the solution to 0 °C for several hours to maximize crystal formation.

  • Isolation and Drying: Filter the crystals and wash them with a small amount of cold 95% ethyl alcohol. A first crop of 163-164 g (82-83% yield) of pure this compound should be obtained.[1] A second, less pure crop can be obtained by concentrating the mother liquor.[1] The final product should have a melting point of 123-125 °C.[1]

Method 2: Synthesis of this compound by Sublimation

This protocol is a variation that involves the sublimation of the product.[3]

Materials:

  • Succinic acid (40 g total)

  • Ammonia solution

  • Acetone

  • Evaporating basin

  • Retort

  • Heating source (e.g., Bunsen burner with a large luminous flame)

  • Water bath

  • Recrystallization apparatus

Procedure:

  • Neutralization: Dissolve 20 g of succinic acid in a small amount of water in an evaporating basin. Neutralize this solution with ammonia.

  • Expel Excess Ammonia: Boil the solution to remove any excess ammonia.

  • Addition of More Succinic Acid: Add another 20 g of succinic acid dissolved in water to the solution.[3]

  • Evaporation: Evaporate the solution to complete dryness on a water bath.

  • Sublimation: Transfer the dry residue to a retort and heat it quickly with a large, luminous flame. The this compound will sublime.[3]

  • Purification: Recrystallize the collected sublimate from pure acetone. This method yields colorless rhombic plates with a melting point of 126 °C and a yield of approximately 70%.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from succinic acid and ammonia, followed by purification.

Succinimide_Synthesis_Workflow Start Starting Materials: Succinic Acid & Ammonia Reaction Reaction: Formation of Ammonium Succinate Start->Reaction Heating Heating: Thermal Decomposition & Dehydration Reaction->Heating Distillation Distillation / Sublimation Heating->Distillation Crude Crude this compound Distillation->Crude Purification Purification: Recrystallization Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: N-Bromosuccinimide (NBS) in Allylic Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromosuccinimide (NBS) is a versatile and highly selective reagent for the bromination of allylic and benzylic positions in organic synthesis.[1][2] This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism and is favored for its ability to introduce a bromine atom at a carbon adjacent to a double bond or an aromatic ring, often without competing addition reactions across the π-system.[3][4] The key to the selectivity of NBS lies in its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which suppresses ionic addition pathways.[5][6] These application notes provide a detailed overview of the reaction mechanism, factors influencing selectivity, experimental protocols for key substrates, and quantitative data to guide researchers in utilizing NBS for allylic bromination.

Reaction Mechanism and Principles

The allylic bromination with NBS is a radical chain reaction that can be divided into three main stages: initiation, propagation, and termination.[2] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV light).[3][7]

Initiation: The initiator decomposes upon heating or irradiation to generate a radical, which then abstracts a bromine atom from a trace amount of Br₂ present in NBS to form a bromine radical (Br•).[3][7]

Propagation:

  • A bromine radical abstracts a hydrogen atom from an allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[8][9] The stability of the allylic radical is a key driving force for the reaction's regioselectivity.[9]

  • The HBr formed reacts with NBS to generate a molecule of Br₂.[9][10] This step is crucial for maintaining the low concentration of bromine.

  • The allylic radical then reacts with the newly formed Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.[8][9]

Termination: The reaction is terminated by the combination of any two radical species.

The use of non-polar solvents, such as carbon tetrachloride (CCl₄) or cyclohexane (B81311), is typical for this reaction as it disfavors the formation of ionic intermediates that would lead to competing electrophilic addition of bromine to the double bond.[11]

Factors Influencing Selectivity

Several factors influence the outcome and selectivity of allylic bromination with NBS:

  • Radical Stability: The position of bromination is determined by the stability of the intermediate allylic radical. More substituted and resonance-stabilized radicals are formed preferentially.[11]

  • Substrate Structure: In unsymmetrical alkenes, a mixture of products can be formed due to the presence of different allylic positions and the potential for allylic rearrangement of the radical intermediate.[8][12]

  • Reaction Conditions: The choice of solvent and initiator can influence the reaction rate and selectivity. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of NBS and the desired product.[10]

Quantitative Data Summary

The following tables summarize the product distribution for the allylic bromination of various alkenes with NBS under specific conditions.

AlkeneReagents and ConditionsProduct(s)Yield (%)Reference
1-OcteneNBS, CCl₄3-Bromo-1-octene~18[1]
1-Bromo-2-octene (cis and trans)~82[1]
1-HexeneNBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux1-Bromo-2-hexene (E/Z)56[12]
3-Bromo-1-hexene10[12]
trans-2-HexeneNBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux4-Bromo-2-hexene50[12]
2-Bromo-3-hexene32[12]
1-Bromo-2-hexene12[12]
3-Bromo-1-hexene2[12]
3-HexeneNBS (1.5 equiv), Cyclohexane, 60W LED lamp, reflux4-Bromo-2-hexene58[12]
2-Bromo-3-hexene41[12]

Experimental Protocols

Protocol 1: Allylic Bromination of 2-Heptene (B165337)

This protocol is adapted from a literature procedure for the Wohl-Ziegler bromination of an alkene.[3]

Materials:

  • 2-Heptene (40 g, 0.41 mol)

  • N-Bromothis compound (NBS) (48.1 g, 0.27 mol)

  • Benzoyl peroxide (0.2 g)

  • Carbon tetrachloride (CCl₄) (250 mL)

  • Nitrogen gas supply

  • 500-mL round-bottomed flask

  • Stirrer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Claisen flask for distillation

Procedure:

  • To a 500-mL round-bottomed flask equipped with a stirrer, nitrogen inlet, and reflux condenser, add 2-heptene (40 g), N-bromothis compound (48.1 g), benzoyl peroxide (0.2 g), and carbon tetrachloride (250 mL).

  • Stir the reaction mixture and heat it under reflux in a nitrogen atmosphere for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature. The this compound byproduct will precipitate.

  • Remove the this compound by suction filtration and wash it twice with 15-mL portions of carbon tetrachloride.

  • Combine the filtrate and the washings.

  • Transfer the carbon tetrachloride solution to a Claisen flask equipped for distillation.

  • Remove the carbon tetrachloride solvent by distillation under reduced pressure (e.g., 36–38 °C at 190 mm Hg).

  • The remaining residue is the crude allylic bromide product, which can be further purified by vacuum distillation.

Protocol 2: Allylic Bromination of Hexene Isomers

This protocol is based on a study of allylic rearrangement in NBS bromination.[12]

Materials:

  • Hexene isomer (e.g., 1-hexene, 2-hexene, or 3-hexene) (0.5 mL)

  • N-Bromothis compound (NBS) (0.48 g, 1.5 equivalents), recrystallized

  • Cyclohexane (3.0 mL), dried

  • 5-mL round-bottomed flask

  • Air-cooled reflux condenser

  • 60W LED lamp

  • Heating source

  • Filtration apparatus

Procedure:

  • In a 5-mL round-bottomed flask, combine the hexene isomer (0.5 mL), recrystallized NBS (0.48 g), and dry cyclohexane (3.0 mL).

  • Fit the flask with an air-cooled reflux condenser.

  • Irradiate the reaction mixture with a 60W LED lamp while heating at reflux.

  • Monitor the reaction until completion (e.g., disappearance of the denser NBS and formation of the less dense this compound which floats).

  • After cooling to room temperature, remove the solid this compound by vacuum filtration.

  • The filtrate contains the product mixture, which can be analyzed, for example, by gas chromatography-mass spectrometry (GC-MS) after dilution in cyclohexane.

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator Radical Radical Initiator->Radical Heat/Light Br• Br• Radical->Br• + Br₂ (trace) Alkene Alkene Allylic_Radical Allylic_Radical Alkene->Allylic_Radical + Br• - HBr Allylic_Bromide Allylic_Bromide Allylic_Radical->Allylic_Bromide + Br₂ Br₂ Br₂ Allylic_Bromide->Br•

Caption: Free-radical mechanism of allylic bromination with NBS.

Experimental_Workflow Start Start Setup Combine Alkene, NBS, Initiator, and Solvent Start->Setup Reaction Heat/Irradiate under inert atmosphere Setup->Reaction Workup Cool and filter to remove this compound Reaction->Workup Isolation Remove solvent (e.g., rotary evaporation) Workup->Isolation Purification Purify product (e.g., distillation, chromatography) Isolation->Purification Analysis Characterize product (e.g., NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for allylic bromination.

Factors_Affecting_Selectivity cluster_Substrate Substrate Factors cluster_Conditions Reaction Conditions Allylic_Bromination Allylic Bromination Selectivity Radical_Stability Allylic Radical Stability (Tertiary > Secondary > Primary) Allylic_Bromination->Radical_Stability Steric_Hindrance Steric Hindrance at allylic site Allylic_Bromination->Steric_Hindrance Resonance Resonance Delocalization Allylic_Bromination->Resonance Solvent Solvent Polarity (Non-polar favored) Allylic_Bromination->Solvent Initiator Initiator Choice (Thermal vs. Photochemical) Allylic_Bromination->Initiator Concentration NBS Concentration (maintains low [Br₂]) Allylic_Bromination->Concentration

Caption: Key factors influencing the selectivity of allylic bromination.

References

Succinimide Ring Opening Under Alkaline Conditions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimide rings are common intermediates in bioconjugation chemistry, particularly in the context of antibody-drug conjugates (ADCs) where maleimide (B117702) chemistry is frequently employed to link payloads to cysteine residues. They are also known intermediates in the deamidation of asparagine residues in proteins and peptides. The stability of the resulting this compound ring is a critical factor, as its premature cleavage or rearrangement can lead to payload loss or altered protein function. Under alkaline conditions, the this compound ring is susceptible to hydrolysis, leading to its opening and the formation of a stable succinamic acid thioether. This application note provides a detailed protocol for the controlled opening of this compound rings under alkaline conditions, a crucial step for stabilizing bioconjugates.

The hydrolysis of the this compound ring is significantly influenced by pH, temperature, and the local chemical environment.[1][2] Generally, basic pH and elevated temperatures accelerate the rate of hydrolysis.[1] The reaction proceeds through a nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the this compound ring, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the ring-opened product.

Factors Influencing this compound Ring Opening

Several factors can influence the rate and outcome of this compound ring hydrolysis:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution, with faster rates observed under alkaline conditions (pH > 7.5).[3][4][5]

  • Temperature: Increased temperature generally accelerates the reaction rate.[2][3]

  • Neighboring Groups: The presence of certain functional groups adjacent to the this compound ring can influence the hydrolysis rate. For instance, electron-withdrawing groups can increase the susceptibility of the carbonyl carbons to nucleophilic attack.[1]

  • Buffer Composition: The choice of buffer can also play a role in the reaction kinetics.[2]

Experimental Protocols

This section outlines a general protocol for the alkaline-induced ring opening of a this compound in a protein conjugate, such as an antibody-drug conjugate.

Materials and Reagents
  • This compound-containing protein conjugate (e.g., ADC)

  • High-purity water (Milli-Q or equivalent)

  • Buffer stock solutions (e.g., 1 M sodium phosphate (B84403), 1 M sodium bicarbonate)

  • pH meter

  • Incubator or water bath

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, cIEF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.0)

Protocol for this compound Ring Hydrolysis
  • Buffer Preparation: Prepare the desired reaction buffer by diluting the stock solution with high-purity water to the final concentration (e.g., 50 mM). Adjust the pH to the desired alkaline value (e.g., pH 8.0, 8.5, or 9.0) using an appropriate acid or base. For example, to prepare a 50 mM sodium phosphate buffer at pH 8.0, mix appropriate volumes of monobasic and dibasic sodium phosphate solutions.[4]

  • Sample Preparation: Dissolve the this compound-containing protein conjugate in the prepared alkaline buffer to a final concentration typically in the range of 1-2 mg/mL.[4]

  • Incubation: Incubate the reaction mixture at a controlled temperature. A common starting point is 37°C or 40°C.[2][4] The incubation time will depend on the specific substrate and reaction conditions and should be determined empirically. It can range from a few hours to 48 hours.[4][6]

  • Reaction Monitoring: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.[1]

  • Quenching (Optional): To stop the reaction at a specific time point, the pH of the aliquot can be neutralized by adding a quenching solution.

  • Analysis: Analyze the aliquots using a suitable analytical technique to determine the extent of this compound ring opening. Common methods include:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the ring-opened and ring-closed forms.[4][5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass change associated with hydrolysis (+18 Da).[1][7]

    • Imaged Capillary Isoelectric Focusing (iCIEF): To monitor the change in the isoelectric point of the protein conjugate due to the introduction of a new carboxyl group.[4][5]

Data Presentation

The following tables summarize quantitative data on the kinetics of this compound ring opening under various conditions, compiled from the literature.

Table 1: Effect of pH and Temperature on this compound Formation and Hydrolysis

MoleculepHTemperature (°C)ObservationReference
Therapeutic IgG16.040>35% this compound formation after 3 weeks[2]
Therapeutic IgG16.025~30% this compound formation after 3 months[2]
Golimumab6.0-7.0N/AThis compound formation relatively stable[8]
Golimumab8.0N/ARapid decrease in this compound[8]
TDC and ADC7.0-9.040This compound ring-opening studied up to 48 hours[4]

Table 2: Kinetics of this compound Hydrolysis in Antibody-Drug Conjugates (ADCs)

ADC LinkerpHTime (h)% HydrolysisReference
ADC35 (1 carbon spacer)8.024100[1]
ADC38 (2 carbon spacer)8.02448[1]
ADC40 (5 carbon spacer)8.024~10[1]

Visualizations

The following diagrams illustrate the chemical mechanism and a typical experimental workflow for this compound ring opening.

Caption: Mechanism of this compound ring opening.

Experimental_Workflow Start Start BufferPrep Prepare Alkaline Buffer (e.g., 50 mM Phosphate, pH 8.0) Start->BufferPrep SamplePrep Dissolve this compound Conjugate (1-2 mg/mL) BufferPrep->SamplePrep Incubation Incubate at Controlled Temperature (e.g., 37°C) SamplePrep->Incubation Sampling Withdraw Aliquots at Specific Time Points Incubation->Sampling Analysis Analyze Samples (HPLC, LC-MS, cIEF) Sampling->Analysis Data Data Analysis and Quantification Analysis->Data End End Data->End

Caption: Experimental workflow for this compound hydrolysis.

Conclusion

The controlled opening of the this compound ring under alkaline conditions is a critical step in the stabilization of bioconjugates, particularly those generated via maleimide chemistry. By carefully controlling pH, temperature, and incubation time, researchers can achieve complete and efficient hydrolysis, leading to a more stable and homogeneous product. The protocols and data presented in this application note provide a solid foundation for developing and optimizing this compound ring-opening procedures in a research and drug development setting.

References

Application Notes: Amine Modification of Proteins Using Succinimidyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of proteins through covalent labeling is a cornerstone technique in biological research and drug development. Among the various methods available, the use of N-hydroxysuccinimide (NHS) esters to target primary amines is one of the most prevalent and robust strategies.[1][2] Primary amines (-NH₂) are readily available on proteins at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[1][3] NHS esters react with these non-protonated primary amines under mild, slightly alkaline conditions to form stable, covalent amide bonds.[4][5]

This chemistry is the foundation for a wide array of applications, including:

  • Fluorescent Labeling: Attaching fluorescent dyes for visualization in microscopy, flow cytometry, and immunoassays.[1]

  • Biotinylation: Introducing biotin (B1667282) tags for affinity purification, detection, and immobilization.[6][7]

  • Cross-linking: Linking proteins to study protein-protein interactions or stabilize protein complexes.[8][9]

  • Drug Conjugation: Creating antibody-drug conjugates (ADCs) where a therapeutic agent is attached to a target-specific antibody.[8]

These application notes provide a comprehensive overview of the principles, quantitative parameters, and detailed protocols for the successful modification of proteins using succinimidyl esters.

Principle of NHS Ester Chemistry

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxythis compound as a byproduct.[4][8]

A critical competing reaction is the hydrolysis of the NHS ester by water, which also cleaves the ester bond and renders the reagent inactive.[4][10][11] The rate of hydrolysis increases significantly with pH.[4][12] Therefore, controlling the reaction conditions, particularly pH, is crucial for maximizing the efficiency of the desired protein modification while minimizing reagent inactivation.[1]

G reagents Protein-NH₂ (Primary Amine) R-CO-O-NHS (Succinimidyl Ester) transition Nucleophilic Attack reagents:p->transition pH 7.2 - 9.0 (Optimal 8.3-8.5) water H₂O (Hydrolysis) pH > 8.5 reagents:r->water products Protein-NH-CO-R (Stable Amide Bond) HO-NHS (N-hydroxythis compound) transition->products:p hydrolysis R-COOH (Inactive Acid) + HO-NHS water->hydrolysis Competing Reaction

Figure 1. Reaction of an NHS ester with a primary amine and the competing hydrolysis side-reaction.

Quantitative Data for Reaction Parameters

Successful and reproducible protein modification requires careful control of several key parameters. The following table summarizes the recommended starting conditions, which should be optimized for each specific protein and application.

ParameterRecommended Value/RangeNotesCitations
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Low pH protonates amines, reducing reactivity. High pH increases the rate of NHS ester hydrolysis.[4][12][13][14]
Buffer Composition Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris, Glycine) as they compete with the target protein for reaction.[1][4][15]
Protein Concentration > 2 mg/mL (Optimal: 5-20 mg/mL)Higher protein concentrations increase labeling efficiency by favoring the bimolecular reaction over hydrolysis.[13][16]
Molar Ratio (Ester:Protein) 5:1 to 20:1This is a critical parameter to optimize for achieving the desired Degree of Labeling (DOL). Start with a 10:1 ratio.[1][13]
Temperature Room Temperature (18-25°C) or 4°CRoom temperature reactions are faster. 4°C can be used for sensitive proteins, but requires longer incubation times.[13][17]
Incubation Time 30 min - 2 hours at Room Temp; 2 hours - Overnight at 4°CTime should be optimized. Longer times do not always increase labeling due to hydrolysis of the reagent.[10][13][17]
Quenching Reagent 20-100 mM (final conc.) Tris, Glycine, or LysineAdded to terminate the reaction by consuming any unreacted NHS ester.[10][18]
Labeling Efficiency 20% - 40%Highly dependent on protein concentration and buffer conditions. At ~2.5 mg/mL, efficiency is often around 35%.

Experimental Protocols

Protocol 1: General Protein Labeling with a Fluorescent Dye

This protocol provides a general procedure for conjugating an amine-reactive fluorescent dye to a protein, such as an IgG antibody.

Materials and Reagents:

  • Protein to be labeled (e.g., IgG antibody)

  • Amine-free buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or Phosphate Buffered Saline (PBS), pH 7.4

  • pH adjustment buffer: 1 M Sodium Bicarbonate, pH 8.3

  • Amine-reactive dye (Succinimidyl Ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[19]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~8.0[10]

  • Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette.[20]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free from amine-containing stabilizers like Tris, glycine, BSA, or gelatin. If such substances are present, purify the protein by dialysis or buffer exchange into an amine-free buffer like PBS.[21]

    • Adjust the protein concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[14][19] If the protein is in PBS, add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to raise the pH for the reaction.[13]

  • NHS Ester Stock Solution Preparation:

    • Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.[13][17]

    • Prepare a 10 mM stock solution by dissolving the NHS ester in anhydrous DMSO or high-quality DMF.[22] Vortex briefly to ensure it is fully dissolved.

    • Note: This stock solution should be prepared fresh immediately before use, as NHS esters are moisture-sensitive and hydrolyze in solution.[16][17]

  • Labeling Reaction:

    • Calculate the volume of the 10 mM dye stock solution needed to achieve the desired molar excess (e.g., a 10:1 or 15:1 molar ratio of dye to protein).[13]

    • While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[17] For sensitive proteins, the reaction can be performed for 2-4 hours at 4°C.[10]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.[10]

    • Incubate for an additional 15-30 minutes at room temperature.[10][17] This step ensures that any unreacted NHS ester is deactivated.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and reaction byproducts.[15]

    • The most common method is gel filtration (desalting column).[19] Equilibrate the column with PBS and load the reaction mixture. Collect the fractions containing the labeled protein, which will elute first.

    • Alternatively, dialysis can be used to remove small molecules.[19]

  • Determination of Degree of Labeling (DOL):

    • The DOL is the average number of dye molecules conjugated to each protein molecule.

    • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorbance maximum of the dye (A_max).

    • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

      • Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where CF is the correction factor for the dye at 280 nm and ε_protein is the molar extinction coefficient of the protein.

    • Calculate the dye concentration:

      • Dye Conc. (M) = A_max / ε_dye

    • Calculate the DOL:

      • DOL = Dye Conc. (M) / Protein Conc. (M)

G prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) react 3. Labeling Reaction (Add NHS ester to protein, incubate 1 hr at RT) prep_protein->react prep_nhs 2. Prepare NHS Ester Stock (10 mM in anhydrous DMSO/DMF) prep_nhs->react quench 4. Quench Reaction (Add Tris or Glycine, incubate 15 min) react->quench purify 5. Purify Conjugate (Gel Filtration or Dialysis) quench->purify analyze 6. Analyze Conjugate (Determine Degree of Labeling via Spectroscopy) purify->analyze

Figure 2. General experimental workflow for protein labeling with succinimidyl esters.

Protocol 2: Protein Biotinylation using an NHS-Biotin Reagent

This protocol is a specific application of the general labeling procedure for attaching biotin to a protein.

Procedure:

  • Follow Steps 1 and 2 from the General Protein Labeling protocol, using an NHS-activated biotin reagent.

  • For the Labeling Reaction (Step 3) , add a 10- to 20-fold molar excess of the NHS-biotin solution to the protein.[20][22] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[20]

  • Follow Steps 4 and 5 to quench the reaction and purify the biotinylated protein.

  • The extent of biotinylation can be assessed using assays like the HABA assay or by binding to a streptavidin column.[19][22]

Protocol 3: Protein-Protein Cross-linking using DSS

This protocol uses a homobifunctional NHS ester, Disuccinimidyl suberate (B1241622) (DSS), to cross-link interacting proteins.

Procedure:

  • Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[8]

  • Prepare a fresh stock solution of DSS (e.g., 25 mM) in anhydrous DMSO or DMF.[8]

  • Add the DSS stock solution to the protein sample to achieve the desired final cross-linker concentration. The optimal concentration must be determined empirically.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature.[10]

  • Quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.[4][10]

  • Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.[10]

Troubleshooting Common Issues

IssuePossible CauseRecommended SolutionCitations
Low Labeling Efficiency / Low DOL 1. Suboptimal pH: Reaction pH is too low (<8.0).1. Ensure the final buffer pH is between 8.3 and 8.5.[13][14]
2. Competing Amines: Buffer contains Tris, glycine, or other primary amines.2. Perform buffer exchange into an appropriate amine-free buffer (PBS, Borate, Bicarbonate).[13][21]
3. Hydrolyzed NHS Ester: Reagent was compromised by moisture.3. Allow reagent to warm to room temperature before opening. Prepare stock solutions in anhydrous solvent immediately before use.[13][17]
4. Low Protein Concentration: Reaction kinetics favor hydrolysis.4. Concentrate the protein to at least 2 mg/mL if possible.[13][17]
Protein Precipitation / Aggregation 1. Over-labeling: High DOL can alter protein charge and solubility, especially with hydrophobic dyes.1. Reduce the molar ratio of NHS ester to protein in the reaction.[13]
2. Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF) to the protein.2. Keep the volume of the added NHS ester stock solution to less than 10% of the total reaction volume.
3. Protein Instability: The protein is not stable under the required reaction conditions (e.g., pH, temperature).3. Perform the labeling reaction at a lower temperature (4°C).[13]

References

Synthesis of N-Substituted Succinimides from Succinic Anhydride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted succinimides from succinic anhydride (B1165640). N-substituted succinimides are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis. Their derivatives are integral to the structure of various pharmaceuticals, including anticonvulsants and anticancer agents. This guide offers a comprehensive overview of synthetic methodologies, quantitative data for comparative analysis, and insights into their biological significance.

Application Notes

N-substituted succinimides are synthesized through the condensation reaction between succinic anhydride and a primary amine. This reaction proceeds via a two-step mechanism: the initial formation of a succinamic acid intermediate, followed by an intramolecular cyclization with the elimination of a water molecule to form the imide ring. The efficiency of this process can be influenced by various factors, including the nature of the amine, the reaction conditions (temperature, solvent), and the use of catalysts.

Several methods have been developed to promote this transformation, ranging from classical thermal condensation to more modern techniques such as microwave-assisted synthesis and mechanochemistry. The choice of method often depends on the desired scale, the reactivity of the substrates, and considerations for green chemistry principles.

Therapeutic Relevance:

The succinimide moiety is a key pharmacophore in several clinically important drugs.

  • Anticonvulsant Activity: Ethosuximide is a frontline medication for the treatment of absence seizures. Its mechanism of action involves the inhibition of T-type calcium channels in thalamic neurons, which are implicated in the generation of the characteristic spike-and-wave discharges of absence seizures.[1][2][3]

  • Anticancer and Immunomodulatory Effects: While not a direct this compound derivative, Thalidomide, which contains a glutarimide (B196013) ring (a six-membered analogue), has profound immunomodulatory and anti-cancer effects. Its mechanism involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific substrate proteins.[4][5][6] More directly, certain N-substituted this compound derivatives have been shown to induce apoptosis in cancer cells through the activation of stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAP kinase pathways.

Data Presentation

The following tables summarize quantitative data for various synthetic methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Conventional Thermal Synthesis of N-Substituted Succinimides

AmineCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
AnilineAcetic AcidReflux285[4]
4-MethoxyanilineAcetic AcidReflux288[4]
4-NitroanilineAcetic AcidReflux392[4]
BenzylamineNone (neat)150-160195[2]
n-ButylamineNone (neat)140-1501.590[2]
AnilineChloroform (B151607) / PPEReflux1268[1]
4-BromoanilineChloroform / PPEReflux1265[1]

Table 2: Microwave-Assisted Synthesis of N-Substituted Succinimides

AmineConditionsPower (W)Time (min)Yield (%)Reference
AnilineSolvent-free300485[3]
4-ChloroanilineSolvent-free300582[3]
4-MethylanilineSolvent-free300488[3]
BenzylamineSolvent-free210392
2-AminopyridineSolvent-free210585

Table 3: One-Pot Synthesis of N-Substituted Succinimides

AmineReagents/SolventTemperature (°C)Time (h)Yield (%)Reference
AnilineZinc, Acetic Acid551.582[4]
4-MethoxyanilineZinc, Acetic Acid551.585[4]
4-NitroanilineZinc, Acetic Acid551.586[4]
BenzylamineZinc, Acetic Acid551.5Not Reported[4]
n-ButylamineZinc, Acetic Acid551.5Not Reported[4]

Experimental Protocols

Protocol 1: General Procedure for Conventional Thermal Synthesis in Acetic Acid

  • To a round-bottom flask equipped with a reflux condenser, add succinic anhydride (1.0 eq) and the primary amine (1.0 eq).

  • Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of succinic anhydride).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol, ethanol/water) to obtain the pure N-substituted this compound.

Protocol 2: General Procedure for Microwave-Assisted Solvent-Free Synthesis

  • In a microwave-safe vessel, thoroughly mix succinic anhydride (1.0 eq) and the primary amine (1.0 eq).

  • Place the vessel in a domestic or laboratory microwave oven.

  • Irradiate the mixture at a specified power (e.g., 300 W) for a short duration (typically 3-5 minutes). It is advisable to use intermittent irradiation (e.g., 30-second intervals) to avoid overheating.

  • Allow the reaction mixture to cool to room temperature.

  • The solid product can be purified by recrystallization from a suitable solvent.

Protocol 3: One-Pot Synthesis using Zinc and Acetic Acid

  • Dissolve the primary amine (0.040 mole) in acetic acid (35 mL) in a round-bottom flask with stirring.[4]

  • Add succinic anhydride (0.044 mole) at once and stir vigorously for another 10 minutes at room temperature.[4]

  • To this reaction mixture, add zinc powder (2 mole) at once. The temperature will increase to approximately 55°C.[4]

  • Stir the reaction mixture for 1.5 hours, maintaining the temperature at 55°C.[4]

  • Allow the mixture to cool to room temperature and filter to remove unreacted zinc.[4]

  • Pour the filtrate onto crushed ice (150 g).[4]

  • Collect the separated solid by filtration and wash with water to yield the N-substituted this compound.[4]

Protocol 4: Synthesis using Polyphosphate Ester (PPE) in Chloroform

  • To a refluxing solution of succinic anhydride (10 mmol) in chloroform (50 mL), add the desired amine or hydrazide (10 mmol).[1]

  • Reflux the mixture for 6 hours to form the intermediate succinamic acid.[1]

  • Add polyphosphate ester (PPE, the amount may need to be optimized, e.g., 1-5 g) and continue refluxing for another 6 hours.[1]

  • After cooling, treat the reaction mixture with a hot saturated solution of NaHCO3.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be washed with methanol (B129727) to afford the pure N-substituted this compound.[1]

Visualizations

G General Workflow for N-Substituted this compound Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification succinic_anhydride Succinic Anhydride intermediate Succinamic Acid Intermediate succinic_anhydride->intermediate Nucleophilic Attack primary_amine Primary Amine (R-NH2) primary_amine->intermediate reaction_conditions Reaction Conditions (Heat, Microwave, Catalyst, Solvent) reaction_conditions->intermediate cyclization Intramolecular Cyclization (-H2O) reaction_conditions->cyclization intermediate->cyclization crude_product Crude N-Substituted this compound cyclization->crude_product purification Purification (Recrystallization, Chromatography) crude_product->purification final_product Pure N-Substituted this compound purification->final_product

Caption: General workflow for synthesizing N-substituted succinimides.

G MAPK Signaling Pathway Activated by this compound Derivatives cluster_upstream Upstream Signaling cluster_jnk_pathway JNK Pathway cluster_p38_pathway p38 Pathway cluster_downstream Downstream Effects This compound N-Substituted This compound Derivatives mapkkk MAPKKK (e.g., ASK1, MEKK1) This compound->mapkkk Activates stress_stimuli Cellular Stress stress_stimuli->mapkkk mkk4_7 MKK4/7 mapkkk->mkk4_7 mkk3_6 MKK3/6 mapkkk->mkk3_6 jnk JNK mkk4_7->jnk Phosphorylates jnk_p p-JNK (Active) jnk->jnk_p transcription_factors Transcription Factors (e.g., c-Jun, ATF2) jnk_p->transcription_factors Activates p38 p38 mkk3_6->p38 Phosphorylates p38_p p-p38 (Active) p38->p38_p p38_p->transcription_factors Activates apoptosis Apoptosis transcription_factors->apoptosis Induces

Caption: MAPK signaling pathway activated by certain this compound derivatives.

References

Application Notes and Protocols for Enzyme Immobilization using Succinimide-Activated Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technique in biotechnology and pharmaceutical development, offering enhanced stability, reusability, and process control compared to free enzymes in solution.[1][2][3] Among the various immobilization methods, covalent attachment to succinimide-activated supports is a widely used and robust strategy. This method relies on the formation of a stable amide bond between the primary amine groups on the enzyme surface (e.g., the N-terminus and lysine (B10760008) residues) and the N-hydroxythis compound (NHS) esters on the support material.[4][5]

These application notes provide a comprehensive overview of the principles, protocols, and expected outcomes for immobilizing enzymes using this compound-activated supports. The information is intended to guide researchers in developing efficient and stable biocatalysts for applications ranging from biotransformations to diagnostic assays.

Principle of Immobilization

The immobilization process is based on the reactivity of NHS esters towards primary amines. The this compound group is an excellent leaving group, facilitating the nucleophilic attack by the amine to form a stable amide linkage.[5] The reaction is typically carried out in a mild pH range (7.0-8.5) to ensure the primary amines on the enzyme are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[4][6]

The general scheme for the covalent immobilization of an enzyme onto a this compound-activated support is depicted below.

G cluster_0 Activation of Support (if not pre-activated) cluster_1 Enzyme Immobilization Support Support with -COOH groups EDC_NHS EDC / NHS Support->EDC_NHS ActivatedSupport This compound-Activated Support EDC_NHS->ActivatedSupport ActivatedSupport2 This compound-Activated Support Enzyme Enzyme with -NH2 groups Enzyme->ActivatedSupport2 ImmobilizedEnzyme Immobilized Enzyme (Stable Amide Bond) ActivatedSupport2->ImmobilizedEnzyme pH 7.0-8.5

Figure 1: General scheme for enzyme immobilization on this compound-activated supports.

Data Presentation: Performance of Immobilized Enzymes

The success of an immobilization protocol is determined by several key performance indicators. The following tables summarize typical quantitative data for enzymes immobilized on this compound-activated supports.

Table 1: Immobilization Efficiency and Activity Recovery
EnzymeSupport MaterialImmobilization Yield (%)Activity Recovery (%)Reference
α-AmylaseMagnetic Nanoparticles87-[7]
Subtilisin CarlsbergMagnetic Nanoparticles6151[1]
β-GlucuronidaseMagnetic Beads>80 (estimated)~100[8]
α-AmylaseComposite Membrane-32[9]

Immobilization Yield (%) = ((Initial amount of enzyme - Amount of enzyme in supernatant) / Initial amount of enzyme) x 100 Activity Recovery (%) = (Total activity of immobilized enzyme / Total activity of enzyme used for immobilization) x 100

Table 2: Kinetic Parameters of Free vs. Immobilized Enzymes
EnzymeParameterFree EnzymeImmobilized EnzymeReference
Subtilisin CarlsbergK_m (mM)11.515.02[1]
V_max (mM/min)1322.7[1]
α-AmylaseK_m (mg/mL)-Larger than free enzyme[9]

Note: An increase in K_m upon immobilization may suggest a lower affinity of the enzyme for its substrate due to conformational changes or diffusional limitations.[10]

Table 3: Stability and Reusability of Immobilized Enzymes
EnzymeStability ParameterConditionsResultReference
Subtilisin CarlsbergThermal Stability70°CRetained 75% activity (vs. 50% for free enzyme)[1]
pH StabilitypH 7.0 - 10.5Broader stability range than free enzyme[1]
Operational Stability10 cyclesRetained 70% of initial activity[1]
Storage Stability30 daysRetained 55% activity (vs. 50% for free enzyme)[1]
β-GlucuronidaseOperational Stability7 cyclesRetained ~63% of initial activity[8]
α-AmylaseThermal Stability-More stable than free enzyme[9]
Operational Stability8 cyclesMaintained activity[9]
α-AmylaseOperational Stability15 cyclesNo significant loss of activity[4]
XylanaseOperational Stability8 cyclesNo significant loss of activity[4]

Experimental Protocols

The following protocols provide a general framework for the immobilization of enzymes onto this compound-activated supports. Specific conditions such as enzyme concentration, buffer composition, and incubation time should be optimized for each specific enzyme and application.

Workflow for Enzyme Immobilization

G A Prepare this compound- Activated Support C Couple Enzyme to Support (Incubate with gentle mixing) A->C B Prepare Enzyme Solution (in amine-free buffer) B->C D Quench Unreacted NHS Groups C->D E Wash Immobilized Enzyme (to remove unbound enzyme) D->E F Characterize Immobilized Enzyme (Activity, Stability, etc.) E->F

Figure 2: General workflow for enzyme immobilization.
Protocol 1: General Procedure for Enzyme Immobilization on Pre-activated this compound Supports

Materials:

  • This compound-activated support (e.g., NHS-activated agarose (B213101) or magnetic beads)

  • Enzyme to be immobilized

  • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.3 (or other amine-free buffer like HEPES or MOPS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer: Coupling Buffer

  • Storage Buffer: Appropriate buffer for the specific enzyme, may contain a preservative like sodium azide.

Procedure:

  • Support Preparation:

    • If the support is supplied in a storage solution (e.g., acetone (B3395972) or isopropanol), wash it to equilibrate with the Coupling Buffer.[11]

    • For 1 mL of settled resin, add 2 mL of ice-cold 1 mM HCl. Mix briefly and centrifuge (or use a magnetic stand for magnetic beads) to pellet the support. Discard the supernatant.

    • Repeat the wash step with the Coupling Buffer three times.

  • Enzyme Solution Preparation:

    • Dissolve the enzyme in the Coupling Buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Ensure the enzyme solution is free of any primary amine-containing substances (e.g., Tris buffer, ammonium (B1175870) salts, or other proteins) that could compete with the immobilization reaction.[11]

  • Coupling Reaction:

    • Add the enzyme solution to the prepared support.

    • Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Quenching:

    • After incubation, pellet the support and collect the supernatant to determine the immobilization yield (optional).

    • Add the Quenching Buffer to the support to block any unreacted NHS groups.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Washing:

    • Pellet the support and discard the supernatant.

    • Wash the immobilized enzyme preparation three to five times with Wash Buffer to remove any non-covalently bound enzyme and quenching reagents.

  • Storage:

    • Resuspend the immobilized enzyme in the desired Storage Buffer.

    • Store at 4°C. Do not freeze.

Protocol 2: Characterization of Immobilized Enzyme

1. Determination of Immobilization Yield:

  • Measure the protein concentration of the initial enzyme solution and the supernatant collected after the coupling reaction using a standard protein assay (e.g., Bradford or BCA assay).

  • Calculate the immobilization yield as described in the caption of Table 1.

2. Assay of Enzyme Activity:

  • The activity of the immobilized enzyme is determined using a suitable substrate under optimized conditions (pH, temperature).

  • For a suspension of immobilized enzyme, ensure the suspension is well-mixed before taking a sample for the assay to ensure uniform distribution of the biocatalyst.

  • Compare the specific activity (activity per mg of enzyme) of the immobilized enzyme with that of the free enzyme.

3. Assessment of Reusability:

  • Perform the enzymatic reaction for a defined period.

  • Separate the immobilized enzyme from the reaction mixture by centrifugation or magnetic separation.

  • Wash the immobilized enzyme with an appropriate buffer to remove any residual substrate or product.

  • Resuspend the immobilized enzyme in a fresh reaction mixture to start the next cycle.

  • Measure the enzyme activity in each cycle and express it as a percentage of the initial activity.

Conclusion

Immobilization of enzymes on this compound-activated supports is a powerful and versatile technique for creating robust and reusable biocatalysts. The covalent nature of the linkage minimizes enzyme leaching, leading to improved operational stability. By following the protocols outlined in these application notes and optimizing the conditions for the specific enzyme of interest, researchers can develop highly efficient immobilized enzyme systems for a wide range of applications in research, diagnostics, and industrial bioprocesses.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Succinimidyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of proteins, nucleic acids, and other molecules in a wide range of applications. Among the various chemistries available for conjugation, the use of succinimidyl esters (also known as NHS esters) to label primary amines is one of the most common and well-established methods.[1][2] This approach forms a stable amide bond between the fluorescent dye and the biomolecule, making it suitable for studies requiring long-term signal stability.[1][2]

Succinimidyl esters react efficiently with aliphatic primary amines, such as the N-terminus of polypeptides and the ε-amino group of lysine (B10760008) residues, under mild, aqueous conditions.[3] This high selectivity and the stability of the resulting conjugate make NHS ester chemistry a versatile tool for preparing fluorescently-labeled antibodies, enzymes, and amine-modified oligonucleotides.[1][4] These labeled biomolecules are instrumental in various assays, including immunofluorescence microscopy, flow cytometry, fluorescence-activated cell sorting (FACS), and microscale thermophoresis (MST).[5][6]

This document provides a detailed overview of the principles of fluorescent labeling with succinimidyl esters, comprehensive experimental protocols for protein and oligonucleotide labeling, and guidance on data interpretation and troubleshooting.

Principle of the Reaction

The core of the labeling process is the nucleophilic acyl substitution reaction between the succinimidyl ester and a primary amine.[3] The primary amine, in its unprotonated form, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] The reaction is highly dependent on pH, with an optimal range typically between 7.2 and 8.5 to ensure the primary amines are sufficiently deprotonated and reactive.[3][7]

It is crucial to control the reaction conditions to maximize labeling efficiency and minimize side reactions, such as the hydrolysis of the NHS ester, which becomes more prevalent at higher pH values.[3] The competition between aminolysis (the desired reaction with the amine) and hydrolysis is a key consideration in optimizing labeling protocols.[8][9]

Key Considerations for Successful Labeling

Several factors critically influence the outcome of the labeling reaction. Careful attention to these details will ensure reproducible and efficient conjugation.

  • pH: The reaction pH is the most critical factor. The optimal range for NHS ester reactions is typically between pH 8.3 and 8.5.[7][10] At lower pH, the amine groups are protonated and thus less reactive.[7] At higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the efficiency of the labeling reaction.[10]

  • Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[7][11] Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, adjusted to the optimal pH.[7]

  • Purity of Biomolecule: The biomolecule solution should be free of amine-containing stabilizers like bovine serum albumin (BSA) or gelatin, as these will also be labeled.[1] Small molecules can be removed by dialysis or buffer exchange.[1]

  • Dye-to-Biomolecule Molar Ratio: The molar ratio of the succinimidyl ester to the biomolecule will determine the degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the dye.[7][12] This ratio may need to be optimized depending on the specific biomolecule and the desired DOL.[12]

  • Biomolecule Concentration: The concentration of the protein or other biomolecule can affect labeling efficiency. A protein concentration of 2-10 mg/mL is generally recommended.[11][13] Lower concentrations can significantly decrease the reaction efficiency.[13]

  • Solvent for the Reactive Dye: Succinimidyl esters are often dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[10][11] It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the dye.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful fluorescent labeling with succinimidyl esters.

Table 1: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 8.3 - 8.5Optimal for balancing amine reactivity and NHS ester stability.[7][10]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[11][13]
Dye:Protein Molar Ratio 10:1 to 20:1Starting point for optimization; adjust to achieve desired DOL.[7][12]
Reaction Temperature Room TemperatureA common and convenient temperature for the reaction.[12]
Reaction Time 1 - 4 hoursCan be extended to overnight at 4°C.[10][14]
Organic Solvent < 10% of total volumeTo avoid denaturation of the biomolecule.[7]

Table 2: Labeling Efficiency at Different Protein Concentrations

Protein ConcentrationExpected Labeling Efficiency
~1 mg/mL20 - 30%[1]
~2.5 mg/mL~35%[1]
>5 mg/mLHigher efficiency is possible.[1]

Table 3: Spectroscopic Properties and Correction Factors for Common Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹)Correction Factor (CF₂₈₀)
Alexa Fluor™ 488 49551971,0000.11
Alexa Fluor™ 594 59061792,0000.56[15]
Alexa Fluor™ 750 749775240,0000.04[16]
Cy®3 550570150,0000.08
Cy®5 650670250,0000.05
BDP TR 58961660,0000.19[15]

Note: Spectroscopic properties can vary slightly depending on the conjugation partner and the local environment. Correction factors are used to determine the accurate protein concentration after labeling.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Proteins

This protocol provides a general procedure for labeling proteins, such as IgG antibodies, with succinimidyl ester dyes.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • Succinimidyl ester fluorescent dye

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[1]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[11][13]

    • If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[1]

  • Prepare the Dye Stock Solution:

    • Allow the vial of succinimidyl ester dye to warm to room temperature before opening to prevent moisture condensation.[7]

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared immediately before use.[7]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • While gently stirring or vortexing the protein solution, slowly add the dye stock solution.[4]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[12]

    • Incubate for 10-15 minutes at room temperature.[12]

  • Purify the Labeled Protein:

    • Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.[4][12]

    • Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max).

    • Calculate the corrected protein absorbance: A₂₈₀_corr = A₂₈₀ - (A_max × CF₂₈₀)[15]

    • Calculate the protein concentration: [Protein] (M) = A₂₈₀_corr / ε_protein

    • Calculate the dye concentration: [Dye] (M) = A_max / ε_dye

    • Calculate the DOL: DOL = [Dye] / [Protein]

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[2] Adding a preservative like sodium azide (B81097) (2 mM final concentration) can be considered for storage at 4°C.[4]

Protocol 2: Fluorescent Labeling of Amine-Modified Oligonucleotides

This protocol is optimized for labeling 5'-amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • Succinimidyl ester fluorescent dye

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Acetonitrile

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve approximately 100 nmol of the amine-modified oligonucleotide in 225 µL of nuclease-free water.[4]

    • Add 75 µL of 1 M sodium bicarbonate buffer and 150 µL of acetonitrile.[4]

  • Prepare the Dye Stock Solution:

    • Dissolve 1 mg of the succinimidyl ester dye in 30 µL of anhydrous DMSO.[4]

  • Perform the Labeling Reaction:

    • Add the dye solution to the oligonucleotide solution.

    • Incubate the reaction for 1-4 hours at room temperature in the dark.

  • Purify the Labeled Oligonucleotide:

    • Purify the conjugate from the reaction mixture using reverse-phase HPLC.[4]

Visualizations

G Chemical Reaction of Succinimidyl Ester with a Primary Amine Succinimidyl Ester Amide Bond Succinimidyl Ester->Amide Bond + R'-NH₂ Primary Amine R'-NH₂ N-hydroxythis compound

Caption: Reaction of a succinimidyl ester with a primary amine to form a stable amide bond.

G Experimental Workflow for Protein Labeling A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Labeling Reaction (Add dye to protein, incubate 1-4h at RT) A->C B Prepare Dye Stock Solution (Anhydrous DMSO/DMF) B->C D Quench Reaction (Optional) (Add Tris or Glycine) C->D E Purification (Size-exclusion chromatography or dialysis) D->E F Characterization (Calculate Degree of Labeling) E->F G Storage (4°C short-term, -20°C to -80°C long-term) F->G G Troubleshooting Low Labeling Efficiency Start Low Degree of Labeling (DOL) Q1 Is the buffer pH between 8.3 and 8.5? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the buffer free of primary amines (e.g., Tris, Glycine)? A1_Yes->Q2 S1 Adjust pH of the reaction buffer. A1_No->S1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the NHS ester reagent fresh and handled under anhydrous conditions? A2_Yes->Q3 S2 Perform buffer exchange into an amine-free buffer. A2_No->S2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the dye-to-protein molar ratio adequate (e.g., 10-20x)? A3_Yes->Q4 S3 Use a fresh vial of dye and anhydrous DMSO/DMF for the stock solution. A3_No->S3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Consider alternative labeling chemistry if protein has few accessible amines. A4_Yes->End S4 Increase the molar excess of the dye. A4_No->S4

References

Application Notes: The Succinimide Linker in Antibody-Drug Conjugate (ADC) Development

References

Application Notes and Protocols for Succinimide-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with succinimide esters, particularly N-hydroxythis compound (NHS) esters, is a cornerstone of bioconjugation chemistry. This method provides a robust and versatile platform for the covalent attachment of biomolecules, such as proteins, antibodies, and peptides, to the nanoparticle surface. The NHS ester group reacts efficiently with primary amines on the biomolecules under mild conditions to form stable amide bonds. This targeted conjugation is critical in the development of advanced drug delivery systems, diagnostic assays, and imaging agents.

These application notes provide detailed protocols for the preparation of this compound-functionalized nanoparticles and their subsequent conjugation with biomolecules. Furthermore, representative quantitative data are presented to guide researchers in the characterization of these nanoparticle conjugates.

Data Presentation: Quantitative Analysis of Nanoparticle Functionalization

The successful functionalization and conjugation of nanoparticles should be confirmed and quantified using various analytical techniques. The following tables summarize typical quantitative data obtained during the characterization of this compound-functionalized nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles

This table illustrates the expected changes in hydrodynamic diameter and zeta potential of nanoparticles at different stages of functionalization and conjugation. An increase in hydrodynamic diameter is indicative of the successful attachment of molecules to the nanoparticle surface.[1]

Nanoparticle TypeStageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gold Nanoparticles (AuNPs) Bare (Citrate-stabilized)13< 0.1-35 ± 5
NHS-ester Functionalized18< 0.1-30 ± 5
Antibody Conjugated35< 0.2-20 ± 5
Polymeric Nanoparticles (PLGA) Bare135 ± 8.6< 0.2-25 ± 5
NHS-ester Functionalized140 ± 9.0< 0.2-22 ± 5
Peptide Conjugated155 ± 10.0< 0.25-15 ± 5

Table 2: Quantification of Surface Ligand Density and Conjugation Efficiency

This table provides representative data on the number of functional groups on the nanoparticle surface and the efficiency of biomolecule conjugation.

Nanoparticle TypeLigand/BiomoleculeAnalytical MethodLigand Density / Conjugation RatioConjugation Efficiency (%)
Gold Nanoparticles (AuNPs) Amine-PEG-NHSFluorescence Spectroscopy~70 amine groups per nanoparticleN/A
Antibody (Trastuzumab)ELISA10-50 antibodies per nanoparticle60-80
Silica Nanoparticles APTES (amine functionalization)Titration3.9 ± 0.2 molecules/nm²N/A
Peptide (RGD)HPLC50-100 peptides per nanoparticle70-90
Polymeric Nanoparticles (PLGA) Antibody (Anti-FZD7)Solution-based ELISA315 ± 199 antibodies/NP (Low loading)27% surface coverage
Antibody (Anti-FZD7)Solution-based ELISA1042 ± 198 antibodies/NP (High loading)88% surface coverage

Experimental Protocols

Protocol 1: Preparation of this compound-Functionalized Nanoparticles from Amine-Functionalized Nanoparticles

This protocol describes the activation of amine-functionalized nanoparticles with an NHS-ester crosslinker.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or gold nanoparticles)

  • N,N'-Disuccinimidyl carbonate (DSC) or other suitable NHS-ester crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Centrifugal filtration devices with appropriate molecular weight cutoff (MWCO)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous dispersion.

  • Crosslinker Activation: Immediately before use, prepare a 10 mM stock solution of the NHS-ester crosslinker in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 50- to 100-fold molar excess of the crosslinker stock solution to the nanoparticle suspension. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain nanoparticle stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted crosslinker by centrifugal filtration or dialysis against the Washing Buffer.

Protocol 2: Conjugation of Proteins to NHS-Activated Nanoparticles

This protocol details the conjugation of a protein (e.g., an antibody) to the prepared this compound-functionalized nanoparticles.

Materials:

  • NHS-activated nanoparticles (from Protocol 1 or commercially available)

  • Protein/antibody to be conjugated

  • Protein Resuspension Buffer: PBS, pH 7.4

  • Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Conjugate Storage Buffer: 20 mM Tris (pH 8.0), 150 mM NaCl, supplemented with 1% (w/v) BSA

Procedure:

  • Reagent Preparation: Allow all reagents to warm to room temperature before use.

  • Protein Dilution: Dilute or dissolve the protein/antibody to a final concentration of 0.5 mg/ml using the Protein Resuspension Buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the diluted protein with the Reaction Buffer.

  • Conjugation: Add the protein solution to the NHS-activated nanoparticles. A 10- to 50-fold molar excess of the protein relative to the estimated surface NHS-ester groups is recommended. Mix well by pipetting.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking or rotation.[1]

  • Quenching: Add the Quenching Solution to the vial to a final concentration of 50-100 mM to stop the reaction and quench any unreacted NHS esters.[1] Incubate for 30 minutes at room temperature.[1]

  • Purification: Centrifuge the vial to pellet the conjugated nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density. Remove the supernatant containing unbound protein.

  • Resuspension: Resuspend the conjugated nanoparticles in the Conjugate Storage Buffer.

  • Storage: Store the final conjugate at 4°C.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: NHS-Ester Functionalization cluster_protocol2 Protocol 2: Biomolecule Conjugation cluster_characterization Characterization np_prep Nanoparticle Preparation crosslinker_act Crosslinker Activation np_prep->crosslinker_act conjugation1 Conjugation Reaction crosslinker_act->conjugation1 incubation1 Incubation conjugation1->incubation1 purification1 Purification incubation1->purification1 conjugation2 Conjugation purification1->conjugation2 NHS-activated Nanoparticles reagent_prep Reagent Preparation protein_dil Protein Dilution reagent_prep->protein_dil reaction_setup Reaction Setup protein_dil->reaction_setup protein_dil->conjugation2 reaction_setup->conjugation2 incubation2 Incubation conjugation2->incubation2 quenching Quenching incubation2->quenching purification2 Purification & Resuspension quenching->purification2 dls DLS purification2->dls zeta Zeta Potential purification2->zeta elisa ELISA / HPLC purification2->elisa

Caption: Experimental workflow for the preparation and characterization of biomolecule-conjugated nanoparticles.

signaling_pathway cluster_delivery Targeted Drug Delivery cluster_cell Cellular Interaction cluster_signaling Intracellular Signaling Cascade np This compound-Functionalized Nanoparticle ligand Targeting Ligand (e.g., Antibody) np->ligand Conjugation drug Therapeutic Drug np->drug Encapsulation receptor Cell Surface Receptor ligand->receptor Binding endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release target Intracellular Target drug_release->target Action pathway Signaling Pathway Modulation target->pathway response Therapeutic Response pathway->response

Caption: Role of functionalized nanoparticles in targeted drug delivery and signaling.

References

Application Notes and Protocols: Succinimide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of succinimide derivatives as potent inhibitors of various key enzymes implicated in a range of diseases. The information is intended to guide researchers in the screening, characterization, and application of these versatile compounds in drug discovery and development.

Introduction

Succinimides, five-membered heterocyclic rings, are a privileged scaffold in medicinal chemistry due to their synthetic tractability and ability to interact with a wide array of biological targets.[1] Derivatives of this core structure have been extensively explored and have shown significant inhibitory activity against several classes of enzymes, making them promising candidates for the development of novel therapeutics for conditions such as neurodegenerative diseases, diabetes, and inflammatory disorders.[1][2] This document focuses on the application of this compound derivatives as inhibitors of key enzymes, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

Application Note: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[3] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, potentially improving cognitive function.[1][3] this compound derivatives have emerged as a class of competitive AChE inhibitors, offering a scaffold for the design of new anti-Alzheimer's agents.[3][4]

Data Presentation: Inhibition of Acetylcholinesterase by this compound Derivatives
Compound IDDerivative TypeIC50 (µM)Inhibition TypeReference
Derivative (I)Diethyl this compound derivative~29,000 - 31,000Competitive[5][6]
Derivative (II)Dimethyl this compound derivative~29,000 - 31,000Competitive[5][6]
MSJ2N-aryl this compound derivative91.90% inhibition (concentration not specified)Not specified[7]
MSJ10N-aryl this compound derivative93.20% inhibition (concentration not specified)Not specified[7]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a spectrophotometric method to determine the AChE inhibitory activity of this compound derivatives.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound derivative test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • Prepare a 15 mM solution of ATCI in deionized water.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of the test compound solution (or buffer for control)

      • 20 µL of DTNB solution

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization: Cholinergic Signaling Pathway and AChE Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle synthesis ACh_released ACh ACh_vesicle->ACh_released release AChE Acetylcholinesterase ACh_released->AChE hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Succinimide_Inhibitor This compound Derivative Succinimide_Inhibitor->AChE inhibition

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound derivatives on AChE.

Cathepsin S Inhibition for Immune Modulation

Application Note: Cathepsin S is a cysteine protease primarily expressed in antigen-presenting cells, where it plays a crucial role in the processing of antigens for presentation by MHC class II molecules.[8][9] Its activity is implicated in various autoimmune and inflammatory diseases. This compound-based compounds have been identified as hyperbolic mixed inhibitors/activators of cathepsin S, presenting a novel scaffold for the development of immunomodulatory agents.[8]

Data Presentation: Inhibition of Cathepsin S by this compound Derivatives
Compound IDDerivative TypeKi (nM)Inhibition TypeReference
Methyl ((R)-2,5-dioxopyrrolidin-3-yl)-l-threoninateThis compound-threoninateNot specifiedHyperbolic mixed inhibitor/activator[8]
3-{[(1S,2R,3'S)-2-hydroxycyclohexyl]amino}pyrrolidine-2,5-dioneThis compound-cyclohexylamineNot specifiedHyperbolic specific inhibitor[8]
Experimental Protocol: Cathepsin S Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the inhibitory activity of this compound derivatives against Cathepsin S.

Materials:

  • Recombinant human Cathepsin S

  • Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • This compound derivative test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the test compound in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate to the working concentration in assay buffer.

    • Activate recombinant Cathepsin S according to the manufacturer's instructions.

  • Assay in 96-Well Plate:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the diluted test compound (or buffer for control).

    • Add 20 µL of the activated Cathepsin S solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (e.g., excitation 380 nm, emission 460 nm) kinetically for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Perform kinetic studies by varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition.

Visualization: Cathepsin S in Antigen Presentation

CathepsinS_Antigen_Presentation cluster_APC Antigen Presenting Cell (APC) cluster_endosome Endosome/Lysosome Antigen Antigen Cathepsin_S Cathepsin S Antigen->Cathepsin_S degradation MHC_II_Ii MHC-II + Invariant Chain (Ii) MHC_II_Ii->Cathepsin_S Ii cleavage CLIP CLIP fragment Cathepsin_S->CLIP generates MHC_II_peptide MHC-II + Antigenic Peptide CLIP->MHC_II_peptide replaced by antigenic peptide T_Cell_Receptor T-Cell Receptor (on T-Helper Cell) MHC_II_peptide->T_Cell_Receptor presents to Immune_Response Immune Response Activation T_Cell_Receptor->Immune_Response Succinimide_Inhibitor This compound Derivative Succinimide_Inhibitor->Cathepsin_S inhibition

Caption: Role of Cathepsin S in the MHC class II antigen presentation pathway and its inhibition by this compound derivatives.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Application Note: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion.[10] Inhibition of DPP-4 is a validated therapeutic approach for type 2 diabetes.[10] this compound derivatives have been investigated as DPP-4 inhibitors, showing potential for the development of new anti-diabetic drugs.[11]

Data Presentation: Inhibition of DPP-4 by this compound Derivatives
Compound IDDerivative TypeIC50 (µM)Reference
Compound 34-hydroxy 3-methoxy phenylacetone (B166967) this compound0.07[11]
Compound 10dThis compound-thiazolidinedione hybrid4.22[12]
Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay for determining the DPP-4 inhibitory activity of this compound derivatives.

Materials:

  • Recombinant human DPP-4

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound derivative test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Create serial dilutions of the test compound in Tris-HCl buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO.

    • Dilute the substrate to the working concentration in Tris-HCl buffer.

    • Dilute the DPP-4 enzyme to the desired concentration in Tris-HCl buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 25 µL of Tris-HCl buffer

      • 10 µL of the diluted test compound (or buffer for control)

      • 15 µL of the diluted DPP-4 enzyme solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (excitation 360 nm, emission 460 nm) kinetically for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization: DPP-4 in Glucose Homeostasis

DPP4_Glucose_Homeostasis Food_Intake Food Intake GLP1_Release GLP-1 Release (from L-cells) Food_Intake->GLP1_Release Pancreas Pancreas GLP1_Release->Pancreas stimulates DPP4 DPP-4 GLP1_Release->DPP4 inactivated by Insulin_Secretion Insulin Secretion Pancreas->Insulin_Secretion Glucose_Uptake Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Succinimide_Inhibitor This compound Derivative Succinimide_Inhibitor->DPP4 inhibition

Caption: The role of DPP-4 in glucose homeostasis and its inhibition by this compound derivatives to enhance insulin secretion.

α-Glucosidase and α-Amylase Inhibition for Type 2 Diabetes

Application Note: α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates.[13] Inhibiting these enzymes can delay the absorption of glucose from the gut, thereby reducing postprandial hyperglycemia, a key aspect in the management of type 2 diabetes.[13] this compound derivatives have been identified as inhibitors of both α-glucosidase and α-amylase.[7]

Data Presentation: Inhibition of α-Glucosidase and α-Amylase by this compound Derivatives
Compound IDEnzymeIC50 (µM)Reference
MSJ9α-Glucosidase32[7]
MSJ10α-Glucosidase28.04[7]
MSJ9α-Amylase27.24[7]
MSJ10α-Amylase16.62[7]
Experimental Protocol: α-Glucosidase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to evaluate the α-glucosidase inhibitory potential of this compound derivatives.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • This compound derivative test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Make serial dilutions of the test compound in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare a 0.2 M solution of Na₂CO₃.

    • Prepare a working solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of the test compound solution (or buffer for control) to each well.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Start the reaction by adding 50 µL of the pNPG solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization: Carbohydrate Digestion and Inhibition

Carbohydrate_Digestion Starch Starch alpha_Amylase α-Amylase Starch->alpha_Amylase digestion Oligosaccharides Oligosaccharides alpha_Amylase->Oligosaccharides alpha_Glucosidase α-Glucosidase Oligosaccharides->alpha_Glucosidase digestion Glucose Glucose alpha_Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Succinimide_Inhibitor This compound Derivative Succinimide_Inhibitor->alpha_Amylase inhibition Succinimide_Inhibitor->alpha_Glucosidase inhibition

Caption: The pathway of carbohydrate digestion by α-amylase and α-glucosidase and their inhibition by this compound derivatives.

Serine Protease (Human Leukocyte Elastase and Cathepsin G) Inhibition for Inflammatory Diseases

Application Note: Human leukocyte elastase (HLE) and cathepsin G are serine proteases released by neutrophils at sites of inflammation.[11] Their excessive activity can lead to tissue damage and is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[11] this compound derivatives have been developed as mechanism-based inhibitors of these proteases.[11]

Data Presentation: Inhibition of Serine Proteases by this compound Derivatives

Quantitative data for specific this compound derivatives against HLE and Cathepsin G is an active area of research. The following table will be populated as more specific inhibitor data becomes available in the literature.

Compound IDEnzymeIC50/KiInhibition TypeReference
TBDHuman Leukocyte ElastaseTBDTBD
TBDCathepsin GTBDTBD
Experimental Protocol: Human Leukocyte Elastase (HLE) Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay for measuring the HLE inhibitory activity of this compound derivatives.

Materials:

  • Human Leukocyte Elastase (HLE)

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)

  • HEPES buffer (0.1 M, pH 7.5, containing 0.5 M NaCl)

  • This compound derivative test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the test compound in HEPES buffer.

    • Prepare a stock solution of the substrate in DMSO.

    • Dilute the substrate to the working concentration in HEPES buffer.

    • Prepare a working solution of HLE in HEPES buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 50 µL of HEPES buffer

      • 10 µL of the diluted test compound (or buffer for control)

      • 20 µL of the HLE solution

    • Pre-incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm kinetically for 15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀).

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization: Experimental Workflow for Enzyme Inhibitor Screening

Inhibitor_Screening_Workflow Start Start Compound_Library This compound Derivative Library Start->Compound_Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Mechanism_Study Mechanism of Inhibition Study (e.g., Michaelis-Menten Kinetics) Potent_Hits->Mechanism_Study Lead_Compound Lead Compound Mechanism_Study->Lead_Compound End End Lead_Compound->End

Caption: A generalized experimental workflow for the screening and characterization of this compound-based enzyme inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Removal of Succinimide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of succinimide byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common this compound byproducts encountered in reaction mixtures?

The primary this compound-derived byproducts depend on the reaction. In reactions using N-hydroxythis compound (NHS) esters for labeling or conjugation, the main byproduct is N-hydroxythis compound itself.[1] In bromination reactions using N-bromothis compound (NBS), the key byproduct is this compound.[2][3] During solid-phase peptide synthesis (SPPS), aspartimide (a cyclic this compound derivative) can form from aspartic acid residues.[1]

Q2: Why is the removal of this compound byproducts crucial?

Residual this compound byproducts can compromise the purity of the final product, potentially interfering with subsequent reactions or biological assays.[2] For instance, unreacted NBS is a reactive agent that can cause unwanted side reactions.[2] In the context of antibody-drug conjugates (ADCs), the stability of the linker, which can be a this compound derivative, is critical for safety and efficacy.[4][5] Furthermore, these impurities can complicate analytical characterization techniques like NMR and mass spectrometry.[2]

Q3: What are the principal strategies for removing this compound byproducts?

The main strategies for removing this compound byproducts include:

  • Aqueous Extraction (Washing): Effective for separating water-soluble byproducts like NHS and this compound from products soluble in water-immiscible organic solvents.[1][2]

  • Chromatography: Techniques like reverse-phase HPLC (RP-HPLC), size-exclusion chromatography (SEC), and silica (B1680970) gel chromatography are widely used.[1][6]

  • Precipitation/Crystallization: This method is useful if the desired product is a solid and the this compound byproduct remains in the mother liquor.[1][2]

  • Dialysis/Desalting: Commonly employed for purifying proteins and other macromolecules from small molecule byproducts like NHS.[1][7]

The choice of method depends on the properties of the desired product, such as its solubility, size, and stability.[1][2]

Q4: How can I detect and quantify residual this compound byproducts to confirm their removal?

Several analytical techniques can be used for detection and quantification:

  • High-Performance Liquid Chromatography (HPLC): Particularly RP-HPLC, is a powerful tool for separating the product from byproducts.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of impurities by their mass.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying this compound in small molecule reaction mixtures.[1]

  • Hydrophobic Interaction Chromatography (HIC): Can be used to separate unmodified proteins from those with this compound-related modifications.[1][8][9]

Troubleshooting Guides

Issue 1: this compound or NHS co-elutes with my polar small molecule product during normal-phase silica gel chromatography.
  • Problem: this compound and NHS are polar and can have similar retention times to polar products on silica gel.[1]

  • Solution 1: Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with a dilute basic solution like 5% sodium bicarbonate.[1] This deprotonates the NHS (pKa ~6.0), making it highly soluble in the aqueous phase.[1]

  • Solution 2: Reverse-Phase HPLC: Preparative RP-HPLC separates compounds based on hydrophobicity and can often resolve products from polar impurities that are difficult to separate by other means.[1][10]

  • Solution 3: Recrystallization: If your product is a solid, recrystallization can be an effective purification method, as the this compound byproduct will ideally remain in the mother liquor.[1][2]

Issue 2: An emulsion forms during aqueous extraction.
  • Possible Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane.[2]

  • Troubleshooting Steps:

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[2]

    • Filter the entire mixture through a pad of Celite®.[2]

Issue 3: My desired product is water-soluble and is lost during the aqueous wash.
  • Possible Cause: The product has significant polarity and partitions into the aqueous layer.[2]

  • Troubleshooting Steps:

    • Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase, which can drive the organic product back into the organic layer.[2]

    • Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2]

    • If the product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before extraction.[2]

Issue 4: After labeling my protein with an NHS-ester, I need to remove the NHS byproduct and excess label.
  • Problem: Small molecule byproducts must be completely removed from the protein conjugate solution.[1]

  • Solution 1: Size-Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method for separating large protein conjugates from small molecules based on size.[1]

  • Solution 2: Dialysis: For larger volumes, dialysis against a suitable buffer can effectively remove small molecule byproducts.[1]

  • Solution 3: Centrifugal Filtration Devices: These devices use a membrane with a specific molecular weight cutoff (MWCO) to retain the protein while allowing small molecules to pass through.[1]

Data Presentation

Table 1: Comparison of this compound Byproduct Removal Techniques

MethodApplicable ToPrincipleAdvantagesLimitations
Aqueous Extraction Small molecules soluble in water-immiscible organic solventsPartitioning between aqueous and organic phasesFast, simple, and inexpensive for initial cleanup.[2]Risk of emulsion formation; potential loss of water-soluble products.[2]
Precipitation/Crystallization Solid productsDifferential solubility of product and byproductCan yield high-purity product in a single step.[2]Product may co-precipitate with the byproduct; potential for significant yield loss in the mother liquor.[2]
Silica Gel Chromatography Small moleculesAdsorption based on polarityWidely applicable for many organic compounds.Polar byproducts may co-elute with polar products.[1]
Reverse-Phase HPLC (RP-HPLC) Small molecules, peptidesPartitioning based on hydrophobicityHigh resolution and purity; applicable to a wide range of compounds.[1]Can be time-consuming and requires specialized equipment.
Size-Exclusion Chromatography (SEC) Proteins, macromoleculesSeparation based on molecular sizeGentle method that preserves protein activity; highly effective for separating large molecules from small byproducts.[1]Resolution is lower than other chromatography methods.
Dialysis Proteins, macromoleculesDiffusion across a semi-permeable membraneSimple and effective for large volumes.[1]Slow process that may require multiple buffer changes.[1]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of this compound/NHS from a Small Molecule Reaction

This protocol is suitable for products soluble in a water-immiscible organic solvent.

  • Quenching (if necessary): If unreacted NBS is present, cool the reaction mixture and add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color of bromine disappears.[2]

  • Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., ethyl acetate, dichloromethane).[2]

  • Transfer: Transfer the mixture to a separatory funnel.

  • Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove the bulk of water-soluble byproducts. Allow the layers to separate and drain the aqueous layer.[1]

  • Basic Wash: Wash the organic layer with an equal volume of a dilute basic solution, such as 5% sodium bicarbonate. This deprotonates acidic byproducts like NHS, increasing their solubility in the aqueous layer. Repeat this wash.[1][2]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and help break any emulsions.[1][2]

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.[1]

  • Verification: Confirm the removal of byproducts via NMR or LC-MS analysis.[1]

Protocol 2: this compound Removal by Filtration in a Non-polar Solvent

This protocol is applicable when the reaction is conducted in a solvent where this compound has low solubility (e.g., chloroform, carbon tetrachloride).[2][11]

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for at least 30 minutes to further decrease the solubility of this compound.[2]

  • Filtration: Set up a Büchner funnel with a filter paper.

  • Washing the Filter: Wet the filter paper with a small amount of the cold reaction solvent.

  • Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated this compound.[2]

  • Rinsing: Wash the collected solid with a small amount of cold solvent to recover any entrained product.[2]

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.[2] Further purification may be necessary.

Protocol 3: NHS Removal from a Protein Conjugate using Size-Exclusion Chromatography (Desalting Column)
  • Column Equilibration: Equilibrate the desalting column with a suitable buffer for your protein conjugate.

  • Sample Loading: Apply the reaction mixture containing the protein conjugate and NHS byproduct to the column.

  • Elution: Elute the sample with the equilibration buffer. The larger protein conjugate will pass through the column more quickly and elute first. The smaller NHS molecules will enter the pores of the chromatography resin and elute later.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The protein-containing fractions typically elute in a specific volume range after the void volume, as indicated by the column manufacturer.[1]

  • Monitoring: Monitor the fractions by measuring absorbance at 280 nm to detect the protein.[1]

  • Pooling: Pool the fractions containing your purified protein conjugate.

  • Verification: Confirm the purity and concentration of your final product. Note that NHS absorbs strongly around 260-280 nm, so baseline separation is crucial for accurate protein quantification by A280.[1]

Visualizations

G start Crude Reaction Mixture (Product + this compound Byproduct) is_macromolecule Is the product a macromolecule (e.g., protein)? start->is_macromolecule is_product_solid Is the product a solid? is_product_organic_soluble Is the product soluble in an organic solvent? is_product_solid->is_product_organic_soluble No recrystallization Recrystallization is_product_solid->recrystallization Yes aqueous_extraction Aqueous Extraction is_product_organic_soluble->aqueous_extraction Yes chromatography Chromatography (Silica, RP-HPLC) is_product_organic_soluble->chromatography No is_macromolecule->is_product_solid No sec_dialysis Size-Exclusion Chromatography or Dialysis is_macromolecule->sec_dialysis Yes purified_product Purified Product recrystallization->purified_product aqueous_extraction->purified_product chromatography->purified_product sec_dialysis->purified_product G start Protein Labeling Reaction (Protein + NHS-ester) reaction_complete Reaction Mixture (Protein-conjugate, NHS, excess label) start->reaction_complete sec_column Size-Exclusion Chromatography reaction_complete->sec_column fraction_collection Fraction Collection sec_column->fraction_collection analysis Analysis (A280) fraction_collection->analysis pooling Pool Fractions analysis->pooling final_product Purified Protein-Conjugate pooling->final_product

References

Technical Support Center: Optimizing Succinimide Synthesis from Succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of succinimide from succinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from succinic acid?

A1: The primary methods involve the reaction of succinic acid with a nitrogen source, typically ammonia (B1221849) or urea (B33335). The reaction with aqueous ammonia involves the formation of ammonium (B1175870) succinate (B1194679), which is then thermally dehydrated to form this compound.[1][2][3] The reaction with urea is another common approach, often utilizing a catalyst like phosphorous acid to improve yield and reaction time.[4][5]

Q2: What is a typical yield for this compound synthesis?

A2: Yields can vary significantly based on the chosen method and reaction conditions. With optimized protocols, yields of 80-83% can be achieved.[1][4] For instance, the reaction of succinic acid with aqueous ammonia, followed by distillation and recrystallization, can result in yields of 82-83%.[1] The synthesis using urea and a phosphorous acid catalyst has been reported to achieve yields of over 80%.[4][5][6]

Q3: How can I purify the crude this compound product?

A3: The most common method for purifying crude this compound is recrystallization from ethanol (B145695) (typically 95%).[1] The crude product is dissolved in hot ethanol, and upon cooling, purified this compound crystallizes out.[1] Washing the crystals with cold ethanol helps to remove soluble impurities.[1] Other purification techniques can include distillation and silica (B1680970) gel chromatography, although the latter is more common for removing this compound as a byproduct in other reactions.[7][8]

Q4: What are the key safety precautions to consider during this synthesis?

A4: When working with ammonia, it is important to handle it in a well-ventilated fume hood due to its pungent and corrosive nature. The reaction involves heating to high temperatures, so appropriate personal protective equipment (PPE), such as heat-resistant gloves and safety glasses, is essential. When performing distillations at high temperatures, ensure the glassware is free of cracks and is properly assembled to avoid breakage. A thorough risk assessment should be conducted before starting any chemical synthesis.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Loss of product during workup and purification.- Ensure the correct stoichiometry of reactants. - Optimize the reaction temperature. For the urea method, 195°C has been shown to be effective.[4][5] - Increase the reaction time. For the urea method, 4-6 hours may be necessary.[4][5] - For the ammonia method, ensure complete dehydration by monitoring the distillation temperature.[1] - Minimize transfers of the product and use cold solvent for washing during recrystallization to reduce loss.[1]
Darkening of the reaction mixture / Carbonization - Reaction temperature is too high.- Carefully control the heating of the reaction mixture. While higher temperatures can increase the reaction rate, excessive heat can lead to decomposition and carbonization.[4] For the urea method, avoid temperatures significantly above 195°C.[4]
Difficulty in isolating the product - Product co-crystallizing with impurities. - Inefficient recrystallization.- Ensure the crude product is fully dissolved in the minimum amount of hot solvent during recrystallization. - Allow for slow cooling to promote the formation of pure crystals. - If impurities persist, a second recrystallization may be necessary.
Clogging of the distillation apparatus - Solidification of this compound in the condenser or side arm.- For the distillation of this compound, it is crucial to use a wide-bore side arm (at least 10 mm internal diameter) to prevent clogging as the product solidifies upon cooling.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Nitrogen Source Catalyst Temperature (°C) Time (h) Reported Yield (%) Reference
Thermal DecompositionAqueous Ammonia (28%)NoneDistillation up to 289Not specified82-83[1]
Catalytic SynthesisUreaPhosphorous Acid (~4.2% mass of succinic acid)1956>80[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Succinic Acid and Aqueous Ammonia

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Succinic acid (236 g, 2 moles)

  • 28% Aqueous ammonia (270 cc, 4 moles)

  • 95% Ethyl alcohol

  • 1-L distilling flask with a side arm of at least 10 mm internal diameter

  • 500-cc distilling flask (as a receiver)

  • Heating mantle or flame

  • Ice bath

Procedure:

  • Place 236 g of succinic acid into the 1-L distilling flask.

  • Slowly add 270 cc of 28% aqueous ammonia while cooling and shaking the flask. Most of the acid will dissolve.

  • Set up the apparatus for downward distillation, attaching the water-cooled 500-cc distilling flask to the side arm.

  • Gently heat the mixture. Initially, water and some uncombined ammonia will distill over. The vapor temperature will be around 100°C.

  • Continue heating until about 200 cc of water has been collected.

  • Increase the heating. Ammonium succinate will begin to decompose, evolving ammonia.

  • Collect the fraction that distills between 275°C and 289°C. This is the crude this compound, which will solidify upon cooling.

  • Redistill the intermediate fraction (102°C to 275°C) to obtain more crude this compound.

  • Combine all crude this compound and recrystallize from 95% ethyl alcohol (approximately 1 cc of solvent per gram of product).

  • Cool the solution in an ice bath to maximize crystal formation.

  • Filter the crystals and wash with a small amount of cold 95% ethyl alcohol.

  • Dry the crystals to obtain pure this compound. The expected yield is 163–164 g (82–83%).[1]

Protocol 2: Synthesis of this compound from Succinic Acid and Urea

This protocol is based on a study optimizing the reaction for high yield.[4][5]

Materials:

  • Succinic acid

  • Urea

  • Phosphorous acid

  • Reaction vessel with stirring and temperature control

  • Ethanol for recrystallization

Procedure:

  • Combine succinic acid and urea in a mass ratio of 2:1.

  • Add phosphorous acid, approximately 4.2% of the mass of the succinic acid.[4][5]

  • Heat the mixture with stirring to 195°C.

  • Maintain the reaction at 195°C for 6 hours.[4][5]

  • After the reaction is complete, cool the mixture to allow the crude this compound to solidify.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Succinimide_Synthesis_Pathway succinic_acid Succinic Acid ammonium_succinate Ammonium Succinate succinic_acid->ammonium_succinate + 2 NH3 ammonia Ammonia (NH3) ammonia->ammonium_succinate This compound This compound ammonium_succinate->this compound Heat (-2 H2O) water Water (2 H2O)

Caption: Reaction pathway for this compound synthesis from succinic acid and ammonia.

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield? start->low_yield check_temp Check Temperature low_yield->check_temp Yes dark_product Dark Product? low_yield->dark_product No check_time Check Reaction Time check_temp->check_time check_stoichiometry Verify Stoichiometry check_time->check_stoichiometry optimize_purification Optimize Purification check_stoichiometry->optimize_purification optimize_purification->start reduce_temp Reduce Temperature dark_product->reduce_temp Yes successful_synthesis Successful Synthesis dark_product->successful_synthesis No reduce_temp->start

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Parameter_Relationships yield Yield purity Purity yield->purity Correlated with optimal conditions temperature Temperature temperature->yield Increases (to optimum) side_reactions Side Reactions temperature->side_reactions Increases (if too high) time Time time->yield Increases (to completion) catalyst Catalyst catalyst->yield Increases rate catalyst->time Decreases side_reactions->purity Decreases

Caption: Relationship between key parameters and this compound synthesis outcome.

References

Preventing aspartimide formation as a side reaction in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot aspartimide formation, a common side reaction in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing aspartic acid (Asp) or asparagine (Asn) residues.[1][2] The backbone amide nitrogen following the Asp/Asn residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring intermediate known as an aspartimide.[1][2] This intermediate is unstable and can undergo further reactions, leading to a mixture of undesired byproducts.[1][3]

Q2: Why is aspartimide formation problematic in peptide synthesis?

Aspartimide formation is a significant challenge in SPPS for several reasons:

  • Difficult Purification: The resulting byproducts, including β-peptides and racemized forms, are often difficult to separate from the target α-peptide using standard HPLC methods due to their similar physicochemical properties.[2][3][4]

  • Reduced Yield: The formation of these side products lowers the overall yield of the desired peptide.[2][3]

  • Mass-Neutral Impurities: The α- and β-peptides are isomers, meaning they have the same mass, which makes their detection by mass spectrometry challenging without careful analysis.[2][5]

  • Altered Biological Activity: The presence of β-peptide linkages and racemized residues can significantly alter the three-dimensional structure and, consequently, the biological activity of the final peptide product.[1][2]

Q3: Which amino acid sequences are most susceptible to aspartimide formation?

The amino acid residue C-terminal to the aspartic acid has the most significant impact on the rate of aspartimide formation.[6][7] Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction.[2][3][6] The most susceptible sequences include:

  • Asp-Gly[2][6]

  • Asp-Asn[2][6]

  • Asp-Ser[2][5]

  • Asp-Ala

  • Asp-Arg[3]

Q4: What are the main factors that influence aspartimide formation?

Several factors during Fmoc-SPPS can influence the extent of aspartimide formation:

  • Sequence: As mentioned above, the residue following the Asp is a primary determinant.[6][7]

  • Base Treatment: Prolonged or repeated exposure to the piperidine (B6355638) solution used for Fmoc deprotection is a major cause.[4][6]

  • Temperature: Higher temperatures can increase the rate of aspartimide formation.[6][8]

  • Solvent: The polarity of the solvent can have a strong influence, with higher polarity leading to more side product.[6][9]

  • Asp Side-Chain Protecting Group: The choice of the protecting group on the β-carboxyl group of aspartic acid is critical.[1][8]

Troubleshooting Guide

Issue: I am observing significant aspartimide-related impurities in my crude peptide.

This is a common issue, especially with susceptible sequences. Here are several strategies to mitigate this problem, ranging from simple modifications to more advanced approaches.

Strategy 1: Modification of Fmoc Deprotection Conditions

A straightforward approach is to alter the composition of the Fmoc deprotection solution.

  • Use of a Weaker Base: Replacing piperidine with a weaker base like piperazine (B1678402) can suppress aspartimide formation.[5] However, this may not be sufficient for complete Fmoc removal in all cases.[3] Morpholine is another weaker base that has been shown to minimize aspartimide formation.[3][6]

  • Addition of an Acidic Additive: Adding a small amount of an organic acid or an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution can significantly reduce aspartimide formation.[5][10][11]

Experimental Protocol: Modified Fmoc Deprotection with Piperazine and HOBt

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the piperazine/HOBt deprotection solution to the resin.

    • Agitate the mixture gently for 10 minutes.

    • Drain the deprotection solution.

    • Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt.[12]

Strategy 2: Utilizing Sterically Hindered Side-Chain Protecting Groups

Increasing the steric bulk of the protecting group on the aspartic acid side chain can effectively block the intramolecular cyclization.[5][13]

Quantitative Comparison of Asp Protecting Groups

The following table summarizes the effectiveness of different Asp side-chain protecting groups in reducing aspartimide formation in the model peptide Ac-VKDGYI-NH2 after extended treatment with 20% piperidine in DMF.

Protecting GroupAspartimide Formation (%)D-Asp Isomer (%)Reference
OtBu (tert-Butyl)55.414.9[1]
OMpe (3-Methylpent-3-yl)10.23.1[1]
OEpe (3-Ethyl-3-pentyl)4.51.8[13]
OPhp (4-n-Propyl-4-heptyl)2.11.1[13]
OBno (5-n-Butyl-5-nonyl)1.20.8[4][13]

As the data indicates, a clear trend of reduced aspartimide formation is observed with increasing steric hindrance of the protecting group.[13] For highly sensitive sequences, Asp(OBno)-OH is a highly effective option.[4][13]

Strategy 3: Backbone Protection

This is one of the most effective methods to completely prevent aspartimide formation.[5][14] It involves the introduction of a temporary protecting group on the backbone amide nitrogen of the residue following the aspartic acid, which physically blocks the nucleophilic attack.

  • Common Backbone Protecting Groups: The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose.[12][14]

  • Dipeptide Strategy: A convenient way to incorporate backbone protection is to use a pre-formed dipeptide building block, such as Fmoc-Asp(OR)-Xaa(Dmb)-OH, where Xaa is the residue following Asp.[5] The Dmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin.[3]

Experimental Protocol: Incorporation of a Dmb-Protected Dipeptide

  • Coupling: The Fmoc-Asp(OR)-Xaa(Dmb)-OH dipeptide is coupled using standard coupling protocols (e.g., with HCTU or HATU as the activating agent). Due to the steric hindrance of the Dmb group, extended coupling times or double coupling may be necessary to ensure complete reaction.

  • Synthesis Continuation: Subsequent amino acid couplings proceed as usual.

  • Cleavage: The Dmb group is cleaved simultaneously with other side-chain protecting groups and the peptide from the resin using a standard TFA cleavage cocktail.

Strategy 4: Novel Protecting Group Strategies

Recent advances have introduced novel, non-ester-based protecting groups that offer complete suppression of aspartimide formation.

  • Cyanosulfurylides (CSY): This protecting group masks the carboxylic acid with a stable C-C bond, which is completely stable to the basic conditions of Fmoc deprotection.[15][16] Deprotection is achieved under mild, orthogonal conditions using an electrophilic halogenating agent like N-chlorothis compound (NCS).[15][16]

Visualizations

Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reaction Base-Catalyzed Cyclization Peptide_N ...-NH-CH(R)-CO- Asp_Residue NH-CH(CH₂-CO-OR')-CO- Next_Residue NH-CH(R'')-CO-... Deprotonation Deprotonation of Backbone Amide Next_Residue->Deprotonation Piperidine Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Aspartimide Aspartimide Intermediate Nucleophilic_Attack->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Products α-peptide, β-peptide, Racemized Products Hydrolysis->Products

Caption: Base-catalyzed mechanism of aspartimide formation in peptide synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Aspartimide Impurities Detected Assess_Severity Assess Severity and Sequence (e.g., Asp-Gly, Asp-Asn) Start->Assess_Severity Mild_Conditions Modify Deprotection: - Add HOBt/Acid - Use Weaker Base (Piperazine) Assess_Severity->Mild_Conditions Check_Purity_1 Analyze Crude Purity Mild_Conditions->Check_Purity_1 Bulky_PG Use Sterically Hindered Asp Protecting Group (e.g., OMpe, OBno) Check_Purity_1->Bulky_PG Impurities > 5-10% Success Successful Synthesis Check_Purity_1->Success Impurities < 5% Check_Purity_2 Analyze Crude Purity Bulky_PG->Check_Purity_2 Backbone_Protection Employ Backbone Protection (Dmb/Hmb) or Novel PG (CSY) Check_Purity_2->Backbone_Protection Impurities > 2-5% Check_Purity_2->Success Impurities < 2% Check_Purity_3 Analyze Crude Purity Backbone_Protection->Check_Purity_3 Check_Purity_3->Success Impurities Minimal Failure Consult Further Check_Purity_3->Failure Impurities Persist

References

Troubleshooting low yield in NHS ester coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues with N-hydroxysuccinimide (NHS) ester coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester coupling reaction, and why is it so critical?

The optimal pH for NHS ester coupling reactions is a delicate balance between two competing factors: the reactivity of the primary amine and the stability of the NHS ester.[1][2] The recommended pH range is typically between 7.2 and 9.0.[1] For many applications, a pH of 8.3 to 8.5 is considered optimal.[1][3][4][5][6]

  • Amine Reactivity: The primary amine on the molecule to be labeled must be in its deprotonated, nucleophilic form (-NH₂) to react with the NHS ester. At a pH below the pKa of the amine (for lysine (B10760008), this is around 10.5), the amine is protonated (-NH₃⁺) and non-reactive.[1] As the pH increases, more of the amine is deprotonated, favoring the coupling reaction.[1]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive.[2][7] The rate of this hydrolysis increases significantly with higher pH.[2][7][8][9]

Therefore, the ideal pH maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[1][7]

Q2: My conjugation yield is very low. What are the most common causes?

Low conjugation yield is a frequent issue and can often be attributed to one or more of the following factors:

  • Hydrolysis of the NHS Ester: This is a primary cause of low yield.[2][7] NHS esters are moisture-sensitive.[1] Ensure the reagent is stored in a desiccated environment and allowed to warm to room temperature before opening to prevent condensation.[7][10] Always prepare NHS ester solutions immediately before use.[1]

  • Incorrect Buffer Composition: The presence of primary amines in your buffer, such as Tris or glycine, will compete with your target molecule for the NHS ester, effectively quenching the reaction.[1][7][11][12]

  • Suboptimal pH: If the pH is too low, the target amines will be protonated and unreactive.[3][6][8] If the pH is too high, the NHS ester will rapidly hydrolyze.[3][6][8][13]

  • Poor Solubility of NHS Ester: Many non-sulfonated NHS esters have limited solubility in aqueous buffers.[1][7] This can be improved by first dissolving the NHS ester in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[1][3][7][14]

  • Dilute Reactant Concentrations: In dilute solutions, the concentration of water can be significantly higher than the concentration of the target amine, favoring hydrolysis of the NHS ester.[12] Increasing the protein concentration (1-10 mg/mL is often recommended) can improve efficiency.[4][10]

Q3: Which buffers are recommended for NHS ester conjugations, and which should I avoid?

It is crucial to use a buffer that is free of primary amines.[10]

Recommended BuffersBuffers to Avoid
Phosphate Buffer[3][6][10][11]Tris (Tris(hydroxymethyl)aminomethane)[1][7][11]
Carbonate-Bicarbonate Buffer[3][10][11]Glycine[1][7][11]
HEPES Buffer[10][11]Buffers containing ammonium (B1175870) salts[7]
Borate Buffer[10][11]

Q4: My protein precipitates after I add the NHS ester. What can I do to prevent this?

Protein precipitation during the labeling reaction can be caused by several factors:

  • High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[12] Adding a large volume of this solvent to your aqueous protein solution can cause the protein to precipitate.[12] It is recommended to keep the final concentration of the organic solvent below 10%.[12]

  • Change in Protein Charge: The reaction of an NHS ester with a primary amine neutralizes the positive charge of the amine.[7] This alteration of the protein's isoelectric point can sometimes lead to aggregation.[7] Performing the reaction at a lower protein concentration may help.[7]

  • Protein Instability: The protein itself may not be stable under the chosen reaction conditions (e.g., pH, temperature).[1][7] Ensure that the selected buffer and pH are compatible with your protein's stability.[7]

Q5: Can NHS esters react with other amino acid residues besides lysine?

Yes, while NHS esters primarily target the primary amines of lysine residues and the N-terminus of proteins, side reactions with other nucleophilic amino acid side chains can occur, particularly if the pH deviates from the optimal range.[7][8][15]

  • Tyrosine (Tyr): The phenolic hydroxyl group can be acylated.[8]

  • Serine (Ser) & Threonine (Thr): The aliphatic hydroxyl groups can react.[8][15]

  • Cysteine (Cys): The sulfhydryl group is a potent nucleophile and can form a thioester.[8]

  • Histidine (His): The imidazole (B134444) ring can be acylated.[8]

These side reactions are generally less efficient, and the resulting chemical bonds are often less stable than the amide bond formed with primary amines.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during NHS ester coupling reactions.

Issue 1: Low or No Conjugation Yield
Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5, with 8.3-8.5 often being ideal.[1][5][10][12] At a lower pH, the amine is protonated and unreactive, while at a higher pH, hydrolysis of the NHS ester is rapid.[1]
Presence of Primary Amines in Buffer Ensure you are using an amine-free buffer such as phosphate, bicarbonate, or borate.[1][10][11] Avoid buffers containing Tris or glycine.[1][7]
Inactive NHS Ester (Hydrolyzed) NHS esters are moisture-sensitive.[1] Store the reagent desiccated at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7][10] Prepare aqueous solutions of the NHS ester immediately before use.[1][10]
Poor Solubility of NHS Ester For water-insoluble NHS esters, first dissolve the reagent in a small amount of a high-quality, anhydrous, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1][3][7]
Dilute Reactant Concentrations Low concentrations of the molecule to be labeled can lead to inefficient coupling due to the competing hydrolysis reaction.[11][12] Increase the concentration of your protein or biomolecule. A protein concentration of 1-10 mg/mL is often recommended.[10]
Insufficient Molar Excess of NHS Ester The molar ratio of NHS ester to the target molecule may need optimization. A 5- to 20-fold molar excess is a common starting point.[5][7][12]
Issue 2: Protein Aggregation or Precipitation
Potential Cause Recommended Action
Excessive Crosslinking If using a bifunctional NHS ester, a high degree of crosslinking can lead to insoluble aggregates.[12] Reduce the molar excess of the crosslinker or shorten the reaction time.[12]
High Concentration of Organic Solvent If dissolving the NHS ester in an organic solvent, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid causing the protein to precipitate.[12]
Protein Instability Confirm that your protein is stable at the reaction pH and temperature.[1][7] Consider performing a buffer exchange to ensure compatibility before starting the conjugation.[1]
Change in Protein's Isoelectric Point The neutralization of positive charges on lysine residues can sometimes lead to aggregation.[7] Try performing the reaction at a lower protein concentration.[7]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

The stability of an NHS ester is highly dependent on the pH of the aqueous buffer. As the pH increases, the rate of hydrolysis accelerates significantly.[2][8][9][13]

pHTemperature (°C)Half-life of Hydrolysis
7.004 to 5 hours[11][13]
8.6410 minutes[11][13][16]

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[12]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating a protein with an NHS-ester functionalized molecule. Optimization is often necessary.[8]

Materials:

  • Protein to be labeled

  • NHS-ester functionalized molecule

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3][6][10]

  • Anhydrous DMSO or DMF (for poorly water-soluble NHS esters)[3][6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]

  • Purification column (e.g., size-exclusion chromatography/desalting column)[3][17]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.[10]

    • Adjust the protein concentration, typically to 1-10 mg/mL.[10]

  • Prepare the NHS Ester Stock Solution:

    • Allow the vial of the NHS ester to warm completely to room temperature before opening.[10]

    • If the NHS ester is not readily soluble in the aqueous reaction buffer, dissolve the required amount in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[4][10] This solution should be prepared immediately before use.[10]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[7][10]

    • Gently mix the solution immediately and incubate at room temperature for 1-4 hours or at 4°C overnight.[3][17]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add a small amount of quenching buffer (e.g., Tris or glycine) to a final concentration of about 50 mM.[11] This will react with any remaining NHS ester.

  • Purify the Conjugate:

    • Remove unreacted NHS ester, hydrolyzed ester, and other byproducts by running the reaction mixture through a desalting or size-exclusion chromatography column.[3][5]

    • Elute with a suitable storage buffer (e.g., PBS).[5]

Protocol 2: Purification of Conjugates by Dialysis

This method is suitable for purifying large molecules like proteins (>20 kDa) that have been conjugated with a small molecule via an NHS ester.

Procedure:

  • Transfer the reaction mixture into a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO) that will retain the conjugated protein but allow small molecules to pass through.

  • Place the dialysis cassette in a large volume of a suitable buffer (e.g., PBS).

  • Stir the dialysis buffer gently at 4°C.

  • Change the dialysis buffer every few hours for the first 12 hours, and then once or twice more over the next 24-48 hours to ensure the complete removal of small molecular weight impurities.

Visualizations

NHS_Ester_Coupling_Reaction cluster_desired Desired Coupling Reaction cluster_competing Competing Hydrolysis NHS_Ester NHS Ester (R-CO-O-NHS) p1 NHS_Ester->p1 p2 NHS_Ester->p2 Primary_Amine Primary Amine (Protein-NH₂) Primary_Amine->p1 Tetrahedral_Intermediate Tetrahedral Intermediate Amide_Bond Stable Amide Bond (Protein-NH-CO-R) Tetrahedral_Intermediate->Amide_Bond Collapse of Intermediate NHS_Leaving_Group NHS Leaving Group Tetrahedral_Intermediate->NHS_Leaving_Group Water Water (H₂O) Water->p2 Hydrolyzed_Ester Hydrolyzed Ester (Inactive) p1->Tetrahedral_Intermediate Nucleophilic Attack (pH 7.2-9.0) p2->Hydrolyzed_Ester Hydrolysis (Increases with pH)

Caption: Competing pathways in NHS ester coupling reactions.

Troubleshooting_Workflow Start Low Yield in NHS Coupling Reaction Check_pH Is pH between 7.2-8.5? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free (e.g., no Tris/Glycine)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Prepare fresh, amine-free buffer Check_Buffer->Change_Buffer No Check_Reagent Is NHS ester fresh and stored correctly? Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Reagent New_Reagent Use fresh/new NHS ester reagent Check_Reagent->New_Reagent No Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes New_Reagent->Check_Concentration Increase_Concentration Increase protein and/or NHS ester concentration Check_Concentration->Increase_Concentration No Success Yield Improved Check_Concentration->Success Yes Increase_Concentration->Success

Caption: Troubleshooting workflow for low yield in NHS ester coupling.

References

Hydrolysis of succinimidyl esters during bioconjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to NHS ester hydrolysis during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation, and what is its main competing side reaction?

A1: The primary and desired reaction of an N-hydroxythis compound (NHS) ester is with a primary amine (-NH₂) to form a stable, covalent amide bond.[1] In protein modification, the most common targets are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[1] This aminolysis reaction is most efficient in a pH range of 7.2 to 8.5.[1][2]

The most significant competing side reaction is the hydrolysis of the NHS ester.[1][3] In this reaction, the NHS ester reacts with water, which cleaves the ester bond and results in an unreactive carboxylic acid and the release of N-hydroxythis compound (NHS).[1][4] This hydrolysis reaction directly competes with the desired aminolysis, reducing the concentration of the active ester available for conjugation and thereby lowering the overall yield of the bioconjugate.[4]

Q2: How does pH critically affect NHS ester stability and the bioconjugation reaction?

A2: The pH of the reaction buffer is a critical parameter that influences the competing rates of aminolysis (conjugation) and hydrolysis.[5][6]

  • Aminolysis: The reaction requires the amine to be in its unprotonated, nucleophilic state.[5][7] At low pH, primary amines are protonated (-NH₃⁺) and thus unreactive towards the NHS ester.[8][9] As the pH increases towards the pKa of the amine (for lysine, this is ~10.5), more of the amine is deprotonated and available for reaction. The optimal pH range for conjugation is typically 7.2 to 8.5.[2][]

  • Hydrolysis: The rate of NHS ester hydrolysis is also highly pH-dependent, increasing significantly with a rise in pH due to the higher concentration of hydroxide (B78521) ions (OH⁻), which are potent nucleophiles.[4][11] At pH above 8.5, the rate of hydrolysis becomes very rapid, which can severely reduce conjugation efficiency.[12]

Therefore, a careful balance must be struck. The pH needs to be high enough to ensure a sufficient concentration of deprotonated primary amines but low enough to minimize the competing hydrolysis reaction.[13] The optimal pH is often found to be between 8.3 and 8.5.[8][9]

Q3: What is the influence of temperature on NHS ester hydrolysis?

A3: Temperature affects the rates of both aminolysis and hydrolysis. Lowering the reaction temperature slows down the rate of hydrolysis.[4] Therefore, performing conjugation reactions at 4°C or on ice can be a useful strategy to minimize hydrolysis, especially when working with labile proteins or when longer reaction times are necessary to achieve sufficient labeling.[2][4]

Q4: Which buffers should I use for NHS ester reactions, and which must be avoided?

A4:

  • Compatible Buffers: Amine-free buffers are essential. Commonly used buffers include phosphate-buffered saline (PBS), sodium phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, provided they are adjusted to the optimal pH range (7.2-8.5).[2][12] A 0.1 M sodium bicarbonate or sodium phosphate buffer is a frequent choice.[12][14]

  • Incompatible Buffers: Buffers containing primary amines must be strictly avoided as they will compete with the target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[1][3][12] Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) buffers.[12][15] If your biomolecule is in an incompatible buffer, a buffer exchange step using techniques like dialysis or a desalting column is required before starting the conjugation.[12]

Q5: How should I properly store and handle NHS ester reagents to prevent premature hydrolysis?

A5: NHS esters are highly sensitive to moisture.[12] To prevent degradation, they should be stored in a desiccated environment at -20°C.[1][12] It is critical to allow the reagent vial to equilibrate to room temperature before opening.[12] This prevents atmospheric moisture from condensing onto the cold reagent, which would cause rapid hydrolysis.[3] For non-water-soluble NHS esters, stock solutions should be prepared in an anhydrous (dry), amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1]

Quantitative Data Summary

The stability of an NHS ester is often described by its half-life (t½), the time required for 50% of the ester to hydrolyze. This is highly dependent on pH and temperature.

ParameterConditionHalf-life (t½)Reference(s)
Hydrolysis pH 7.0 at 0°C4 - 5 hours[2][11][16]
pH 8.6 at 4°C10 minutes[2][11][16]
pH 7.0 (aqueous solution)~7 hours[17]
pH 9.0 (aqueous solution)minutes[17]
Reaction Time Typical Conjugation30 - 120 minutes[]
0.5 - 4 hours[2]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is the most common issue encountered and is often linked to the hydrolysis of the NHS ester.

Possible Cause Recommended Solution & Rationale
1. NHS Ester Hydrolysis (Reagent Inactivity) Solution: Use a fresh vial of the NHS ester or test the activity of the current stock. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[3][12] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1] Rationale: NHS esters are moisture-sensitive and can hydrolyze during storage if not handled properly, rendering them inactive.[18]
2. Suboptimal Reaction pH Solution: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 (often ideally 8.3-8.5).[6][8] Verify the pH of your buffer immediately before the reaction. Rationale: A pH that is too low results in protonated, unreactive amines.[7] A pH that is too high causes rapid hydrolysis of the NHS ester, which outcompetes the desired conjugation reaction.[11][12]
3. Incompatible Buffer Components Solution: Perform a buffer exchange into an amine-free buffer (e.g., PBS, Borate, HEPES) if the protein solution contains Tris, glycine, or other primary amines.[12][15] Rationale: Primary amines in the buffer will compete with the target biomolecule for the NHS ester, significantly reducing the yield of the desired conjugate.[15]
4. Low Protein or Reagent Concentration Solution: Increase the concentration of the protein (typically 1-10 mg/mL).[8][12] While hydrolysis is a pseudo-first-order reaction with respect to the ester, aminolysis is second-order (dependent on both ester and amine concentration). Increasing the protein concentration can favor the aminolysis reaction over hydrolysis.[][19]
5. Poor Solubility of NHS Ester Reagent Solution: For water-insoluble NHS esters, ensure the reagent is fully dissolved in a minimal amount of high-quality, anhydrous DMSO or DMF before adding it to the aqueous protein solution.[3] The final concentration of the organic solvent should typically be kept below 10%.[1] Rationale: If the reagent is not fully dissolved, its effective concentration in the reaction is much lower than calculated, leading to poor efficiency.[3]
6. Steric Hindrance Solution: If the target amines on the biomolecule are sterically hindered, the reaction rate may be slow, allowing more time for hydrolysis to occur.[3][] Consider increasing the reaction time, performing the reaction at 4°C to slow hydrolysis, or using a linker with a longer spacer arm.[3]

Visualizing Workflows and Reactions

hydrolysis_vs_aminolysis cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)O-NHS (Active NHS Ester) Amide_Bond R-C(=O)NH-Protein (Stable Amide Bond - Desired Product) NHS_Ester->Amide_Bond Aminolysis (pH 7.2-8.5) Carboxylic_Acid R-C(=O)OH (Inactive Carboxylic Acid - Side Product) NHS_Ester->Carboxylic_Acid Hydrolysis (Competes, rate increases with pH) Primary_Amine Protein-NH₂ (Primary Amine) Water H₂O (Water) NHS_leaving NHS Amide_Bond->NHS_leaving + NHS_leaving2 NHS Carboxylic_Acid->NHS_leaving2 +

Caption: Competing reactions of an NHS ester: Aminolysis vs. Hydrolysis.

troubleshooting_workflow cluster_solutions Solutions start Low Conjugation Yield Observed check_reagents 1. Check Reagent Quality - Use fresh/tested NHS ester? - Stored desiccated at -20°C? - Warmed to RT before opening? start->check_reagents check_buffer 2. Check Buffer Conditions - pH between 7.2-8.5? - Buffer is amine-free? (e.g., no Tris, Glycine) start->check_buffer check_protocol 3. Review Protocol - Protein concentration > 1 mg/mL? - NHS ester fully dissolved? - Correct molar excess used? start->check_protocol sol_reagent Use fresh reagent. Improve handling. check_reagents->sol_reagent No sol_buffer Verify pH. Perform buffer exchange. check_buffer->sol_buffer No sol_protocol Optimize concentrations. Increase reaction time or perform at 4°C. check_protocol->sol_protocol No success Yield Improved sol_reagent->success sol_buffer->success sol_protocol->success

Caption: Troubleshooting workflow for low bioconjugation yield.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization, particularly of the molar excess of the NHS ester, is often necessary for specific proteins and reagents.

  • Protein Preparation / Buffer Exchange:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5).[12][14]

    • The recommended protein concentration is between 1-10 mg/mL.[8][12]

    • If the protein solution contains incompatible substances like Tris or glycine, perform a buffer exchange using dialysis or a desalting column (e.g., size-exclusion chromatography).[12]

  • Prepare NHS Ester Stock Solution:

    • Allow the vial of the NHS ester reagent to equilibrate to room temperature before opening.[12]

    • Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a known stock concentration (e.g., 10 mg/mL or 10 mM).[1][15]

    • Note: Aqueous solutions of NHS esters are not stable and must be used immediately.[8]

  • Conjugation Reaction:

    • Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the ester over the protein.[15]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is low (typically <10%) to avoid protein denaturation.[1]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][9] If using a fluorescent dye, protect the reaction from light.[15]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted NHS ester, add a quenching reagent containing a primary amine.[1]

    • Add Tris or glycine buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[1]

  • Purification of the Conjugate:

    • Remove excess, unreacted NHS ester, the hydrolyzed reagent, and the NHS byproduct from the protein conjugate.

    • The most common method is size-exclusion chromatography (e.g., a desalting column) equilibrated with your desired storage buffer.[1] Dialysis can also be used.[1]

Protocol: Spectrophotometric Assay to Monitor NHS Ester Hydrolysis

This method can be used to qualitatively assess the activity of an NHS ester reagent or to monitor the rate of hydrolysis. It relies on the fact that the N-hydroxythis compound (NHS) byproduct of hydrolysis has a characteristic absorbance in the 260-280 nm range.[2][11][20]

  • Materials:

    • NHS ester reagent

    • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 8.5)[20]

    • UV-Vis Spectrophotometer and quartz cuvettes

    • 0.1 N NaOH (for rapid, complete hydrolysis control)[20]

  • Procedure:

    • Prepare a control/blank sample containing only the amine-free buffer.

    • Dissolve a known concentration (e.g., 1-2 mg/mL) of the NHS ester reagent in the amine-free buffer.[17]

    • Immediately zero the spectrophotometer at 260 nm using the buffer-only blank.[17]

    • Measure the initial absorbance (A_initial) of the NHS ester solution at 260 nm. This reading corresponds to any pre-existing NHS impurity.[17][20]

    • To determine the maximum absorbance for a fully hydrolyzed sample, add a small volume of 0.1 N NaOH to the cuvette to rapidly and completely hydrolyze the ester.[20]

    • Immediately measure the final absorbance (A_final) at 260 nm.[20]

  • Interpretation:

    • A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was active and has been hydrolyzed to release NHS.[17][20]

    • If A_initial is already high and close to A_final, it suggests the reagent has substantially hydrolyzed during storage and is largely inactive.[17]

    • To monitor the rate of hydrolysis, you can record the absorbance at 260 nm at regular time intervals after dissolving the ester in the buffer (without adding NaOH).

References

Technical Support Center: Strategies to Enhance Succinimide Linker Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of succinimide linkers in ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in ADCs with this compound linkers?

A1: The primary cause of instability for this compound linkers, formed via the reaction of a maleimide (B117702) with a cysteine thiol on the antibody, is the retro-Michael reaction.[1][2][3][4] This reversible reaction can lead to the premature release of the drug-linker payload from the antibody in vivo.[5][6] Endogenous thiols, such as glutathione (B108866) and albumin, present in the systemic circulation can facilitate this deconjugation process, leading to off-target toxicity and reduced therapeutic efficacy.[1][2][3]

Q2: What is the difference between the retro-Michael reaction and hydrolysis of the this compound linker?

A2: The retro-Michael reaction and hydrolysis are two competing pathways that determine the fate of the thiothis compound linkage in an ADC.[3]

  • Retro-Michael Reaction: This is a bond-breaking process that reverses the initial conjugation, leading to the detachment of the drug-linker from the antibody. This is the primary pathway for linker instability.[3]

  • Hydrolysis: This is a bond-forming process where the this compound ring reacts with water to form a stable, ring-opened maleamic acid derivative.[3][7] This hydrolyzed form is resistant to the retro-Michael reaction, effectively "locking" the payload onto the antibody and enhancing the ADC's stability.[1][3][7]

Q3: How can I improve the stability of my this compound-linked ADC?

A3: The most common and effective strategy to improve the stability of this compound linkers is to promote the hydrolysis of the this compound ring to its ring-opened form.[1][5][8][9] This can be achieved through several methods:

  • Post-conjugation pH Adjustment: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.0-9.0) after conjugation can accelerate the hydrolysis of the this compound ring.[1][7]

  • Use of Next-Generation Maleimides: These are engineered maleimides designed to facilitate intramolecular hydrolysis of the thiothis compound ring under physiological conditions.[7] Examples include self-hydrolyzing maleimides with neighboring basic groups.[7]

  • Linker Modification: Incorporating certain chemical groups into the linker structure, such as basic amines or hydrophilic moieties like PEG, can increase the rate of hydrolysis.[5][10][11]

Q4: Can the conjugation site on the antibody affect linker stability?

A4: Yes, the local microenvironment of the conjugation site can significantly influence the stability of the this compound linker.[12][13][14] Factors such as the proximity of charged or polar amino acid residues can either catalyze the desired hydrolysis or the undesired retro-Michael reaction.[3] Therefore, site-specific conjugation strategies can be employed to attach the linker to sites that favor stability.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Significant payload loss observed in plasma stability assays. The thiothis compound linker is susceptible to the retro-Michael reaction, leading to premature drug release.[1][4]1. Confirm Retro-Michael Reaction: Analyze plasma samples over time using LC-MS to detect the presence of unconjugated antibody and drug-linker adducts with plasma proteins like albumin.[4] 2. Promote Hydrolysis: Implement a post-conjugation hydrolysis step by incubating the ADC at a slightly alkaline pH (e.g., pH 9) to convert the this compound to the stable ring-opened form.[1] 3. Switch to a Next-Generation Linker: Consider using a self-hydrolyzing maleimide or other advanced linker technologies that are inherently more stable.[7]
Inconsistent drug-to-antibody ratio (DAR) across different batches. Incomplete conjugation reaction or instability of the linker during the process or storage.[3]1. Optimize Conjugation Conditions: Ensure the pH of the conjugation reaction is maintained between 6.5 and 7.5 for optimal thiol-maleimide reaction.[7][15] Control reaction time and temperature consistently.[1] 2. Ensure Complete Reduction: If conjugating to cysteines from reduced interchain disulfides, use a sufficient excess of a reducing agent like TCEP and ensure its removal before adding the maleimide linker.[3] 3. Purify the ADC: Use robust purification methods like size exclusion chromatography (SEC) or protein A chromatography to remove unreacted linker-drug and aggregates.[1]
ADC shows good in vitro potency but poor in vivo efficacy. Premature drug release in vivo due to linker instability.[1]1. Conduct Pharmacokinetic (PK) Studies: Perform PK studies in a relevant animal model to measure the levels of intact ADC and free payload over time. High levels of free payload early on indicate linker instability.[1] 2. Implement a Stabilization Strategy: If linker instability is confirmed, utilize strategies to promote hydrolysis or switch to a more stable next-generation linker as described above.[1]
ADC aggregation during storage. Increased hydrophobicity of the ADC due to the conjugation of a hydrophobic payload.[16]1. Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic moieties like polyethylene (B3416737) glycol (PEG) to increase the overall solubility and reduce the aggregation propensity of the ADC.[10][11][16] 2. Optimize Formulation: Screen for optimal buffer pH and excipients (e.g., sugars, surfactants) to enhance the long-term stability of the liquid formulation.[5][16]

Quantitative Data Summary

Table 1: Comparative Stability of Different Maleimide Linker Technologies

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey Observation
Traditional MaleimideADC in human plasma7~50%Significant degradation due to retro-Michael reaction.
"Bridging" DisulfideADC in human plasma7>95%Substantially improved plasma stability.
Self-Stabilizing Maleimide (DPR-based)ADC in plasma7>95%Rapid hydrolysis of the thiothis compound ring prevents payload loss.[2]
Maleamic methyl ester-based ADCIn albumin solution14~96.2%Significantly improved stability compared to conventional maleimide-based ADCs.[17]

Experimental Protocols

Protocol 1: Post-Conjugation this compound Ring Hydrolysis

This protocol describes a general method to promote the hydrolysis of the this compound ring after conjugation.

  • Purification: Following the thiol-maleimide conjugation reaction, purify the ADC using a suitable method such as size exclusion chromatography (SEC) to remove excess maleimide reagent.

  • pH Adjustment: Adjust the pH of the purified ADC solution to 8.5-9.0 using a suitable buffer, for example, 100 mM sodium borate (B1201080) or sodium phosphate.[7][15]

  • Incubation: Incubate the ADC solution at a controlled temperature, for instance, 37°C, for 12-24 hours.[1] The optimal incubation time should be determined empirically for each specific ADC.

  • Monitoring: Monitor the progress of the hydrolysis by analyzing aliquots at different time points using LC-MS. A mass increase of 18 Da corresponding to the addition of a water molecule will confirm ring-opening.

  • Neutralization and Buffer Exchange: Once the desired level of hydrolysis is achieved, neutralize the solution by adjusting the pH back to a physiological range (e.g., pH 7.4). Exchange the buffer to a suitable formulation buffer using SEC or dialysis.[1]

Protocol 2: Plasma Stability Assay

This protocol outlines a typical workflow to assess the stability of an ADC in plasma.

  • Preparation: Prepare a solution of the ADC in a suitable buffer.

  • Incubation: Add the ADC solution to fresh human or animal plasma at a defined concentration. Incubate the mixture at 37°C.[1]

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the ADC-plasma mixture.[1]

  • Analysis: Immediately analyze the aliquots to determine the concentration of the intact ADC and/or the amount of released payload.[1] Common analytical methods include:

    • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR).[18]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To measure the intact ADC mass and identify deconjugated species or payload adducts with plasma proteins.[19][20]

    • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of the antibody-conjugated drug.[2]

  • Data Analysis: Plot the percentage of intact ADC or the amount of payload loss as a function of time to determine the stability profile of the ADC.[1]

Visualizations

InstabilityPathway ADC Thiol-Maleimide ADC (Thiothis compound Linkage) Retro Retro-Michael Reaction (Reversible) ADC->Retro Hydrolysis This compound Ring Hydrolysis (Irreversible) ADC->Hydrolysis Deconjugated Deconjugated Antibody + Free Linker-Payload Retro->Deconjugated StableADC Stable Ring-Opened ADC Hydrolysis->StableADC ThiolExchange Thiol Exchange (e.g., with Albumin) Deconjugated->ThiolExchange OffTarget Off-Target Toxicity ThiolExchange->OffTarget

Caption: Competing pathways of thiothis compound linker stability in ADCs.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points cluster_data Data Interpretation Prep Prepare ADC Solution Incubate Incubate ADC with Plasma at 37°C Prep->Incubate Timepoints Withdraw Aliquots at 0, 24, 48, 96, 168h Incubate->Timepoints Analytical Analyze by HIC, LC-MS, or ELISA Timepoints->Analytical Plot Plot % Intact ADC vs. Time Analytical->Plot Profile Determine Stability Profile Plot->Profile

Caption: General workflow for an ADC plasma stability assay.

References

Technical Support Center: Purification of Succinimide Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of succinimide derivatives by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound derivatives by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature.[1][2][3] In a typical procedure, the crude this compound derivative is dissolved in a minimum amount of a hot solvent to form a saturated solution. As the solution cools, the solubility of the derivative decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[3][4]

Q2: How do I select an appropriate solvent for recrystallizing my this compound derivative?

A2: The ideal solvent should:

  • Dissolve the this compound derivative sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[5]

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert, meaning it does not react with the this compound derivative.[6]

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Have a boiling point lower than the melting point of the this compound derivative to prevent the compound from "oiling out".[7]

Commonly used solvents for this compound derivatives include ethanol (B145695), water, acetic acid, isopropanol (B130326), and mixtures such as ethanol/water.[5][8][9]

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system (also known as a solvent-pair) is useful when no single solvent has the ideal solubility characteristics. This typically involves a "good" solvent in which the this compound derivative is highly soluble and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible. The crude solid is first dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2] Ethanol/water is a common mixed solvent system for many organic compounds.[2]

Q4: My purified this compound derivative has a low melting point. What should I be cautious about during recrystallization?

A4: Compounds with low melting points are prone to "oiling out," where the substance separates from the solution as a liquid rather than a solid.[7][10] This happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when significant impurities depress the melting point.[7][11] To avoid this, select a lower-boiling point solvent or use more solvent to keep the compound dissolved until the solution has cooled to below the compound's melting point.[7][10]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used , resulting in a solution that is not saturated.[12] 2. The solution is supersaturated , and crystallization has not been initiated.[12]1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7] 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[7] b. Adding a seed crystal of the pure compound.[12] c. Cooling the solution in an ice bath to further decrease solubility.
"Oiling Out" (Compound separates as a liquid) 1. The melting point of the this compound derivative is lower than the temperature of the solution when it becomes saturated.[7] 2. The compound is highly impure , leading to significant melting point depression.[7][11]1. Reheat the solution to redissolve the oil, add more solvent, and allow it to cool slowly again.[7][10] 2. Try a different solvent with a lower boiling point. 3. Cool the solution very slowly to ensure it is below the melting point when crystallization begins.[13] 4. If impurities are the cause, consider a preliminary purification step (e.g., column chromatography) before recrystallization.
Low Yield of Purified Crystals 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[4] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much solvent or with warm solvent .1. Use the minimum amount of hot solvent required for dissolution. If the mother liquor is still available, you can try to recover more product by evaporating some solvent and cooling again.[4] 2. During hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent before filtering to keep the compound dissolved.[14] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Crystals Form Too Quickly (Crashing Out) 1. The solution was cooled too rapidly . 2. The solution is too concentrated .1. Rapid cooling traps impurities.[1] Reheat the solution to redissolve the crystals and allow it to cool more slowly. Insulating the flask can help.[15] 2. Add a small amount of additional hot solvent, redissolve the solid, and then cool slowly.
Colored Impurities Remain in Crystals The colored impurities have similar solubility to the product.After dissolving the crude product in the hot solvent, add a small amount of activated charcoal . The charcoal adsorbs the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[14] Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.[14]

Quantitative Data: Solvent Selection for this compound Derivatives

The selection of an appropriate solvent is critical for successful recrystallization. The following tables provide solubility data for this compound and N-chlorothis compound in various pure solvents at different temperatures. An ideal solvent will show a large difference in solubility between high and low temperatures.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol 513.5
2523.8
4540.1
Ethanol 55.2
259.8
4518.2
Isopropanol 51.8
253.9
458.1
Acetone 58.9
2516.5
4529.7
Ethyl Acetate (B1210297) 51.1
252.5
455.6
Acetonitrile 52.9
255.8
4511.2
n-Butanol 51.1
252.4
455.2

Data adapted from a study on the solubilities of this compound.[16] Methanol shows a significant increase in solubility with temperature, making it an excellent candidate for recrystallizing this compound.[16]

Table 2: Solubility of N-Chlorothis compound (NCS) in Various Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
Isopropanol 53.2
257.5
5018.9
Ethyl Acetate 510.1
2518.3
5035.2
Acetone 525.4
2540.1
5065.8
Acetonitrile 512.5
2522.8
5043.7
n-Butanol 51.8
254.1
5010.5
Acetic Anhydride 56.8
2513.5
5028.9
Tetrahydrofuran 528.1
2545.2
5075.6

Data adapted from a study on the solubility of N-chlorothis compound.[17] Based on this data, isopropanol is suggested as an excellent solvent for NCS recrystallization due to its favorable solubility curve.[17]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is based on a procedure for recrystallizing crude this compound.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, add approximately 4-5 mL of ethanol.[5] Add a boiling chip and heat the mixture gently on a hot plate until the ethanol boils and the this compound dissolves completely. If it does not fully dissolve, add more ethanol dropwise until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If the hot solution contains insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel with fluted filter paper and a receiving flask. Add a small excess of hot ethanol to the solution to prevent premature crystallization and pour the hot solution through the filter paper.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask by wrapping it in a towel or placing it in a beaker of warm water. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Recrystallization of N-Chlorothis compound (NCS) from Acetic Acid

This protocol is a common method for purifying commercial NCS, which often has a yellow tint due to impurities.[9]

  • Dissolution: In a fume hood, gently warm glacial acetic acid to 65-70 °C. For every 200 g of impure NCS, use approximately 1 L of pre-heated acetic acid. Add the NCS to the warm acid and stir for 3-5 minutes until it dissolves.

  • Crystallization: Remove the flask from the heat and cool it to 15-20 °C in a water bath to induce crystallization. White crystals of pure NCS should form.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals once with a small amount of cold glacial acetic acid, followed by two washes with cold hexane (B92381) to remove the acetic acid.

  • Drying: Dry the purified white crystals thoroughly under vacuum, for example, in a freeze dryer, to remove all residual solvents.[9]

Visualized Workflows and Logic

Recrystallization_Workflow start Start: Crude This compound Derivative dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration 2. Hot Gravity Filtration insoluble_check->hot_filtration Yes cool 3. Cool Slowly to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath collect 5. Collect Crystals by Vacuum Filtration ice_bath->collect wash 6. Wash with Minimal Ice-Cold Solvent collect->wash dry 7. Dry Purified Crystals wash->dry end End: Pure This compound Derivative dry->end

Caption: General workflow for the recrystallization of this compound derivatives.

Troubleshooting_Tree start Problem Encountered During Cooling no_crystals No Crystals Formed? start->no_crystals oiling_out Oily Layer Formed? start->oiling_out no_crystals->oiling_out No boil_solvent Boil off some solvent and re-cool no_crystals->boil_solvent Yes (Likely too much solvent) induce Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce No (Likely supersaturated) reheat_add_solvent Reheat to dissolve oil, add more solvent, and cool slowly oiling_out->reheat_add_solvent Yes change_solvent Use a lower-boiling point solvent oiling_out->change_solvent If problem persists success Crystals Formed boil_solvent->success induce->success reheat_add_solvent->success change_solvent->success

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Optimizing pH for Stable Succinimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pH conditions for stable succinimide formation in proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and understanding the critical role of pH in the formation and stability of this compound intermediates.

Frequently Asked Questions (FAQs)

Q1: What is this compound formation in proteins?

A1: this compound formation is a non-enzymatic post-translational modification that occurs on asparagine (Asn) or aspartic acid (Asp) residues. It involves the cyclization of the peptide backbone to form a five-membered this compound ring. This process is a key intermediate step in asparagine deamidation and aspartic acid isomerization, which can impact protein structure, stability, and function.[1][2]

Q2: Why is pH a critical factor in this compound formation?

A2: The formation and stability of the this compound intermediate are highly pH-dependent. Mildly acidic conditions favor the accumulation of the this compound, while neutral to basic conditions promote its rapid hydrolysis into a mixture of aspartic acid and isoaspartic acid.[1][3][4] Therefore, controlling the pH is essential for studying or controlling this modification.

Q3: What is the optimal pH range for accumulating stable this compound?

A3: Mildly acidic conditions, typically in the pH range of 4.0 to 6.0, are optimal for the formation and accumulation of the this compound intermediate.[1][3][4] The exact optimal pH can vary depending on the protein and the specific amino acid sequence.

Q4: What happens to this compound at neutral or physiological pH?

A4: At neutral pH (around 7.0) and physiological pH (around 7.4), the this compound ring is highly unstable and rapidly hydrolyzes.[1][3] This hydrolysis results in the formation of both L-aspartic acid and L-isoaspartic acid, typically in a ratio of approximately 1:3.[3]

Q5: How can I detect and quantify this compound in my protein sample?

A5: Due to its instability at neutral pH, specialized analytical methods are required. A common approach is to use low-pH protein digestion (e.g., pH 5.0-6.0) followed by techniques like liquid chromatography-mass spectrometry (LC-MS) or peptide mapping.[1][2][5] Hydrophobic interaction chromatography (HIC) can also be used to separate and quantify this compound-containing species.[2][5] Another method involves trapping the labile this compound with hydrazine (B178648) to form a stable derivative for analysis.[1]

Troubleshooting Guide

Issue 1: I am not observing any this compound formation in my experiments.

  • Potential Cause: The pH of your incubation buffer may be too high (neutral or basic), leading to rapid hydrolysis of any formed this compound.

  • Solution: Ensure your incubation buffer is in the mildly acidic range (pH 4.0-6.0). Verify the pH of your buffer after all components have been added.

  • Potential Cause: The incubation time or temperature may be insufficient.

  • Solution: this compound formation is a time and temperature-dependent process. Increase the incubation time and/or temperature to promote the reaction. For example, incubation at 37°C or 40°C for several days to weeks is often used.[1][3]

  • Potential Cause: The analytical method is causing hydrolysis of the this compound.

  • Solution: If using peptide mapping, ensure the digestion is performed under low-pH conditions (e.g., pH 5.0-6.0) to stabilize the this compound.[1][2] Standard tryptic digestion at a higher pH will lead to the loss of the this compound intermediate.[1]

Issue 2: The amount of this compound I'm detecting is inconsistent or lower than expected.

  • Potential Cause: The pH of the sample is shifting during the experiment or analysis.

  • Solution: Use a well-buffered system and verify the pH at each critical step of your experiment. Avoid introducing solutions that could alter the pH of your sample before analysis.

  • Potential Cause: The protein's local structure around the Asn/Asp residue hinders this compound formation.

  • Solution: The primary sequence and higher-order structure of the protein play a significant role.[3] Consider using denaturing conditions during incubation (if compatible with your experimental goals) to expose the susceptible residues.

Issue 3: I am seeing a high degree of deamidation (isoaspartate formation) but very little this compound.

  • Potential Cause: This is the expected outcome if your experiment or analysis is conducted at neutral or basic pH. The this compound is forming but then rapidly hydrolyzing.

  • Solution: To specifically study the this compound intermediate, you must maintain acidic pH conditions throughout your experiment and analysis. If your goal is to study the final deamidation products, then neutral to basic conditions are appropriate.

Data Presentation

The following table summarizes quantitative data on the effect of pH on this compound formation from various studies.

Protein/PeptideResiduepHTemperature (°C)Incubation TimeThis compound (%)Reference
Lysozyme (B549824)Asn1014.03714 days~27[1]
Recombinant mAbAsp30 (Light Chain)5.0458 weeks21[6][7]
Therapeutic IgG1Asn-Gly motif6.0403 weeks>35[3]
Therapeutic IgG1Asn-Gly motif5.0403 weeksSubstantially reduced compared to pH 6[3]
GolimumabAsn43 (Heavy Chain)6.0-7.0N/AN/ARelatively stable[8]
GolimumabAsn43 (Heavy Chain)8.0N/AN/ARapidly decreased[8]

Experimental Protocols

Protocol 1: Induction of this compound Formation in Lysozyme

  • Objective: To generate and accumulate this compound in hen egg white lysozyme.

  • Materials:

    • Hen egg white lysozyme

    • 100 mM Sodium acetate (B1210297) buffer, pH 4.0

    • Incubator at 37°C

  • Procedure:

    • Prepare a stock solution of lysozyme (e.g., 2.39 mM) in 100 mM sodium acetate buffer, pH 4.0.

    • Dilute the stock solution to the desired final concentration (e.g., 300 µM) in the same buffer.

    • Incubate the protein solution at 37°C for 14 days.[1]

    • After incubation, the sample can be analyzed for this compound content using methods like LC-MS.

Protocol 2: Low-pH Peptide Mapping for this compound Characterization

  • Objective: To identify and localize this compound modifications in a protein while minimizing hydrolysis during sample preparation.

  • Materials:

    • Protein sample containing this compound

    • Low-pH digestion buffer (e.g., a proprietary low-pH reaction buffer or a buffer adjusted to pH 5.0-6.0)

    • Reducing agent (e.g., TCEP)

    • Protease stable at low pH (e.g., some preparations of trypsin may have activity at lower pH, or alternative proteases can be used)

    • LC-MS system

  • Procedure:

    • Denature and reduce the protein sample in a low-pH buffer (e.g., pH 5.5).[2][9]

    • Perform proteolytic digestion at a controlled low pH (e.g., pH 5.5) and temperature (e.g., 37°C) for an appropriate duration (e.g., 14-16 hours).[2]

    • Analyze the resulting peptide mixture by LC-MS to identify peptides with a mass loss of 17 Da, corresponding to this compound formation.[8]

    • Use tandem mass spectrometry (MS/MS) to confirm the identity and localize the site of modification.[2]

Visualizations

Succinimide_Formation_Pathway cluster_acidic Mildly Acidic Conditions (pH 4-6) cluster_neutral_basic Neutral to Basic Conditions (pH > 7) Asn Asparagine (Asn) Residue This compound This compound Intermediate (Stable/Accumulates) Asn->this compound Deamidation (Cyclization) Asp Aspartic Acid (Asp) Residue Asp->this compound Dehydration (Cyclization) Succinimide_hydrolysis This compound Intermediate (Labile) This compound->Succinimide_hydrolysis pH increase IsoAsp Isoaspartic Acid (isoAsp) (Major Product) Succinimide_hydrolysis->IsoAsp Hydrolysis Asp_product Aspartic Acid (Asp) (Minor Product) Succinimide_hydrolysis->Asp_product Hydrolysis

Caption: pH-dependent pathway of this compound formation and hydrolysis.

Troubleshooting_Workflow Start Start: Experiment to form this compound Check_this compound Observe this compound formation? Start->Check_this compound Success Experiment Successful Check_this compound->Success Yes Troubleshoot Troubleshooting Steps Check_this compound->Troubleshoot No Check_pH Is incubation pH acidic (4-6)? Troubleshoot->Check_pH Adjust_pH Adjust buffer to mildly acidic pH Check_pH->Adjust_pH No Check_Conditions Are time/temp sufficient? Check_pH->Check_Conditions Yes Re_run Re-run experiment Adjust_pH->Re_run Increase_Conditions Increase incubation time/temperature Check_Conditions->Increase_Conditions No Check_Analysis Is analysis method (e.g., digestion) at low pH? Check_Conditions->Check_Analysis Yes Increase_Conditions->Re_run Adjust_Analysis Use low-pH analytical protocol Check_Analysis->Adjust_Analysis No Check_Analysis->Re_run Yes Adjust_Analysis->Re_run

Caption: Troubleshooting workflow for this compound formation experiments.

References

Technical Support Center: N-Bromosuccinimide (NBS) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-bromosuccinimide (NBS) in their experiments. Our goal is to help you minimize side reactions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of N-bromothis compound (NBS)?

N-bromothis compound is a versatile reagent primarily used for radical substitution, electrophilic addition, and electrophilic substitution reactions in organic chemistry.[1][2][3] Its most common applications include:

  • Allylic and Benzylic Bromination (Wohl-Ziegler Reaction): This is the most frequent use of NBS, where it selectively brominates the carbon adjacent to a double bond or an aromatic ring.[1][4][5][6][7] This reaction proceeds via a free-radical chain mechanism.[6][8]

  • Bromohydrin Formation: In aqueous solvents, NBS reacts with alkenes to form bromohydrins.[9]

  • α-Bromination of Carbonyl Derivatives: NBS can brominate the alpha-position of carbonyl compounds through either a radical or acid-catalyzed pathway.[3]

  • Bromination of Electron-Rich Aromatic Compounds: Phenols, anilines, and other electron-rich aromatic systems can be brominated using NBS.[3]

Q2: Why is NBS preferred over molecular bromine (Br₂) for allylic and benzylic bromination?

Using molecular bromine (Br₂) for allylic or benzylic bromination often leads to unwanted side reactions, primarily the electrophilic addition of bromine across the double bond, resulting in the formation of dibromides.[4][9] NBS is the preferred reagent because it provides a constant, low concentration of Br₂ in the reaction mixture.[9][10] This low concentration is crucial to favor the desired radical substitution at the allylic or benzylic position over the competing electrophilic addition.[4][8][11][12]

Q3: What is the role of a radical initiator in NBS reactions?

In radical reactions like the Wohl-Ziegler bromination, a radical initiator is used to generate the initial bromine radicals (Br•) needed to start the chain reaction.[13] This is typically achieved through the homolytic cleavage of the initiator upon heating or irradiation.[1][6] Common radical initiators for NBS reactions include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[1][6][14] Alternatively, UV light or heat can also be used to initiate the reaction.[13]

Q4: How does the solvent affect the outcome of an NBS reaction?

The choice of solvent is critical in controlling the reaction pathway.

  • For radical bromination (allylic and benzylic): Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used.[6][8] CCl₄ is often the solvent of choice because NBS is sparingly soluble in it, which helps maintain a low bromine concentration.[8] Additionally, the byproduct this compound is insoluble in CCl₄ and floats to the top, indicating the reaction's completion.[5][8] Due to the toxicity of CCl₄, other solvents like acetonitrile (B52724) have been used successfully.[8][15]

  • For electrophilic reactions: Polar solvents promote ionic pathways. For example, in aqueous dimethyl sulfoxide (B87167) (DMSO), NBS reacts with alkenes to form bromohydrins.[3] Using polar acidic solvents like acetic acid can lead to bromination on the aromatic ring instead of the benzylic position.[6]

Q5: Does the purity of NBS affect the reaction?

Yes, the purity of NBS can significantly impact the outcome of a reaction.

  • Over time, NBS can decompose to this compound and bromine, giving it a yellow or orange color.[16][17] Using impure NBS can lead to unreliable results and the formation of side products due to the presence of excess bromine.[3][16]

  • For many applications, it is recommended to use freshly recrystallized, pure white NBS to minimize side reactions like the formation of α-bromoketones and dibromo compounds.[2][3]

  • However, for the Wohl-Ziegler reaction, crude NBS is sometimes reported to give better yields.[3]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or no yield of the desired brominated product. 1. Inactive radical initiator. 2. Insufficient initiation (heat/light). 3. Water present in the reaction mixture. 4. Impure NBS.1. Use a fresh batch of the radical initiator. Consider adding a small additional portion of the initiator if the reaction stalls. 2. Ensure the reaction is adequately heated to the reflux temperature of the solvent or sufficiently irradiated with a suitable lamp.[5] 3. Use an anhydrous solvent and ensure all glassware is thoroughly dried. The presence of water can hydrolyze the product.[2] 4. Recrystallize the NBS from hot water to obtain pure, white crystals.[16][17]
Formation of significant amounts of dibrominated side products. High concentration of molecular bromine (Br₂).1. Ensure a non-polar solvent (e.g., CCl₄) is used to maintain a low concentration of Br₂. 2. Use a radical initiator or light to ensure the reaction proceeds via the radical pathway. 3. Avoid using a large excess of NBS.
Reaction is too vigorous or uncontrollable. The reaction was heated too quickly at the start.Heat the reaction mixture slowly to reflux, especially during the initial phase.[18]
Formation of allylic rearrangement products. The intermediate allylic radical is resonance-stabilized and can react at more than one position.This is an inherent feature of the mechanism for asymmetrical alkenes and may be unavoidable.[19][20] The product ratio may be influenced by reaction conditions, but a mixture is common.[11]
Bromination occurs on the aromatic ring instead of the benzylic position. The reaction conditions favor an electrophilic aromatic substitution pathway.1. Use a non-polar solvent like CCl₄. 2. Avoid polar, acidic solvents such as acetic acid.[6] 3. Ensure the presence of a radical initiator or light source.
Difficulty in removing the this compound byproduct. This compound has some solubility in certain organic solvents.1. After the reaction, cool the mixture to precipitate the this compound and remove it by filtration.[1][6] 2. Wash the organic layer with water or an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove any remaining this compound.[21]

Quantitative Data

The product distribution in allylic bromination of asymmetric alkenes can be influenced by the stability of the resulting resonance-stabilized radical intermediates. Below is a summary of product distribution from the NBS bromination of various hexene isomers.

SubstrateMajor Product(s)Product Distribution (%)
1-Hexene1-Bromo-2-hexene (E/Z) 3-Bromo-1-hexene56% 10%
3-Hexene4-Bromo-2-hexene 2-Bromo-3-hexene58% 41%
trans-2-Hexene4-Bromo-2-hexene 2-Bromo-3-hexene 1-Bromo-2-hexene 3-Bromo-1-hexene50% 32% 12% 2%

Data sourced from a study on allylic rearrangement in NBS bromination reactions.[19]

Experimental Protocols

Protocol 1: Allylic Bromination of Cyclohexene (B86901)

This protocol describes the synthesis of 3-bromocyclohexene (B24779).

Materials:

  • Cyclohexene

  • N-Bromothis compound (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a solution of cyclohexene (35 g, 0.43 mol) and N-bromothis compound (24.9 g, 0.14 mol) in carbon tetrachloride (100 cm³), add benzoyl peroxide (0.35 g) as a radical initiator.[18]

  • Stir the mixture for 2 hours at room temperature.[18]

  • Slowly heat the mixture to reflux and maintain at reflux for 3.5 hours. Caution: The reaction can be exothermic; heat slowly to avoid an uncontrolled reaction.[18]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated this compound.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain 3-bromocyclohexene as a colorless oil.[18]

Protocol 2: Benzylic Bromination of 2-(Trifluoromethyl)toluene

This protocol details the bromination of the benzylic position of 2-(trifluoromethyl)toluene using a chemical initiator.

Materials:

  • 2-(Trifluoromethyl)toluene

  • N-Bromothis compound (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Acetonitrile or (Trifluoromethyl)benzene

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trifluoromethyl)toluene (1.0 eq) in the chosen solvent.[1]

  • Add N-bromothis compound (1.05 - 1.2 eq) and the radical initiator (AIBN or BPO, 0.02 - 0.1 eq).[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Filter the mixture to remove the this compound byproduct.[1]

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate (B1220275) solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • The crude product can be further purified by vacuum distillation or column chromatography.[1]

Protocol 3: Recrystallization of N-Bromothis compound (NBS)

This protocol is for the purification of commercial NBS.

Materials:

  • Impure N-Bromothis compound (NBS)

  • Distilled water

Procedure:

  • Heat distilled water to 90-95 °C.[3]

  • In a separate flask, add the impure NBS (e.g., 30 g).

  • Slowly add the hot water to the NBS with stirring until the NBS is completely dissolved (approximately 10 mL of water per gram of NBS).[3][17]

  • Allow the solution to cool slowly to room temperature. Pure, white crystals of NBS will form.

  • To maximize the yield of crystals, cool the flask in an ice bath.[22]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold water.

  • Dry the purified NBS crystals under vacuum.

Visualizations

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (AIBN or BPO) Radical_Initiator 2 R• Initiator->Radical_Initiator Heat/Light Br_Radical 2 Br• Radical_Initiator->Br_Radical Reacts with trace Br₂ Br2 Br₂ Allylic_H Allylic/Benzylic Substrate (R-H) Br_Radical->Allylic_H HBr HBr Br_Radical->HBr Combines with H• Allylic_Radical Allylic/Benzylic Radical (R•) Allylic_H->Allylic_Radical H abstraction Product Brominated Product (R-Br) Allylic_Radical->Product Reacts with Br₂ Br2_regen Br₂ HBr->Br2_regen Reacts with NBS NBS NBS This compound This compound NBS->this compound Forms byproduct Br_Radical_regen Br• Br2_regen->Br_Radical_regen Forms Br• to continue chain

Caption: Radical mechanism of the Wohl-Ziegler bromination using NBS.

Troubleshooting_Workflow start Start: NBS Reaction Issue low_yield Low or No Yield? start->low_yield side_products Significant Side Products? low_yield->side_products No check_initiator Check Initiator (Freshness, Amount) low_yield->check_initiator Yes uncontrollable Reaction Uncontrollable? side_products->uncontrollable No dibromination Dibromination? side_products->dibromination Yes slow_heating Heat Reaction Mixture Slowly uncontrollable->slow_heating Yes check_conditions Verify Reaction Conditions (Anhydrous, Temp/Light) check_initiator->check_conditions purify_nbs Recrystallize NBS check_conditions->purify_nbs aromatic_bromination Aromatic Bromination? dibromination->aromatic_bromination No check_solvent_dibromo Use Non-Polar Solvent (e.g., CCl₄) dibromination->check_solvent_dibromo Yes rearrangement Rearrangement Products? aromatic_bromination->rearrangement No check_solvent_aromatic Use Non-Polar Solvent, Avoid Acidic Conditions aromatic_bromination->check_solvent_aromatic Yes inherent_mechanism Inherent to Asymmetric Substrates. Optimize Conditions for Selectivity. rearrangement->inherent_mechanism Yes

Caption: Troubleshooting workflow for common issues in NBS reactions.

References

Technical Support Center: Improving the Efficiency of Succinimide-Mediated Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during succinimide-mediated surface functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester coupling to amine-functionalized surfaces?

A1: The optimal pH range for the reaction between an N-hydroxythis compound (NHS) ester and a primary amine on a surface is typically between 7.2 and 8.5. At a lower pH, the primary amines are protonated (-NH₃⁺), which makes them poor nucleophiles and slows down the reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired coupling reaction and reduces efficiency.

Q2: My NHS ester reagent is not very soluble in aqueous buffers. How should I prepare it for the reaction?

A2: Many non-sulfonated NHS esters have poor water solubility and should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. It is crucial to use anhydrous (dry) solvent to prevent premature hydrolysis of the NHS ester. When adding the NHS ester stock solution to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins or other biomolecules.

Q3: What are common interfering substances in buffers that I should avoid?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffer components will compete with the amine-functionalized surface for reaction with the NHS ester, leading to significantly lower coupling efficiency. It is recommended to use amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.

Q4: How should I properly store my NHS ester reagents?

A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation of moisture inside the vial upon opening, it is critical to allow the reagent to equilibrate to room temperature before use. For long-term storage of stock solutions in an organic solvent, it is best to aliquot them to avoid repeated freeze-thaw cycles and exposure to air.

Q5: What is the difference between NHS esters and Sulfo-NHS esters?

A5: Sulfo-NHS esters are a water-soluble version of NHS esters due to the presence of a sulfonate group on the N-hydroxythis compound ring. This increased water solubility allows for reactions to be performed in completely aqueous solutions without the need for organic solvents. Additionally, the charged nature of Sulfo-NHS esters prevents them from crossing cell membranes, making them ideal for cell surface labeling applications.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound-mediated surface functionalization.

Problem Possible Cause Recommended Solution
Low or No Surface Functionalization Inactive NHS Ester: The reagent may have hydrolyzed due to improper storage or handling.Test the activity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a mild base. Always use fresh, high-quality reagents and prepare stock solutions immediately before use.
Suboptimal pH: The reaction buffer pH is outside the optimal range of 7.2-8.5.Verify the pH of your reaction buffer. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Presence of Competing Amines: The buffer or other components in the reaction mixture contain primary amines (e.g., Tris, glycine).Perform a buffer exchange to an amine-free buffer like PBS, HEPES, or borate buffer before the reaction.
Insufficient Molar Excess of NHS Ester: The concentration of the NHS ester is too low to drive the reaction to completion.Increase the molar excess of the NHS ester. A common starting point is a 10- to 50-fold molar excess over the surface amine groups.
Inconsistent or Patchy Functionalization Inadequate Substrate Cleaning: The surface is not uniformly clean, leading to uneven reaction.Meticulously clean the substrate using a method appropriate for the material (e.g., piranha solution or plasma cleaning for silicon-based substrates) to ensure a high density of reactive groups.
Environmental Factors: High humidity or airborne contaminants are affecting the reaction.Perform the reaction in a controlled environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), to minimize exposure to moisture and particulates.
Premature Hydrolysis of Silanes (for silanized surfaces): If using silane (B1218182) chemistry to introduce amine groups, the silane may have hydrolyzed before reacting with the surface.Use anhydrous solvents for preparing the silane solution and perform the reaction in a low-humidity environment.
Precipitation of Biomolecule During Coupling High Concentration of Organic Solvent: The concentration of DMSO or DMF from the NHS ester stock solution is too high, causing the biomolecule to precipitate.Keep the final concentration of the organic solvent below 10%.
Protein Aggregation: The protein is not stable in the reaction buffer or at the concentration used.Ensure the protein is soluble and stable in the chosen reaction buffer. Consider using a protein concentration in the range of 1-10 mg/mL.

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for Surface Functionalization with an NHS Ester

This protocol provides a general guideline for immobilizing a protein onto a surface that has been pre-functionalized with primary amines.

Materials:

  • Amine-functionalized substrate

  • Protein to be immobilized (1-10 mg/mL in an amine-free buffer)

  • NHS ester crosslinker

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., PBS, Borate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).

  • Reaction Setup: Place the amine-functionalized substrate in a suitable reaction vessel.

  • Activate the Surface (if necessary): If the surface has carboxyl groups, it can be activated to an NHS ester by reacting with EDC and NHS.

  • Coupling Reaction:

    • Add the protein solution to the substrate.

    • Add the desired molar excess of the dissolved NHS ester to the protein solution covering the substrate. A 10- to 50-fold molar excess is a common starting point.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

  • Washing: Wash the surface extensively with the wash buffer to remove non-covalently bound protein and byproducts.

  • Drying and Storage: Gently dry the surface under a stream of nitrogen and store under appropriate conditions to maintain protein stability.

Visualizations

Succinimide_Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_competing_reaction Competing Reaction NHS_Ester NHS Ester (R-CO-O-NHS) Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond Aminolysis Hydrolyzed_Ester Hydrolyzed Ester (R-COOH) NHS_Ester->Hydrolyzed_Ester Hydrolysis Primary_Amine Primary Amine (R'-NH₂) Primary_Amine->Amide_Bond NHS_Byproduct N-hydroxythis compound (Byproduct) Amide_Bond->NHS_Byproduct Releases Water Water (H₂O) Water->Hydrolyzed_Ester Hydrolyzed_Ester->NHS_Byproduct Releases

Caption: this compound-mediated amine coupling and competing hydrolysis pathway.

Experimental_Workflow Start Start Substrate_Prep 1. Substrate Preparation (Cleaning & Activation) Start->Substrate_Prep Amine_Func 2. Amine Functionalization (e.g., Silanization) Substrate_Prep->Amine_Func NHS_Activation 3. NHS Ester Activation (Prepare Reagent) Amine_Func->NHS_Activation Biomolecule_Coupling 4. Biomolecule Coupling (Incubation) NHS_Activation->Biomolecule_Coupling Quenching 5. Quenching (Stop Reaction) Biomolecule_Coupling->Quenching Washing 6. Washing (Remove Unbound Molecules) Quenching->Washing Characterization 7. Surface Characterization Washing->Characterization End End Characterization->End

Caption: General experimental workflow for surface functionalization.

Troubleshooting_Tree Start Low Functionalization Efficiency Check_Reagents Are reagents active and properly stored? Start->Check_Reagents Check_pH Is the buffer pH optimal (7.2-8.5)? Check_Reagents->Check_pH Yes Sol_Reagents Solution: Use fresh reagents, store properly. Check_Reagents->Sol_Reagents No Check_Buffer_Comp Is the buffer free of primary amines? Check_pH->Check_Buffer_Comp Yes Sol_pH Solution: Adjust buffer pH. Check_pH->Sol_pH No Check_Surface_Prep Was the surface properly cleaned and activated? Check_Buffer_Comp->Check_Surface_Prep Yes Sol_Buffer_Comp Solution: Use amine-free buffer (e.g., PBS). Check_Buffer_Comp->Sol_Buffer_Comp No Sol_Surface_Prep Solution: Optimize cleaning and activation protocol. Check_Surface_Prep->Sol_Surface_Prep No

Caption: Decision tree for troubleshooting low functionalization efficiency.

Troubleshooting guide for incomplete succinimide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: Low or No Product Yield

Q1: My this compound reaction has a very low yield or failed completely. What are the most common causes?

A1: Incomplete or failed this compound reactions are frequently due to a few key factors. A systematic approach to troubleshooting should involve checking the following:

  • Reagent Quality: The N-hydroxythis compound (NHS) ester is highly susceptible to hydrolysis, especially when exposed to moisture.[1][2] Proper storage and handling are critical for maintaining its reactivity.[3][4]

  • Reaction pH: The pH of the reaction buffer is a critical parameter. The optimal range for NHS ester reactions is typically between 7.2 and 8.5.[1][3][5]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing your yield.[2][6]

  • Concentration of Reactants: In dilute protein or substrate solutions, the hydrolysis of the NHS ester can be a major competing reaction.[1]

  • Steric Hindrance: The accessibility of the target amine on your molecule can impact the reaction's efficiency.[2][6]

Q2: How can I test if my NHS ester reagent is still active?

A2: You can assess the activity of your NHS ester reagent by measuring the amount of N-hydroxythis compound (NHS) released upon intentional hydrolysis. The NHS leaving group has a strong absorbance between 260-280 nm.[1] By comparing the absorbance at 260 nm before and after forced hydrolysis with a mild base, you can determine if the reagent is still active.[1] A significant increase in absorbance after base treatment indicates an active reagent.[1]

Q3: My protein precipitates after adding the crosslinker. How can I prevent this?

A3: Protein precipitation upon addition of an NHS ester crosslinker can occur for several reasons:

  • Excessive Crosslinking: Using too high a concentration of the crosslinker or a long reaction time can lead to extensive crosslinking and precipitation.[1]

  • Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine. This alteration of the protein's isoelectric point can sometimes lead to aggregation.[2]

  • Protein Instability: The protein itself may not be stable under the reaction conditions (e.g., pH, temperature).[2]

  • Solvent Effects: If the NHS ester is first dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause precipitation.[1][7]

To prevent precipitation, try reducing the crosslinker concentration or reaction time, performing the reaction at a lower protein concentration, or ensuring the final concentration of the organic solvent is low (typically <10%).[1][7]

Issue: Unexpected Side Reactions

Q4: I am observing unexpected peaks in my mass spectrometry analysis. What are the possible side reactions?

A4: Besides the desired reaction with primary amines, NHS esters can participate in several side reactions:

  • Hydrolysis: This is the most common side reaction, where the NHS ester reacts with water to become inactive.[2]

  • Reaction with other nucleophiles: NHS esters can also react with other nucleophilic residues on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, though generally to a lesser extent than with primary amines.[2][8]

  • Reaction with Buffer Components: As mentioned, primary amine-containing buffers like Tris will react with the NHS ester.[2]

Data Presentation

Table 1: Recommended Reaction Conditions for NHS Ester Conjugations

ParameterRecommended RangeRationale
pH 7.2 - 8.5[1][3][5]Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis).[4] A pH of 8.3-8.5 is often a good starting point.[3][6]
Temperature 4°C to Room Temperature (~25°C)[3][7]Lower temperatures can be used for longer incubation times to minimize protein degradation.[3]
Reaction Time 30 minutes to 4 hours[3][7]Can be extended to overnight at 4°C.[3] Optimization is often required.[6]
Molar Excess of NHS Ester 5- to 50-fold[1][6]A 20- to 50-fold molar excess is a common starting point for protein crosslinking.[1] The optimal ratio should be determined empirically.[6]

Table 2: Stability of NHS Esters in Aqueous Solution

pHTemperatureHalf-life of Hydrolysis
7.00°C4 to 5 hours[7]
8.64°C10 minutes[7]

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a pH between 7.2 and 8.5.[3][5] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[3][7]

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or gel filtration.[3]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][7]

    • Note: Many non-sulfonated NHS esters have low aqueous solubility and require dissolution in an organic solvent first.[5][7]

  • Perform the Conjugation Reaction:

    • Slowly add the calculated amount of the NHS ester solution to the protein solution while gently vortexing.[4] A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.[1]

    • Ensure the final concentration of the organic solvent is less than 10%.[1]

    • Incubate the reaction at room temperature for 30 minutes to 4 hours, or at 4°C overnight.[3][7]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.[6]

    • Incubate for 15-30 minutes.[6]

  • Purify the Conjugate:

    • Remove excess, unreacted reagent and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[4]

Mandatory Visualizations

Troubleshooting_Workflow start Incomplete this compound Reaction check_reagent Check NHS Ester Activity start->check_reagent check_pH Verify Reaction pH (Optimal: 7.2-8.5) start->check_pH check_buffer Check Buffer Composition (Amine-free?) start->check_buffer check_concentration Assess Reactant Concentrations start->check_concentration check_sterics Consider Steric Hindrance start->check_sterics reagent_hydrolyzed Reagent Hydrolyzed check_reagent->reagent_hydrolyzed Inactive? pH_suboptimal pH Suboptimal check_pH->pH_suboptimal Incorrect? buffer_incompatible Incompatible Buffer check_buffer->buffer_incompatible Contains Amines? concentration_low Concentration Too Low check_concentration->concentration_low Too Dilute? sterics_issue Steric Hindrance Likely check_sterics->sterics_issue Target Accessible? solution_reagent Use Fresh/Tested Reagent reagent_hydrolyzed->solution_reagent solution_pH Adjust pH to 7.2-8.5 pH_suboptimal->solution_pH solution_buffer Buffer Exchange to Amine-Free Buffer buffer_incompatible->solution_buffer solution_concentration Increase Reactant Concentrations concentration_low->solution_concentration solution_sterics Modify Linker or Reaction Conditions sterics_issue->solution_sterics

Caption: Troubleshooting workflow for incomplete this compound reactions.

Reaction_Pathway Reactants Primary Amine (R-NH2) + NHS Ester Desired_Reaction Amide Bond Formation (Aminolysis) Reactants->Desired_Reaction Optimal pH (7.2-8.5) Side_Reaction NHS Ester Hydrolysis Reactants->Side_Reaction Presence of H2O (Increased at pH > 8.5) Products Stable Amide Conjugate + NHS Desired_Reaction->Products Inactive_Products Carboxylic Acid + NHS Side_Reaction->Inactive_Products

Caption: Competing reactions in NHS ester chemistry.

References

Impact of temperature on the stability of succinimide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of temperature on the stability of succinimide in solution. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern in biopharmaceuticals?

A1: this compound is a cyclic imide intermediate that forms from the degradation of asparagine (Asn) or aspartic acid (Asp) residues in proteins and peptides.[1] Its formation is a critical quality attribute to monitor for several reasons:

  • Structural and Functional Impact: The formation of this compound in critical regions, such as the complementary determining regions (CDRs) of monoclonal antibodies (mAbs), can alter the protein's structure and function, potentially leading to a significant decrease in binding affinity and biological potency.[2]

  • Degradation Pathway: this compound is an intermediate in two important degradation pathways: asparagine deamidation and aspartic acid isomerization.[2] It hydrolyzes to form a mixture of isoaspartic acid (isoAsp) and aspartic acid (Asp), which can also impact the therapeutic protein's efficacy and safety.

  • Charge Heterogeneity: The loss of a negative charge upon this compound formation from an Asp residue can lead to charge variants, complicating product characterization and consistency.[3]

Q2: How does temperature fundamentally impact this compound stability?

A2: Temperature is a critical factor that accelerates the chemical degradation of pharmaceuticals.[4] For this compound, elevated temperatures significantly increase the rates of both its formation from Asn/Asp residues and its subsequent hydrolysis (ring-opening) to Asp and isoAsp.[2][5] This means that at higher temperatures, the entire degradation pathway is faster. For example, in one study on a therapeutic mAb, this compound levels increased from <2% to >35% in just three weeks at 40°C, while at 5°C, the increase was only to ~4% over three months.[5]

Q3: What is the interplay between temperature and pH on this compound stability?

A3: The effect of temperature on this compound stability is highly dependent on the pH of the solution.

  • This compound Formation: Formation is generally favored under mildly acidic conditions.[6] High temperature accelerates this process.[2]

  • This compound Hydrolysis: The hydrolysis (degradation) of the this compound ring is faster as the pH becomes neutral and, particularly, alkaline.[6][7] Even at elevated temperatures, the this compound intermediate can be relatively stable at pH values of 7 and below.[8] In one case, no significant hydrolysis was observed until the pH was raised to 8.[5]

Q4: Can protein conformation affect the rate of this compound degradation at a given temperature?

A4: Yes, protein conformation plays a crucial role. Studies have shown that this compound hydrolysis is significantly faster in denatured samples compared to samples under native conditions at the same pH and temperature.[6][9] In one experiment, this compound hydrolysis in a denatured antibody was complete in less than two hours, whereas it took approximately three days in a native conformation.[6] This suggests that the local structural environment around the residue can either protect the this compound ring from hydrolysis or expose it to catalysis.

Troubleshooting Guide

Issue 1: I am observing higher-than-expected levels of this compound in my samples, even at recommended storage temperatures (e.g., 5°C).

  • Possible Cause 1: Temperature Excursions. Short-term exposure to higher temperatures during shipping, handling, or equipment malfunction can accelerate degradation.[10] Review temperature logs for any deviations.

  • Possible Cause 2: Formulation Composition. The specific buffer composition and ionic strength can influence degradation rates.[5] Certain excipients may also interact with the active pharmaceutical ingredient (API), affecting its stability.[11]

  • Possible Cause 3: Analytical Artifacts. Conventional sample preparation methods for peptide mapping can sometimes artificially generate iso-Asp and Asp from a stable this compound intermediate.[2][3] This can lead to an underestimation of this compound and an overestimation of its hydrolysis products.

  • Solution:

    • Verify Temperature Control: Ensure all storage and handling steps are performed within the specified temperature range.

    • Use Low-pH Digestion: For accurate quantification via peptide mapping, use a method that minimizes artifacts, such as a low-pH digestion protocol where this compound is more stable.[12]

    • Orthogonal Methods: Employ an orthogonal analytical technique like Hydrophobic Interaction Chromatography (HIC) to confirm and quantify the this compound species. HIC can often separate the unmodified protein, deamidated products, and the this compound intermediate.[8][12]

Issue 2: My results show rapid this compound hydrolysis under acidic conditions where it is expected to be stable.

  • Possible Cause 1: Local Environment. The protein's tertiary structure may create a microenvironment around the this compound ring that promotes hydrolysis, even if the bulk solution pH is acidic.

  • Possible Cause 2: Denaturation. If the protein is partially or fully denatured, the this compound ring becomes more exposed and hydrolyzes much more rapidly.[9] The process of taking a sample and preparing it for analysis might induce denaturation.

  • Solution:

    • Assess Conformation: Use biophysical techniques to confirm that the protein is in its native conformational state under the experimental conditions.

    • Minimize Sample Stress: Handle samples gently and avoid conditions (e.g., vigorous mixing, extreme pH during preparation) that could lead to denaturation before analysis.

Data Presentation: Impact of Temperature and pH

The following tables summarize quantitative data on this compound formation and stability under various conditions.

Table 1: this compound Formation in a Monoclonal Antibody at pH 6.0

TemperatureDurationThis compound Level (%)
5°C3 Months~4%
25°C3 Months~30%
40°C3 Weeks>35%

Data synthesized from a study on a therapeutic IgG1 molecule.[5]

Table 2: Influence of pH on this compound Hydrolysis

ConditionObservation
Mildly Acidic pHThis compound formation increases.[6]
Neutral to Alkaline pHThis compound hydrolysis is faster.[6]
pH 7 and belowThis compound intermediate can be stable in vitro.[8]
pH 8Significant increase in hydrolysis to Asp/iso-Asp observed.[5]

Experimental Protocols

Protocol 1: Low-pH Peptide Mapping for this compound Quantification

This method is designed to accurately characterize and quantify this compound by minimizing its hydrolysis during sample preparation.[12]

  • Sample Preparation: Dilute the protein sample to a concentration of approximately 4 mg/mL and buffer exchange into water.

  • Reduction and Denaturation: Reduce the protein under denaturing conditions at an acidic pH (e.g., pH 5.0) to expose the cleavage sites while keeping the this compound stable.

  • Digestion: Perform enzymatic digestion (e.g., with porcine trypsin) at a neutral pH (e.g., pH 7.0) for a controlled, short duration (e.g., 1 hour).[2][3] The short time at neutral pH minimizes artifactual hydrolysis.

  • Analysis: Immediately analyze the resulting peptides using reverse-phase HPLC coupled with high-resolution mass spectrometry (LC-MS).

  • Data Interpretation: Identify peptides containing the this compound modification by the characteristic mass decrease of ~18 Da compared to the native Asp-containing peptide.[6] Quantify by comparing the peak areas of the modified and unmodified peptides.

Protocol 2: 18O-Labeling for Unambiguous this compound Identification

This method provides direct evidence of a this compound intermediate by tracking the incorporation of an oxygen-18 isotope.[9]

  • Incubation in Labeled Water: Hydrolyze the this compound-containing protein sample in 18O-labeled water (H218O). The this compound ring will open, incorporating an 18O atom into one of the newly formed carboxyl groups of the resulting Asp and isoAsp residues.

  • Digestion: After hydrolysis, perform a standard tryptic digestion in regular water (H216O).

  • LC-MS Analysis: Analyze the peptide mixture by LC-MS. Peptides that were formed from the hydrolysis of a this compound intermediate will be 2 Da heavier than their native counterparts due to the incorporated 18O atom.

  • Quantification: The amount of 18O incorporation into the isoAsp- and Asp-containing peptides is used to quantify the amount of this compound that was present in the original sample.[9]

Visualizations

cluster_path Degradation Pathway Asn Asparagine (Asn) or Aspartic Acid (Asp) Succ This compound Intermediate Asn->Succ - NH₃ (from Asn) - H₂O (from Asp) IsoAsp iso-Aspartic Acid (isoAsp) + Aspartic Acid (Asp) Succ->IsoAsp + H₂O (Hydrolysis)

Caption: Degradation of Asn/Asp residues proceeds via a this compound intermediate.

cluster_workflow Experimental Workflow for Stability Study process process analysis analysis data data A Prepare Protein Solution in Formulation Buffer B Aliquot Samples for Each Time Point/Condition A->B C Incubate at Different Temperatures (5°C, 25°C, 40°C) B->C D Withdraw Samples at Predetermined Time Points C->D E Sample Preparation (e.g., Low-pH Digestion) D->E F Analytical Separation (HIC or RP-HPLC) E->F G Detection & Quantification (UV, Mass Spectrometry) F->G H Data Analysis & Kinetics Modeling G->H cluster_troubleshooting Troubleshooting Unexpected this compound Results decision decision cause cause solution solution start Unexpected peak or high this compound level found q1 Does MS data confirm mass change of -18 Da? start->q1 q2 Was sample prep performed at low pH? q1->q2 Yes c1 Peak is not This compound q1->c1 No q3 Were there temperature excursions during storage? q2->q3 Yes c2 Artifactual hydrolysis during sample prep q2->c2 No c3 Accelerated degradation due to heat exposure q3->c3 Yes s1 Characterize unknown impurity q3->s1 No, investigate other causes c1->s1 s2 Implement low-pH digestion protocol c2->s2 s3 Review temperature logs; improve sample handling c3->s3

References

Technical Support Center: Succinimidyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on effectively quenching unreacted succinimidyl (NHS) esters to ensure the specificity and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted succinimidyl esters?

Quenching is a critical step in bioconjugation reactions involving N-hydroxysuccinimide (NHS) esters. It serves to deactivate any excess, unreacted NHS esters that did not covalently bind to the target molecule.[1][2] This prevents unwanted side reactions with other nucleophiles present in the solution or in subsequent downstream applications, ensuring the specificity of the conjugation and minimizing non-specific binding.[1][2]

Q2: What are the most common and effective quenching agents for NHS ester reactions?

The most common quenching agents are small molecules that contain a primary amine.[1][3] These agents react with the NHS ester via nucleophilic acyl substitution to form a stable amide bond, effectively capping the reactive group.[1] Commonly used and effective quenching agents include:

  • Tris (tris(hydroxymethyl)aminomethane): A widely used and highly effective quenching agent.[1][3]

  • Glycine (B1666218): A simple amino acid that efficiently quenches NHS ester reactions.[1][3]

  • Lysine (B10760008): Similar to Tris and glycine, lysine provides a primary amine for quenching.[1]

  • Ethanolamine (B43304): Another small primary amine that serves as an efficient quenching agent.[1][3]

  • Hydroxylamine (B1172632): Can also be used to quench the reaction and may offer advantages in reversing certain side reactions.[1][4][5]

  • Methylamine (B109427): A robust agent for removing O-acyl esters, which are common side products.[5]

Q3: How do I choose the best quenching agent for my experiment?

The selection of a quenching agent depends on several factors:

  • Downstream Applications: Ensure the quenching agent does not interfere with subsequent assays. For example, if your downstream process involves amine-specific chemistry, the quenching agent must be completely removed.[3]

  • Ease of Removal: Smaller molecules like glycine and ethanolamine are often easier to remove using methods like dialysis or size-exclusion chromatography.[3]

  • Reactivity: Tris, glycine, and ethanolamine are all highly reactive towards NHS esters.[3]

  • Reversal of Side Reactions: If you suspect the formation of O-acyl esters on tyrosine, serine, or threonine residues, hydroxylamine or methylamine may be a better choice as they can help reverse these modifications.[5]

Q4: What is the general mechanism of quenching an NHS ester?

The quenching reaction is a nucleophilic acyl substitution. The primary amine of the quenching agent acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This attack leads to the displacement of the N-hydroxythis compound (NHS) leaving group and the formation of a stable, covalent amide bond between the original molecule and the quenching agent.

Quenching_Mechanism Unreacted_NHS Unreacted Succinimidyl Ester Nucleophilic_Attack Nucleophilic Attack Unreacted_NHS->Nucleophilic_Attack + Quenching_Agent Quenching Agent (e.g., Tris, Glycine) with Primary Amine (-NH2) Quenching_Agent->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Inactive_Product Inactive, Quenched Product Intermediate->Inactive_Product Releases NHS_Leaving_Group N-hydroxythis compound (Leaving Group) Intermediate->NHS_Leaving_Group Releases

Mechanism of NHS Ester Quenching.

Troubleshooting Guide

Issue 1: Incomplete Quenching of Unreacted NHS Ester

  • Symptom: Analysis (e.g., HPLC, Mass Spectrometry) reveals the presence of unreacted or still-reactive NHS esters after the quenching step. This can lead to non-specific labeling in subsequent steps.[6]

  • Possible Causes & Solutions:

    • Insufficient Molar Excess of Quenching Agent: The concentration of the quenching agent may be too low to react with all available NHS esters.

      • Solution: Increase the final concentration of the quenching agent. A common starting point is a final concentration of 20-50 mM.[3][7] In some cases, a concentration up to 100 mM may be necessary.[8]

    • Inadequate Incubation Time: The quenching reaction may not have had enough time to go to completion.

      • Solution: Extend the incubation time for the quenching step. An additional 15-30 minutes at room temperature is often sufficient.[3][7]

    • Suboptimal pH: The quenching reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amine of the quenching agent is deprotonated and thus more nucleophilic.[1][9]

      • Solution: Ensure the pH of the reaction mixture is within the optimal range during quenching.[1]

Issue 2: Presence of Unwanted Side Products

  • Symptom: Unexpected peaks are observed in analytical readouts (e.g., chromatography, mass spectrometry) after quenching.

  • Possible Causes & Solutions:

      • Solution: Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5).[3] Consider using a quenching agent like hydroxylamine or methylamine, which can help reverse these side reactions.[5]

    • Hydrolysis of the NHS Ester: The NHS ester can react with water (hydrolysis), especially at higher pH, rendering it inactive before it can react with the target amine or the quenching agent.[1][9]

      • Solution: Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF to minimize exposure to moisture.[3] Perform the reaction within the recommended pH range and timeframe.

Issue 3: Difficulty in Removing Excess Quenching Agent

  • Symptom: The quenching agent is difficult to remove during purification, potentially interfering with downstream applications.

  • Possible Causes & Solutions:

    • High Concentration of Quenching Agent: Using a very high concentration of the quenching agent can make its removal challenging.

      • Solution: Use the recommended concentration range (typically 20-50 mM) for the quenching agent.[3]

    • Inappropriate Purification Method: The chosen purification method may not be suitable for removing small molecule quenching agents.

      • Solution: Employ appropriate purification methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to efficiently remove the small molecule quenching agent.[3]

Experimental Protocols

Protocol 1: General Quenching of NHS Ester Reactions in Solution

This protocol provides a general guideline for quenching NHS ester conjugation reactions.

Materials:

  • Reaction mixture containing the conjugated product and unreacted NHS ester.

  • Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine).[3][8]

Procedure:

  • Add Quenching Agent: At the end of the desired conjugation reaction time, add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM.[3] For example, add 20-50 µL of a 1 M quenching buffer stock to a 1 mL reaction volume.

  • Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.[3][7]

  • Purification: Proceed with the purification of your conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove the quenched NHS esters and excess quenching agent.[1][8]

Protocol 2: Quenching NHS Ester Reactions on Cell Surfaces

This protocol is designed for crosslinking proteins on the surface of living cells.

Materials:

  • Cell suspension after crosslinking with an NHS ester reagent.

  • Ice-cold Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).[1]

  • Ice-cold Phosphate Buffered Saline (PBS).

Procedure:

  • Add Quenching Buffer: To the cell suspension, add the Quenching Buffer to a final concentration of 10-20 mM.[1]

  • Incubate: Incubate the cell suspension for 10-15 minutes on ice.[1]

  • Wash: Wash the cells with PBS to remove excess quenching reagent and unreacted crosslinker.[1]

  • Cell Lysis and Analysis: The cells can now be lysed for subsequent analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[1]

Data Presentation

Table 1: Common Quenching Agents for Succinimidyl Ester Reactions

Quenching AgentTypical Final ConcentrationTypical Incubation TimeIncubation TemperatureNotes
Tris-HCl 20-100 mM[1][9]15-30 minutes[1][7]Room TemperatureA very common and effective quenching agent.[1]
Glycine 20-100 mM[1]15-30 minutes[1]Room TemperatureAnother widely used and efficient quenching reagent.[1]
Lysine 20-50 mM[1]15 minutes[1]Room TemperatureSimilar to Tris and glycine, provides a primary amine for quenching.[1]
Ethanolamine 20-50 mM[1]15 minutes[1]Room TemperatureAn alternative primary amine-containing quenching agent.[1]
Hydroxylamine 10 mM[1][4]15 minutes[1]Room TemperatureCan also be used to quench the reaction and may reverse O-acylation.[1][5]

Visualizations

Experimental_Workflow Start Start: Prepare Reactants Conjugation NHS Ester Conjugation Reaction (pH 7.2-8.5) Start->Conjugation Quenching Add Quenching Agent (e.g., Tris, Glycine) Conjugation->Quenching After desired reaction time Incubation Incubate to Ensure Complete Quenching Quenching->Incubation Purification Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification Analysis Analyze Final Product Purification->Analysis End End Analysis->End

General Experimental Workflow for NHS Ester Conjugation and Quenching.

Troubleshooting Logic for NHS Ester Quenching Issues.

References

Technical Support Center: Large-Scale Succinimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of succinimide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for large-scale this compound synthesis?

A1: The most common industrial methods for synthesizing this compound include:

  • From Succinic Acid and Ammonia (B1221849): This is a traditional and straightforward method involving the reaction of succinic acid with aqueous ammonia, followed by distillation.[1][2]

  • From Succinic Anhydride and Amines: This two-step approach involves the acylation of an amine with succinic anhydride, followed by a cyclo-dehydration process to form the N-substituted this compound.[3]

  • Modern Catalytic Methods: Newer, more environmentally friendly methods are being developed, such as those using manganese pincer complexes for dehydrogenative coupling or visible light-promoted synthesis.[4][5]

Q2: What are the primary challenges encountered during the large-scale synthesis of this compound?

A2: The primary challenges in large-scale this compound synthesis include:

  • Purification: this compound and its byproducts, like N-hydroxythis compound, are often polar and can be difficult to separate from polar products using standard silica (B1680970) gel chromatography.[6]

  • Byproduct Formation: The formation of byproducts, such as N-hydroxythis compound (NHS), can complicate the purification process and reduce the overall yield.[6]

  • Reaction Conditions: Maintaining optimal reaction conditions, such as temperature and pressure, is crucial for maximizing yield and minimizing side reactions, especially during distillation at high temperatures which can lead to tar formation.[1]

  • Environmental Concerns: Traditional methods can generate significant waste. There is a growing need for greener synthesis routes that are more atom-economical and use less hazardous reagents.[7][8]

  • Supply Chain and Raw Materials: Securing a consistent and reliable supply of high-purity raw materials is essential for uninterrupted large-scale manufacturing.[9]

Q3: How can I detect and quantify residual byproducts like N-hydroxythis compound (NHS)?

A3: Several analytical techniques can be used for the detection and quantification of residual this compound-related impurities:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating the desired product from byproducts like NHS.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the identity of the impurity by determining its mass.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is useful for identifying this compound in small molecule reaction mixtures after purification attempts.[6]

Troubleshooting Guides

Issue 1: Difficulty in Removing this compound or N-Hydroxythis compound (NHS) Byproducts

Problem: Standard silica gel chromatography is failing to separate the desired product from polar this compound or NHS byproducts.[6]

Solutions:

  • Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), you can wash the organic layer with water or a slightly basic buffer to remove the water-soluble this compound or NHS.[6] N-hydroxythis compound has a pKa of ~6.0 and is more readily extracted into a basic aqueous solution.[6]

  • Reverse-Phase HPLC: Preparative reverse-phase HPLC is highly effective for separating compounds based on their hydrophobicity and can often resolve products from this compound impurities that are difficult to separate by other means.[6]

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification method. The this compound byproduct will ideally remain in the mother liquor.[2][6]

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a common and effective method for separating large protein conjugates from small molecule byproducts like NHS based on their size.[6]

  • Dialysis: For larger volumes, dialysis against a suitable buffer can effectively remove small molecule byproducts.[6]

Issue 2: Low Yield and Tar Formation During Synthesis

Problem: The synthesis process is resulting in a low yield of this compound and the formation of a black tar-like residue, particularly during distillation.

Solutions:

  • Optimize Heating: When using methods that involve heating, such as the reaction of succinic acid and ammonia, it is crucial to control the temperature carefully. Increase the flame gradually and stop the distillation when yellow fumes begin to evolve from the tarry residue to prevent excessive decomposition.[1]

  • Use a Wide-Bore Distillation Arm: To prevent clogging by solidified this compound during distillation, it is essential to use a side arm with a sufficiently large internal diameter (at least 10 mm).[1]

  • Solvent Selection for Recrystallization: The choice of solvent for recrystallization is critical for maximizing yield. For this compound, 95% ethyl alcohol is effective.[1] Chilling the solution to 0°C for several hours before filtration can significantly improve the first crop yield.[1]

Experimental Protocols

Synthesis of this compound from Succinic Acid and Ammonia

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Succinic acid: 236 g (2 moles)

  • 28% Aqueous ammonia (sp. gr. 0.90): 270 cc (243 g, 4 moles)

  • 95% Ethyl alcohol

Procedure:

  • In a 1-liter distilling flask with a side arm of at least 10 mm internal diameter, place 236 g of succinic acid.

  • Slowly add 270 cc of 28% aqueous ammonia with cooling and shaking. Most of the acid will dissolve.

  • Set up the flask for downward distillation with a water-cooled 500-cc receiving flask.

  • Gently heat the mixture over a free flame. The temperature of the vapor will rise to 100°C and remain there until about 200 cc of water has distilled.

  • Increase the flame. Ammonium succinate (B1194679) will begin to decompose, evolving ammonia.

  • Change the receiver when the vapor temperature rises to 102°C and collect the intermediate fraction from 102°C to 275°C.

  • Collect the this compound fraction from 275°C to 289°C, with the bulk distilling at 285–289°C. Stop the distillation if yellow fumes appear from the tarry residue.

  • The crude this compound will solidify upon cooling. Combine the main fraction with any this compound recovered from redistilling the intermediate fraction.

  • Recrystallize the combined crude this compound from 95% ethyl alcohol (approximately 1 cc of solvent per gram of product).

  • Chill the mixture to 0°C for several hours before filtering to maximize the yield. Wash the crystals with a small amount of cold alcohol.

Expected Yield: 163–164 g (82–83% of the theoretical amount).[1]

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

MethodReactantsSolventTemperature Range (°C)Yield (%)Reference
From Succinic Acid and AmmoniaSuccinic acid, Aqueous ammoniaNone (neat)100 - 28982-83[1]
From Succinic Anhydride and AminesSuccinic anhydride, AmineDiethyl etherMild conditionsHigh[3]
Visible Light Promoted SynthesisAza-1,6-enynes, Benzenesulfonyl iodidePEG 400Room Temperature70-85[4]
Green Synthesis in Hot WaterSuccinic acid, Primary aminesWater100High[7]

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Mix Succinic Acid and Aqueous Ammonia B Heat and Distill A->B C Collect this compound Fraction (275-289°C) B->C D Recrystallize from 95% Ethanol C->D E Chill to 0°C D->E F Filter and Wash with Cold Ethanol E->F G Dry Final Product F->G H Characterize (HPLC, NMR, MS) G->H

Caption: Workflow for this compound synthesis and purification.

Troubleshooting Logic for Byproduct Removal

Start Impure Product with this compound/NHS Byproduct IsProductSolid Is the product a solid? Start->IsProductSolid IsProductWaterImmiscible Is the product soluble in a water-immiscible organic solvent? IsProductSolid->IsProductWaterImmiscible No Recrystallize Recrystallization IsProductSolid->Recrystallize Yes IsProductLargeMolecule Is the product a large molecule (e.g., protein)? IsProductWaterImmiscible->IsProductLargeMolecule No AqueousExtraction Aqueous Extraction IsProductWaterImmiscible->AqueousExtraction Yes SEC Size-Exclusion Chromatography / Desalting IsProductLargeMolecule->SEC Yes RPHPLC Reverse-Phase HPLC IsProductLargeMolecule->RPHPLC No Recrystallize->RPHPLC If still impure AqueousExtraction->RPHPLC If still impure

Caption: Decision tree for selecting a byproduct removal method.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Succinimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization and quantification of succinimide derivatives are critical. This compound formation, a common post-translational modification in protein pharmaceuticals, can impact product stability and efficacy. This guide provides an objective comparison of key analytical methods used for the characterization of this compound and its derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for this compound characterization depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening. The following tables summarize the quantitative performance of the most common techniques.

Parameter RP-HPLC HIC Mass Spectrometry (MS) NMR Spectroscopy Capillary Electrophoresis (CE)
Limit of Detection (LOD) ~0.5 µg/mL[1]Analyte DependentLow (pg-ng range)High (µg-mg range)Low (ng/mL - µg/mL range)[2]
Limit of Quantification (LOQ) ~1.5 µg/mL[1]Analyte DependentLow (ng-µg range)High (µg-mg range)Low (µg/mL range)[2]
**Linearity (R²) **>0.999[3]>0.99[4]Method DependentGood>0.999[2]
Precision (%RSD) <2%[1][5]<7%[4]<15%Variable<5%
Accuracy (% Recovery) 98-103%[4]98-103%[4]Method DependentGood94-107%[2]

Table 1: Quantitative Performance Comparison of Analytical Methods. This table provides a summary of the key performance metrics for each analytical technique, offering a basis for method selection based on sensitivity and accuracy requirements.

Key Analytical Methods in Detail

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of this compound derivatives. Both Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are employed, often in conjunction with mass spectrometry. A critical consideration for the analysis of this compound in biological matrices is its instability at neutral or basic pH. Therefore, methods often employ low-pH conditions to stabilize the this compound ring for accurate analysis.[6][7][8]

Experimental Protocol: RP-HPLC for N-Hydroxy this compound (NHS)

This protocol is adapted for the determination of residual N-hydroxy this compound in a pharmaceutical sample.[5]

  • Chromatographic System:

    • Column: CAPCELL PAK ADME C18 (4.6 mm × 150 mm, 3 µm)

    • Mobile Phase A: 0.05 mol/L potassium dihydrogen phosphate (B84403) solution-acetonitrile (98:2)

    • Mobile Phase B: 70% acetonitrile

    • Gradient: 0-10 min, 0% B; 10-19 min, 0-90% B; 19-19.1 min, 90-0% B; 19.1-25 min, 0% B

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 260 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase A to achieve a target concentration.

    • Filter the sample through a 0.22 µm filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Quantify the NHS peak based on a standard calibration curve.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of this compound derivatives, particularly in complex biological samples like therapeutic proteins.[9] It offers high sensitivity and specificity.

This method is used to unambiguously identify and quantify this compound in proteins by monitoring its hydrolysis in the presence of 18O-labeled water.[10][11]

Experimental Protocol: 18O Labeling for this compound Quantification [10][12]

  • Sample Preparation:

    • Dissolve the protein sample containing the this compound derivative in H₂¹⁸O.

    • Induce hydrolysis of the this compound ring. This will incorporate an ¹⁸O atom into the newly formed carboxyl groups of aspartic and isoaspartic acid residues.

  • Enzymatic Digestion:

    • Perform tryptic digestion of the ¹⁸O-labeled protein in regular H₂¹⁶O.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the peptides containing the site of modification by a +2 Da mass shift compared to the unlabeled counterparts.

    • Quantify the amount of this compound by comparing the peak areas of the ¹⁸O-labeled and unlabeled peptides.

Due to the instability of this compound, hydrazine (B178648) can be used to "trap" the this compound as a stable hydrazide derivative, which can then be readily analyzed by MS.[13]

Experimental Protocol: Hydrazine Trapping [13]

  • Hydrazine Trapping:

    • Incubate the protein sample with hydrazine to convert the this compound to a stable aspartyl hydrazide.

  • Optional Derivatization:

    • The resulting hydrazide can be further derivatized with a fluorescent tag (e.g., rhodamine sulfonyl chloride) for enhanced detection.

  • MS Analysis:

    • Analyze the trapped and optionally derivatized protein or its tryptic peptides by LC-MS. The formation of the hydrazide results in a characteristic mass increase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR spectroscopy provides detailed atomic-level structural information, making it an invaluable tool for the unambiguous identification and quantification of this compound and its hydrolysis products (aspartate and isoaspartate) in peptides and proteins.[6][7][9][14] It is often used as an orthogonal technique to mass spectrometry for cross-validation.[7][9]

Experimental Protocol: 2D NMR for this compound Characterization [6]

  • Sample Preparation:

    • Dissolve 1-2 mg of the peptide or protein in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For proteins, denaturing conditions (e.g., 7 M urea-d₄) may be required to obtain high-resolution spectra.[7][9]

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra, such as ¹H-¹³C HSQC and H-CO HMBC, on a high-field NMR spectrometer.

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Identify the characteristic chemical shift correlations for the this compound residue. The carbonyl carbons of the this compound ring typically have distinct downfield chemical shifts.[7][9]

    • Quantify the amount of this compound by integrating the volumes of the corresponding cross-peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can be used for the qualitative characterization of this compound derivatives by identifying their characteristic vibrational modes. While quantitative applications are less common, it can be a useful screening tool.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Prepare the sample as a thin film on an IR-transparent window (e.g., KBr) or as a KBr pellet. For solutions, use a suitable IR-transparent cell.

  • Data Acquisition:

    • Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands of the this compound ring. The symmetric and asymmetric C=O stretching vibrations of the imide group are typically observed around 1770 cm⁻¹ and 1700 cm⁻¹, respectively.[15]

Visualizing Analytical Workflows

The following diagrams illustrate key processes in the formation and analysis of this compound derivatives.

cluster_formation This compound Formation Pathway Asn Asparagine (Asn) Residue This compound This compound Intermediate Asn->this compound -NH3 Asp Aspartic Acid (Asp) Residue Asp->this compound -H2O isoAsp iso-Aspartic Acid (isoAsp) This compound->isoAsp +H2O (Hydrolysis) Asp_final Aspartic Acid (Asp) This compound->Asp_final +H2O (Hydrolysis)

Caption: this compound formation from asparagine or aspartic acid.

cluster_workflow Analytical Workflow for this compound in Biopharmaceuticals Sample Protein Sample Low_pH Low pH Sample Preparation (Stabilizes this compound) Sample->Low_pH Digestion Enzymatic Digestion (e.g., Trypsin at low pH) Low_pH->Digestion Separation Separation Technique Digestion->Separation HPLC HPLC (RP-HPLC, HIC) Separation->HPLC CE Capillary Electrophoresis Separation->CE Detection Detection & Characterization HPLC->Detection CE->Detection MS Mass Spectrometry (MS/MS) Detection->MS NMR NMR Spectroscopy Detection->NMR Data Data Analysis & Quantification MS->Data NMR->Data

Caption: General workflow for this compound analysis.

References

A Comparative Guide to HPLC and LC-MS Techniques for Detecting Succinimide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

The formation of succinimide is a critical post-translational modification in protein-based therapeutics, arising from the deamidation of asparagine (Asn) or the isomerization of aspartic acid (Asp) residues. This modification can introduce structural heterogeneity, potentially impacting the drug's stability, efficacy, and even immunogenicity.[1] Consequently, the accurate detection and quantification of this compound impurities are paramount for researchers, scientists, and drug development professionals in the biopharmaceutical industry.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound impurities. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist in selecting the appropriate analytical strategy.

Understanding this compound Formation

This compound formation is a common degradation pathway for therapeutic proteins, particularly under acidic formulation conditions.[1][2] The cyclic imide intermediate is inherently unstable and can subsequently hydrolyze to form either aspartic acid or isoaspartic acid (isoAsp), a structural isomer that alters the peptide backbone.[1] Given its transient nature, especially at neutral or alkaline pH, analyzing this compound presents a significant analytical challenge.[1][3]

cluster_0 Precursors cluster_1 Hydrolysis Products Asn Asparagine (Asn) This compound This compound Intermediate Asn->this compound Deamidation Asp Aspartic Acid (Asp) Asp->this compound Dehydration isoAsp isoAspartic Acid (isoAsp) This compound->isoAsp Hydrolysis Asp2 Aspartic Acid (Asp) This compound->Asp2 Hydrolysis

Caption: Pathway of this compound formation and subsequent hydrolysis.

Core Technique Comparison: HPLC vs. LC-MS

The choice between HPLC and LC-MS hinges on the specific analytical goal, whether it is routine quality control monitoring or in-depth characterization and identification of impurities.

  • High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for protein purity analysis.[4] When coupled with a UV detector, it quantifies impurities based on their absorbance at a specific wavelength. While robust and reliable for routine analysis, its identification capability is limited to matching the retention time of a peak to a known reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry.[5] This hyphenated technique not only separates impurities but also provides precise mass information, enabling their unambiguous identification.[6] For this compound, LC-MS can detect the characteristic mass loss of 18 Da (loss of a water molecule) from the parent aspartic acid residue.[1]

Quantitative Data Summary

The following table summarizes the key performance attributes of HPLC and LC-MS for this compound analysis.

FeatureHPLC with UV DetectionLC-MS / LC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Relies on retention time comparison with a reference standard. Co-elution can lead to inaccurate results.High. Provides mass confirmation of the impurity. MS/MS can pinpoint the exact modification site.[3][7]
Identification Presumptive. Cannot identify unknown peaks without a standard.Definitive. Can identify this compound by its mass shift (-18 Da) and characterize unknown degradants.[1][8]
Sensitivity Moderate. Dependent on the chromophore of the analyte.High. Can detect impurities at very low concentrations (picogram level).[4][6]
Quantification Good for relative and absolute quantification using peak area from the UV chromatogram.Excellent. Uses extracted ion chromatograms (XIC) for highly specific and accurate quantification.
Complexity Relatively simple operation and data analysis.More complex instrumentation, method development, and data interpretation.[9]
Cost Lower capital investment and operational costs.[6]Higher capital investment and maintenance costs.[6]
Primary Use Case Routine purity testing, stability monitoring, and release assays for known impurities.Characterization of degradation pathways, identification of unknown impurities, and localization of modification sites.[8][10]

Experimental Protocols and Workflows

Due to the instability of the this compound ring at neutral or high pH, specialized analytical conditions are required.[1][3]

Protocol 1: HPLC-Based Quantification (HIC Method)

Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique that can separate protein variants based on subtle differences in hydrophobicity, making it suitable for resolving this compound-containing species from the native protein.[3]

Methodology:

  • Sample Preparation: A therapeutic protein sample is subjected to forced degradation (e.g., incubation at 40°C in a mildly acidic buffer, pH 4-5) to generate this compound impurities.[3][11][12]

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM Tris, 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Tris, pH 7.0).

  • Gradient: A linear gradient from high salt to low salt concentration to elute proteins based on their hydrophobicity.

  • Detection: UV absorbance at 280 nm.

  • Quantification: The percentage of this compound is calculated from the relative peak area of the corresponding variant.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Forced_Degradation Forced Degradation (e.g., low pH, heat) HIC_HPLC HIC-HPLC Separation Forced_Degradation->HIC_HPLC UV_Detection UV Detection (280 nm) HIC_HPLC->UV_Detection Integration Peak Integration UV_Detection->Integration Quantification Relative Quantification Integration->Quantification

Caption: General workflow for HPLC-based this compound analysis.

Protocol 2: LC-MS Peptide Mapping for this compound Localization

To overcome the instability of this compound during traditional tryptic digestion (typically at pH ~8), a low-pH digestion protocol is employed.[3][7] This preserves the this compound for subsequent LC-MS/MS analysis, allowing for its precise localization.

Methodology:

  • Sample Preparation: The protein sample is denatured and reduced under acidic conditions.

  • Low-pH Digestion: The protein is digested using an acid-stable protease (e.g., Pepsin) at low pH (e.g., pH 2-3) and low temperature to maintain this compound stability.[3]

  • LC-MS System: A high-resolution LC-MS system (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column suitable for peptide separations.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient for peptide elution.

  • MS Analysis: Full MS scan to detect peptide masses. The this compound-containing peptide will have a mass 18 Da lower than the corresponding native Asp-containing peptide.

  • MS/MS Analysis: Data-dependent acquisition is used to trigger fragmentation of the this compound-containing peptide. The resulting fragment ions are used to confirm the peptide sequence and pinpoint the exact location of the this compound residue.

Protein Protein Sample Digestion Low-pH Digestion (e.g., Pepsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC RP-HPLC Separation Peptides->LC MS1 MS Scan (Detect Peptide Masses) LC->MS1 MS2 MS/MS Fragmentation (Sequence & Localize) MS1->MS2 Select Precursor Ion (-18 Da shift) Data Data Analysis MS2->Data

Caption: LC-MS peptide mapping workflow for this compound localization.

Protocol 3: Chemical Derivatization for Enhanced Detection

To stabilize the labile this compound and improve detection, a chemical derivatization strategy can be employed.[1][2] This involves trapping the this compound with hydrazine (B178648) to form a stable hydrazide, which can then be analyzed by multiple methods.

Methodology:

  • Hydrazine Trapping: The protein sample is incubated with hydrazine under conditions that promote the reaction with the this compound ring, forming a stable aspartyl hydrazide.[1] This adds 14 Da to the mass of the modified aspartic acid residue.

  • Optional Tagging: The newly formed hydrazide can be selectively labeled with a fluorescent tag (e.g., rhodamine sulfonyl chloride) under acidic conditions.[1][2]

  • Analysis:

    • HPLC-UV/Fluorescence: If tagged, the derivatized protein can be analyzed by RP-HPLC, offering enhanced sensitivity and baseline separation.[1] A detection level of 0.41% this compound has been reported with this method.[2]

    • LC-MS: The stable hydrazide (either tagged or untagged) can be readily detected and quantified by mass spectrometry, confirming the modification via the expected mass shift.[1]

Logical Comparison of Analytical Approaches

The decision to use HPLC or LC-MS is dictated by the stage of drug development and the specific question being asked. HPLC is sufficient for routine quality control, whereas LC-MS is essential for characterization and investigation.

cluster_0 Routine Analysis (QC) cluster_1 In-Depth Characterization (R&D) Start Analytical Need: Detect this compound QC_Path Goal: Quantify Known Impurity Start->QC_Path RD_Path Goal: Identify, Localize & Quantify Start->RD_Path Use_HPLC Use HPLC-UV or HIC QC_Path->Use_HPLC Result_HPLC Result: Purity (%) Use_HPLC->Result_HPLC Use_LCMS Use LC-MS (Intact Mass) or LC-MS/MS (Peptide Map) RD_Path->Use_LCMS Result_LCMS Result: Identity, Location, Quantity Use_LCMS->Result_LCMS

Caption: Decision tree for selecting an analytical technique.

Conclusion

Both HPLC and LC-MS are vital techniques for the analysis of this compound impurities in therapeutic proteins. HPLC offers a robust, cost-effective solution for quantitative monitoring in a quality control environment where the identity of the impurity is already established. However, for the definitive identification, localization, and structural characterization of this compound and other degradation products, LC-MS is the superior and indispensable tool.[4][6] The development of specialized low-pH protocols and chemical derivatization strategies has significantly enhanced the ability of both techniques to analyze this labile but critical product variant, ensuring the development of safe and effective biopharmaceuticals.

References

Confirming the Structure of N-Substituted Succinimides: An NMR Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is paramount. In the synthesis of N-substituted succinimides, the formation of isomeric impurities, such as N-substituted isoimides and the persistence of the starting succinamic acid, can occur. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for differentiating these structures. This guide provides a comparative analysis of ¹H and ¹³C NMR data to facilitate the confident structural elucidation of N-substituted succinimides.

This guide will delve into the characteristic NMR spectral features of N-substituted succinimides and compare them with those of potential isomeric byproducts. Detailed experimental protocols for NMR analysis and data interpretation are also provided to assist researchers in their daily work.

Distinguishing N-Substituted Succinimides from Alternatives by NMR

The key to confirming the structure of an N-substituted succinimide lies in the distinct chemical environments of the protons and carbons in the this compound ring and the N-substituent, as compared to its isomers and precursors. The following sections and data tables highlight these critical differences.

¹H NMR Spectroscopy Analysis

In ¹H NMR, the symmetry of the this compound ring is a key indicator. The two methylene (B1212753) groups (-CH₂-CH₂-) of the this compound ring are chemically equivalent, typically giving rise to a single sharp singlet in the proton spectrum. In contrast, the methylene protons in the corresponding isoimide (B1223178) are inequivalent, leading to more complex splitting patterns. The amic acid precursor will show distinct signals for its methylene protons, often as two separate multiplets, and will also feature a broad carboxylic acid proton signal and an amide proton signal.

Through-space correlations, as determined by 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating Frame Overhauser Effect Spectroscopy (ROESY), provide definitive evidence for the N-substituted this compound structure. A cross-peak between the protons of the N-substituent and the methylene protons of the this compound ring confirms their spatial proximity and thus the correct connectivity.

¹³C NMR Spectroscopy Analysis

In ¹³C NMR, the chemical shift of the carbonyl carbons provides a powerful diagnostic tool. N-substituted succinimides exhibit a single carbonyl resonance due to the symmetry of the imide ring. Conversely, N-substituted isoimides will show two distinct carbonyl carbon signals. The carbonyl carbons of the amic acid will also be inequivalent.

Comparative NMR Data

The following tables summarize the typical ¹H and ¹³C NMR chemical shift ranges for N-aryl and N-alkyl substituted succinimides and their common alternatives. These values are compiled from various literature sources and spectral databases and should be used as a guide for spectral interpretation.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Functional GroupN-Aryl this compoundN-Aryl IsoimideN-Aryl Succinamic AcidN-Alkyl this compoundN-Alkyl IsoimideN-Alkyl Succinamic Acid
This compound CH₂ ~2.9 (s)~3.0-3.3 (m), ~2.7-2.9 (m)~2.6-2.8 (m), ~2.5-2.7 (m)~2.7 (s)~2.8-3.1 (m), ~2.5-2.7 (m)~2.5-2.7 (m), ~2.4-2.6 (m)
N-Substituent (Aryl) ~7.2-7.6 (m)~7.0-7.5 (m)~7.1-7.6 (m)---
N-Substituent (Alkyl) ---Varies (e.g., ~3.5 (q), ~1.2 (t) for Ethyl)VariesVaries
Amide NH / Imide NH --~8-10 (br s)--~7-9 (br s)
Carboxylic Acid OH --~10-12 (br s)--~10-12 (br s)

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon AtomN-Aryl this compoundN-Aryl IsoimideN-Aryl Succinamic AcidN-Alkyl this compoundN-Alkyl IsoimideN-Alkyl Succinamic Acid
This compound C=O ~177~170, ~165~175, ~172~178~171, ~166~176, ~173
This compound CH₂ ~29~35, ~25~31, ~30~29~36, ~26~32, ~31
N-Substituent (Aryl) ~120-140~120-145~120-140---
N-Substituent (Alkyl) ---Varies (e.g., ~35, ~14 for Ethyl)VariesVaries

Experimental Protocols

The following are detailed protocols for the preparation of samples and the acquisition of NMR spectra for the structural confirmation of N-substituted succinimides.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified N-substituted this compound derivative for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). If not already present in the deuterated solvent, a small amount can be added.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer to the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Protocol 3: 2D NMR Data Acquisition (NOESY/ROESY)
  • Experiment Selection: Choose a NOESY or ROESY experiment. For small to medium-sized molecules (MW < 1000), NOESY is generally suitable. For molecules in the intermediate molecular weight range where the NOE may be close to zero, ROESY is the preferred experiment.

  • Parameter Setup:

    • Set the spectral widths in both dimensions to encompass all proton resonances of interest.

    • The mixing time is a crucial parameter. For small molecules, a mixing time of 500-800 ms (B15284909) is a good starting point for NOESY. For ROESY, a mixing time of 200-300 ms is often used.

    • Acquire a sufficient number of scans and increments in the indirect dimension to achieve the desired resolution and signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions and Fourier transformation.

    • Analyze the 2D spectrum for cross-peaks. A cross-peak between the N-substituent protons and the this compound ring protons provides direct evidence for their spatial proximity and confirms the N-substituted this compound structure.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of an N-substituted this compound using the NMR techniques described above.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of N-Substituted this compound H1_NMR Acquire ¹H NMR Synthesis->H1_NMR C13_NMR Acquire ¹³C NMR Synthesis->C13_NMR D2_NMR Acquire 2D NMR (NOESY/ROESY) Synthesis->D2_NMR Check_Symmetry Check for CH₂ Singlet (Symmetry) H1_NMR->Check_Symmetry Check_Carbonyl Check for Single C=O Resonance C13_NMR->Check_Carbonyl Check_NOE Check for N-Substituent to Ring Proton NOE/ROE D2_NMR->Check_NOE Structure_Confirmed Structure Confirmed: N-Substituted this compound Check_Symmetry->Structure_Confirmed Yes Alternative_Structure Alternative Structure: Isoimide or Amic Acid Check_Symmetry->Alternative_Structure No Check_Carbonyl->Structure_Confirmed Yes Check_Carbonyl->Alternative_Structure No Check_NOE->Structure_Confirmed Yes Check_NOE->Alternative_Structure No

A Comparative Guide to the Reactivity of Succinimidyl Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), diagnostic probes, and immobilized enzymes. Among the most widely utilized reagents for targeting primary amines are succinimidyl esters (SEs), particularly N-hydroxysuccinimidyl (NHS) esters. The efficacy of these reagents is dictated by a delicate balance between the desired reaction with amines (aminolysis) and the competing degradation via reaction with water (hydrolysis). This guide provides an objective comparison of the reactivity of various succinimidyl esters, supported by experimental data and detailed protocols, to inform the rational design of bioconjugation strategies.

The Chemistry of Succinimidyl Ester Reactions

The fundamental reaction of a succinimidyl ester with a primary amine, such as the N-terminus of a protein or the epsilon-amino group of a lysine (B10760008) residue, is a nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.

However, in the aqueous environments typically required for biological reactions, water can also act as a nucleophile, leading to the hydrolysis of the ester. This process renders the reagent inactive and directly competes with the intended aminolysis reaction. The rate of hydrolysis is significantly influenced by pH, increasing dramatically at more alkaline conditions.[1][2] Consequently, a key consideration in designing a bioconjugation experiment is to select a pH that maximizes the deprotonation of the target amines (making them more nucleophilic) while minimizing the rate of hydrolysis.[3] The optimal pH range for NHS ester reactions is generally considered to be between 7.2 and 8.5.[2]

Caption: General reaction of a succinimidyl ester with a primary amine.

Quantitative Comparison of Succinimidyl Ester Reactivity

The reactivity of a succinimidyl ester is influenced by the nature of the "R" group attached to the carbonyl, which can affect the electrophilicity of the carbonyl carbon. While direct comparative data for aminolysis rates across a wide range of succinimidyl esters is scarce in the literature, the rate of hydrolysis serves as a valuable proxy for the overall reactivity of the ester. It has been noted that aminolysis rates often parallel hydrolysis rates.

The following table summarizes the hydrolysis half-lives for a series of polyethylene (B3416737) glycol (PEG) conjugated N-hydroxythis compound esters with different linker chemistries. This data provides a quantitative basis for comparing their relative stabilities in aqueous solution.

PEG NHS Ester LinkageAbbreviationHydrolysis Half-life (minutes) at pH 8.0, 25°C
Succinimidyl ValerateSVA33.6
Succinimidyl ButanoateSBA23.3
Succinimidyl CarbonateSC20.4
Succinimidyl GlutarateSG17.6
Succinimidyl PropionateSPA16.5
Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
Succinimidyl SuccinamideSSA3.2
Succinimidyl CarboxymethylatedSCM0.75

Data sourced from Laysan Bio, Inc.

Interpretation of Data: A shorter hydrolysis half-life indicates a more reactive ester, which will also react more rapidly with primary amines. For example, Succinimidyl Carboxymethylated (SCM) PEG NHS ester is the most reactive in this series, with a half-life of less than a minute, while Succinimidyl Valerate (SVA) PEG NHS ester is the most stable. The choice of ester will therefore depend on the specific application, balancing the need for rapid conjugation with a sufficient working time to perform the necessary experimental manipulations.

Key Succinimidyl Ester Variants: NHS vs. Sulfo-NHS

A primary distinction among commercially available succinimidyl esters is the presence or absence of a sulfonate group on the this compound ring.

  • N-hydroxythis compound (NHS) Esters: These are the traditional form of succinimidyl esters. They are generally characterized by low water solubility and are typically dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[2] Their hydrophobic nature allows them to permeate cell membranes, making them suitable for labeling intracellular proteins.

  • N-hydroxysulfothis compound (Sulfo-NHS) Esters: The addition of a negatively charged sulfonate group to the this compound ring renders these esters water-soluble. This key feature allows for reactions to be conducted entirely in aqueous buffers, which can be advantageous for maintaining the stability and native conformation of proteins that are sensitive to organic solvents. Furthermore, the charge of the sulfonate group prevents Sulfo-NHS esters from crossing cell membranes, making them the reagent of choice for the specific labeling of cell surface proteins.

Experimental Protocols

Below are detailed methodologies for key experiments related to the use and analysis of succinimidyl esters.

Protocol 1: General Protein Labeling with a Succinimidyl Ester

This protocol provides a general workflow for the conjugation of a succinimidyl ester to a protein.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 7.2-8.5) conjugation 3. Conjugation (Add SE to protein, 1-2 hours at RT or 4°C) prep_protein->conjugation prep_se 2. Prepare Succinimidyl Ester Solution (10 mM in DMSO or DMF, fresh) prep_se->conjugation quenching 4. Quench Reaction (Optional) (Add Tris or glycine) conjugation->quenching purification 5. Purify Conjugate (Size-exclusion chromatography or dialysis) quenching->purification analysis 6. Characterize Conjugate (Spectrophotometry, SDS-PAGE, etc.) purification->analysis

Caption: A typical experimental workflow for protein conjugation using succinimidyl esters.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4; Borate buffer, pH 8.0-8.5)

  • Succinimidyl ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., desalting column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the target protein for reaction.

  • Prepare Succinimidyl Ester Solution: Immediately before use, dissolve the succinimidyl ester in anhydrous DMSO or DMF to a concentration of approximately 10 mM.

  • Conjugation Reaction: While gently stirring, add a 5- to 20-fold molar excess of the dissolved succinimidyl ester to the protein solution. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any remaining active ester.

  • Purification: Remove excess, unreacted succinimidyl ester and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Determination of Succinimidyl Ester Hydrolysis Rate by UV-Vis Spectrophotometry

This protocol allows for the quantitative measurement of the hydrolysis rate of a succinimidyl ester by monitoring the release of the N-hydroxythis compound byproduct, which absorbs light at approximately 260 nm.

Materials:

  • Succinimidyl ester of interest

  • Aqueous buffers of different pH values (e.g., pH 7.0, 8.0, 8.5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the succinimidyl ester in an appropriate anhydrous organic solvent (e.g., DMSO).

  • Initiate Hydrolysis: Add a small volume of the stock solution to the aqueous buffer of a specific pH in a quartz cuvette to achieve the desired final concentration. Mix rapidly.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at 260 nm over time.

  • Data Analysis: The rate of hydrolysis can be determined from the initial rate of increase in absorbance. The half-life (t₁/₂) of the ester is the time it takes for the absorbance to reach half of the final, maximum absorbance (which corresponds to complete hydrolysis).

Conclusion

The selection of a succinimidyl ester for bioconjugation requires careful consideration of its reactivity and the specific experimental context. While all succinimidyl esters react with primary amines via the same fundamental mechanism, their stability, and therefore reactivity, can vary significantly based on their chemical structure. The rate of hydrolysis is a critical parameter, as it directly competes with the desired aminolysis reaction. The comprehensive data on hydrolysis half-lives presented here provides a valuable tool for comparing the relative reactivity of different esters. For applications requiring cell surface labeling or for proteins sensitive to organic solvents, Sulfo-NHS esters are the superior choice due to their water solubility and membrane impermeability. By understanding the kinetics of both aminolysis and hydrolysis and by carefully controlling reaction conditions such as pH, researchers can optimize their bioconjugation strategies to achieve high efficiency and reproducibility.

References

A Researcher's Guide to Bioconjugation: Succinimide vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, diagnostics, and life sciences research, the ability to covalently link molecules to proteins, peptides, or oligonucleotides is fundamental. This process, known as bioconjugation, is the cornerstone of technologies ranging from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. Among the most established and widely utilized methods are those employing N-hydroxysuccinimide (NHS) esters and maleimides.

This guide provides an objective, data-driven comparison of these two powerful chemistries. While both are mainstays in the bioconjugation toolbox, they target different functional groups and possess distinct reaction characteristics. NHS esters react with primary amines (found on lysine (B10760008) residues and the N-terminus), while maleimides are highly specific for sulfhydryl groups (thiols) on cysteine residues. Understanding their respective mechanisms, kinetics, and stability is critical for selecting the optimal strategy for a given application.

Reaction Mechanisms: A Tale of Two Chemistries

A precise understanding of the underlying reaction mechanisms is essential for optimizing conjugation protocols and troubleshooting potential issues.

This compound (NHS-Ester) Chemistry: Targeting Primary Amines

NHS esters react with unprotonated primary amines via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxythis compound as a byproduct.[1][2] This reaction is efficient under mild, often aqueous conditions, which helps preserve the structure and function of sensitive biomolecules.[1]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_Amine Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein_Amine->Conjugate Nucleophilic Acyl Substitution NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Conjugate NHS N-hydroxythis compound (Byproduct) NHS_Ester->NHS Release

Figure 1. Mechanism of NHS ester reaction with a primary amine.

Maleimide (B117702) Chemistry: Targeting Cysteine Thiols

The reaction between a maleimide and a thiol group proceeds through a Michael addition.[3][4] The nucleophilic thiolate anion (R-S⁻) attacks one of the carbons of the electron-deficient double bond within the maleimide ring.[3] This forms a stable covalent thioether bond, specifically a thiothis compound linkage.[3][5] The reaction is highly efficient and chemoselective for thiols within a specific pH range.[5][6]

Maleimide_Reaction cluster_reactants Reactants cluster_products Product Protein_Thiol Protein-SH (Cysteine Thiol) Thioether Protein-S-Succinimide-R (Thioether Bond) Protein_Thiol->Thioether Michael Addition Maleimide R-Maleimide Maleimide->Thioether

Figure 2. Mechanism of maleimide reaction with a cysteine thiol.

Comparative Performance Analysis

The choice between NHS ester and maleimide chemistry is primarily dictated by the desired site of conjugation and the specific requirements of the application.

FeatureThis compound (NHS-Ester) ChemistryMaleimide Chemistry
Target Residue Primary amines (Lysine, N-terminus)[1]Thiols (Cysteine)[4]
Bond Formed Amide[2]Thioether (via thiothis compound)[3][5]
Optimal pH 7.2 - 8.5[1][7]6.5 - 7.5[4][6]
Specificity Moderate to High. Targets multiple accessible lysines.High. Cysteine is a less abundant amino acid.[8]
Linkage Stability Very High. The amide bond is extremely stable.[9]High, but with caveats. Susceptible to retro-Michael reaction.[4][10]
Primary Side Reaction Hydrolysis of the NHS ester, especially at higher pH.[1][8]Hydrolysis of the maleimide ring; retro-Michael reaction leading to thiol exchange.[4][10]
Key Considerations & Quantitative Data

1. Specificity and Site-Selectivity

  • NHS Esters: Lysine is a relatively abundant amino acid, and multiple surface-exposed lysines can be modified, leading to a heterogeneous product. This can be acceptable for applications like general protein labeling.

  • Maleimides: Cysteine is one of the least abundant amino acids.[11] This allows for highly site-specific conjugation, which is critical for therapeutics like ADCs where a precise drug-to-antibody ratio (DAR) is required. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][12]

2. Reaction Kinetics and pH Dependence

  • NHS Esters: The reaction rate is highly pH-dependent, as the primary amine must be in its unprotonated, nucleophilic state.[1] The optimal pH range is typically 7.2 to 8.5.[1][13] Below this range, the protonated amine is unreactive, while above it, the hydrolysis of the NHS ester becomes a significant competing reaction.[1][7] The half-life of an NHS ester can be several hours at pH 7 but drops to just 10 minutes at pH 8.6.[7]

  • Maleimides: The optimal pH range is between 6.5 and 7.5.[4][14] In this window, the reaction is highly selective for thiols.[6] Above pH 7.5, maleimides can begin to react with primary amines, leading to off-target labeling.[3][14] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction rate.[4]

3. Stability of the Resulting Conjugate

  • NHS Esters: The amide bond formed is exceptionally stable under a wide range of physiological conditions.[9]

  • Maleimides: The resulting thiothis compound linkage is generally stable, but it can undergo a reversible retro-Michael reaction , especially in the presence of other thiols like glutathione, which is abundant in the bloodstream.[10][15] This can lead to "payload migration" or deconjugation, a significant issue for in-vivo applications.[15][16]

The Challenge of Maleimide Conjugate Stability

The stability of the maleimide-cysteine adduct is governed by a competition between the undesirable retro-Michael reaction and the desirable, irreversible hydrolysis of the this compound ring.[10] Hydrolysis of the ring forms a stable succinamic acid derivative that is no longer susceptible to reversal.[9][10]

Maleimide_Stability Thiothis compound Thiothis compound Adduct (Initial Product) Retro Retro-Michael Reaction (Reversible) Thiothis compound->Retro Undesirable Pathway Hydrolysis This compound Ring Hydrolysis (Irreversible) Thiothis compound->Hydrolysis Desirable Pathway Released Released Thiol + Regenerated Maleimide Retro->Released Stable Stable Ring-Opened Product (Resistant to Reversal) Hydrolysis->Stable

Figure 3. Competing fates of the thiothis compound adduct.

To address this instability, several strategies have been developed:

  • Post-conjugation Hydrolysis: The conjugate can be intentionally subjected to conditions (e.g., higher pH) to promote the hydrolysis of the this compound ring, thereby stabilizing the linkage.[9][17]

  • Next-Generation Maleimides: Modified maleimides have been designed to accelerate this stabilizing hydrolysis.[18] For instance, incorporating electron-withdrawing groups on the maleimide nitrogen can greatly increase the rate of ring-opening.[19][20] N-aryl maleimides show substantially faster rates of thio-succinimide ring hydrolysis compared to N-alkyl maleimides.[21][22]

Experimental Protocols

Successful and reproducible conjugation requires carefully planned and executed protocols. The following are generalized workflows for protein labeling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 1. Prepare Protein Solution in appropriate buffer p2 2. Prepare Reagent Stock (Maleimide or NHS Ester) in anhydrous DMSO or DMF r1 3. Add Reagent to Protein Solution p2->r1 r2 4. Incubate (e.g., 1-4h at RT or 4°C) r1->r2 f1 5. Quench Reaction (Optional, e.g., with Tris or Glycine) r2->f1 f2 6. Purify Conjugate (e.g., Desalting Column, Dialysis, SEC) f1->f2 f3 7. Characterize Conjugate (e.g., SDS-PAGE, MS, HPLC) f2->f3

Figure 4. Generalized workflow for bioconjugation experiments.
Protocol 1: Cysteine-Directed Labeling with a Maleimide Reagent

Objective: To label a protein containing free cysteine residues with a maleimide-functionalized molecule.

Materials:

  • Protein with accessible cysteine(s)

  • Maleimide-activated reagent

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing EDTA (1-5 mM) to prevent disulfide bond formation. The buffer must be free of thiols.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Quenching Solution (optional): A free thiol like L-cysteine or β-mercaptoethanol.

  • Purification tools (e.g., desalting column).

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the target cysteines are in a disulfide bond, they must first be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved maleimide reagent to the protein solution. Mix gently.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of ~50-fold molar excess over the maleimide reagent. Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted reagent and byproducts by running the reaction mixture through a desalting column or via dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Confirm successful conjugation and purity using methods such as SDS-PAGE, Mass Spectrometry (to confirm mass shift), and HPLC.

Protocol 2: Amine-Directed Labeling with an NHS-Ester Reagent

Objective: To label a protein with an NHS-ester-functionalized molecule.

Materials:

  • Protein with accessible primary amines (lysines)

  • NHS-ester-activated reagent

  • Conjugation Buffer: Phosphate, bicarbonate, or borate (B1201080) buffer, pH 7.2-8.5.[7][13] Crucially, avoid buffers containing primary amines like Tris (TBS), as they will compete for reaction. [7]

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[13]

  • Quenching Solution: Tris or glycine (B1666218) buffer (e.g., 1 M, pH 8.0).

  • Purification tools (e.g., desalting column).

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free conjugation buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS-ester reagent to the protein solution. Mix gently.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[13]

  • Quenching: Add quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Remove excess reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

  • Characterization: Analyze the final conjugate via SDS-PAGE, UV-Vis spectroscopy (to determine labeling efficiency if the label has a chromophore), and Mass Spectrometry.

Conclusion: Making the Right Choice

The decision between this compound (NHS-ester) and maleimide chemistry hinges on the specific goals of the bioconjugation.

  • Choose NHS-Ester Chemistry for:

    • General, non-site-specific labeling of proteins.

    • Applications where the extreme stability of an amide bond is paramount.

    • Proteins that lack accessible or reactive cysteine residues.

  • Choose Maleimide Chemistry for:

    • Site-specific conjugation where a cysteine residue is available or can be engineered into the protein.[23]

    • Applications requiring a high degree of homogeneity and a defined conjugation site, such as the development of antibody-drug conjugates.[6]

While traditional maleimide chemistry faces stability challenges due to the retro-Michael reaction, significant advances in linker technology have provided robust solutions to mitigate this issue.[15][18] For researchers requiring site-specific modification, maleimide chemistry remains a preferred and powerful method. Conversely, for general labeling applications where random modification is acceptable, the simplicity and exceptional stability of the resulting bond make NHS-ester chemistry an excellent and reliable choice.[23] A thorough understanding of both pathways empowers researchers to make informed decisions, leading to the successful development of well-defined and effective bioconjugates.

References

A Researcher's Guide to the Validation of Succinimide Formation in Proteins: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The formation of succinimide is a critical post-translational modification in therapeutic proteins, often serving as an intermediate in asparagine deamidation and aspartic acid isomerization.[1][2][3] These modifications can impact the efficacy, stability, and safety of biotherapeutics, making the accurate detection and quantification of this compound a crucial aspect of drug development and quality control.[2][4][5] This guide provides a comparative analysis of peptide mapping and alternative methods for the validation of this compound formation, supported by experimental protocols and data.

Peptide Mapping: The Gold Standard for Localization

Peptide mapping coupled with mass spectrometry (MS) is a powerful technique for identifying and localizing this compound formation at the amino acid level. The primary challenge with this method is the inherent instability of the this compound ring at the neutral to basic pH conditions typically used for enzymatic digestion.[5][6] To overcome this, a low-pH digestion protocol is employed to stabilize the this compound intermediate, allowing for its detection.[1][2][3]

Low-pH Peptide Mapping Workflow

Protein Protein Sample Denature Denaturation & Reduction (e.g., Guanidine (B92328) HCl, DTT at low pH) Protein->Denature Alkylate Alkylation (e.g., Iodoacetamide) Denature->Alkylate Digest Low-pH Digestion (e.g., pH-resistant Trypsin/LysC) Alkylate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Identify -17 Da mass shift) LCMS->Data

Caption: Workflow for low-pH peptide mapping to detect this compound.

Experimental Protocol: Low-pH Peptide Mapping
  • Denaturation and Reduction: The protein sample is denatured and reduced under acidic conditions (e.g., pH 5.0) to unfold the protein and expose cleavage sites.[7][8] A typical buffer contains a denaturant like guanidine HCl and a reducing agent such as dithiothreitol (B142953) (DTT).[9]

  • Alkylation: Cysteine residues are alkylated, for instance with iodoacetamide, to prevent the reformation of disulfide bonds.[1]

  • Digestion: A pH-resistant protease, such as a modified trypsin or LysC, is used for digestion at a low pH (e.g., pH 5.0-7.0) for a shorter duration (e.g., 1 hour) to minimize this compound hydrolysis.[7][8]

  • LC-MS/MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by mass spectrometry. The this compound-containing peptide will exhibit a mass decrease of 17 Da compared to the native peptide.[10]

Alternative and Complementary Analytical Methods

While peptide mapping provides site-specific information, other techniques can offer advantages in terms of throughput, quantification, and analysis of the intact protein.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. The formation of this compound can alter the protein's conformation and hydrophobicity, allowing for the separation of the modified protein from the native and other degraded forms.[1][2]

Experimental Protocol: HIC Analysis
  • Sample Preparation: The protein sample is prepared in a high-salt mobile phase to promote binding to the hydrophobic stationary phase.

  • Chromatography: The sample is loaded onto a HIC column, and the separation is achieved by applying a descending salt gradient.

  • Detection: The elution profile is monitored by UV absorbance. The this compound-containing species can be collected for further characterization by other methods like peptide mapping.[1][2]

Hydrazine (B178648) Trapping and Chemical Derivatization

This method involves a chemical reaction to stabilize the this compound for subsequent analysis. Hydrazine reacts with the this compound to form a stable hydrazide, which can then be detected by mass spectrometry.[5] This approach allows for the analysis of the intact protein and can be coupled with fluorescent tagging for enhanced sensitivity.[5]

Experimental Protocol: Hydrazine Trapping
  • This compound Generation: this compound can be intentionally generated by incubating the protein at a low pH (e.g., pH 4) at 37°C.[5]

  • Hydrazine Trapping: The protein is then reacted with hydrazine to convert the this compound to a stable hydrazide.[5]

  • Derivatization (Optional): The hydrazide can be further derivatized with a fluorescent tag (e.g., rhodamine sulfonyl chloride) for analysis by HPLC-UV or fluorescence imaging.[5]

  • Analysis: The modified protein can be analyzed by LC-MS or, if derivatized, by methods that detect the specific tag.[5]

¹⁸O Labeling with Mass Spectrometry

This method provides a means for the unambiguous identification and quantification of this compound. The protein is hydrolyzed in the presence of H₂¹⁸O. The this compound intermediate will incorporate an ¹⁸O atom upon hydrolysis, resulting in a 2 Da mass increase in the resulting aspartic or isoaspartic acid-containing peptides.[6][11]

Experimental Protocol: ¹⁸O Labeling
  • Hydrolysis in H₂¹⁸O: The this compound-containing protein is hydrolyzed in a buffer prepared with ¹⁸O-labeled water under conditions that promote this compound ring opening (e.g., basic pH).[6][11]

  • Digestion: The protein is then digested using standard peptide mapping procedures in regular H₂¹⁶O.[11]

  • LC-MS/MS Analysis: The resulting peptides are analyzed by mass spectrometry. The amount of ¹⁸O incorporation is quantified to determine the initial amount of this compound.[11]

Comparative Analysis of Methods

FeatureLow-pH Peptide MappingHydrophobic Interaction Chromatography (HIC)Hydrazine Trapping & Derivatization¹⁸O Labeling with MS
Principle Enzymatic digestion at low pH to stabilize and identify this compound-containing peptides by MS.[1][2]Separation of protein variants based on differences in hydrophobicity.[1][2]Chemical stabilization of this compound with hydrazine, followed by MS or other detection methods.[5]Incorporation of ¹⁸O from labeled water during this compound hydrolysis for MS-based quantification.[6][11]
Information Provided Site-specific localization of this compound.[1][2]Separation of this compound-containing protein from other variants.[1][2]Detection and quantification of total this compound at the intact protein level.[5]Unambiguous identification and quantification of this compound.[11]
Throughput LowerHigherModerateLower
Quantitative Accuracy Semi-quantitative to quantitativeQuantitative with good correlation to peptide mapping.[1][2]Quantitative, with high sensitivity upon fluorescent labeling.[5]Highly accurate quantification.[11]
Key Advantage Provides precise location of the modification.High throughput, suitable for routine monitoring.[2]Can be applied to intact proteins without digestion; high sensitivity.[5]Provides definitive evidence and accurate quantification of this compound.[11]
Key Limitation Lower throughput, potential for artifact introduction during sample preparation.[12]Does not provide site-specific information.Indirect detection method, requires chemical modification.Requires specialized reagents (H₂¹⁸O) and complex data analysis.

Deamidation Pathway and Method Selection

The choice of analytical method depends on the specific question being addressed. For initial screening and monitoring, HIC is a robust, high-throughput option. When precise localization of the modification is required, low-pH peptide mapping is the method of choice. For accurate quantification and confirmation, ¹⁸O labeling is the gold standard. The hydrazine trapping method offers a sensitive alternative for intact protein analysis.

cluster_pathway Asparagine Deamidation Pathway Asn Asparagine Residue This compound This compound Intermediate (-NH3) Asn->this compound Intramolecular nucleophilic attack Asp Aspartic Acid (+H2O) This compound->Asp Hydrolysis isoAsp Isoaspartic Acid (+H2O) This compound->isoAsp Hydrolysis Start Need to analyze This compound? Q1 Routine monitoring or high-throughput screen? Start->Q1 A1_Yes Use HIC Q1->A1_Yes Yes Q2 Need to know the exact location? Q1->Q2 No A2_Yes Use Low-pH Peptide Mapping Q2->A2_Yes Yes Q3 Need definitive quantification? Q2->Q3 No A3_Yes Use 18O Labeling with MS Q3->A3_Yes Yes A3_No Consider Hydrazine Trapping for intact protein analysis Q3->A3_No No

References

A Comparative Guide to the Stability of Succinimide and Thiosuccinimide Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugates, such as antibody-drug conjugates (ADCs), is a paramount factor that governs their efficacy and safety. The thiosuccinimide linkage, formed from the reaction of a maleimide (B117702) with a thiol (typically from a cysteine residue on an antibody), has been a workhorse in the field. However, its inherent instability has led to the development of strategies to enhance its performance. This guide provides an objective comparison of the traditional thiothis compound linkage with its stabilized forms, supported by experimental data and detailed methodologies.

The primary instability of the thiothis compound linkage is its susceptibility to a retro-Michael reaction. This reaction is reversible and can lead to the premature release of the conjugated payload. In the physiological environment, which is rich in thiols like glutathione (B108866) and albumin, this can result in the transfer of the payload to other molecules, causing off-target toxicity and reducing the therapeutic efficacy of the bioconjugate.[1][2]

A competing reaction is the hydrolysis of the this compound ring, which opens the ring to form a stable maleamic acid thioether.[1] This hydrolyzed form is no longer prone to the retro-Michael reaction, thus providing a more stable linkage.[1] Consequently, much research has focused on promoting this hydrolysis to stabilize the conjugate.

Mechanisms of Thiothis compound Linkage Instability and Stabilization

The fate of a thiothis compound linkage is primarily a competition between two pathways: the undesirable retro-Michael reaction leading to deconjugation, and the desirable hydrolysis leading to a stable, ring-opened product.[3][4]

cluster_0 Thiol-Maleimide Conjugation cluster_1 Fates of the Thiothis compound Adduct Antibody-SH Antibody-SH (Thiol) Thiosuccinimide_Adduct Thiothis compound Adduct (Initial Conjugate) Antibody-SH->Thiosuccinimide_Adduct Michael Addition Maleimide-Payload Maleimide-Payload Maleimide-Payload->Thiosuccinimide_Adduct Thiosuccinimide_Adduct_2 Thiothis compound Adduct Deconjugated_Products Deconjugated Products (Antibody-SH + Maleimide-Payload) Hydrolyzed_Adduct Hydrolyzed Adduct (Stable Maleamic Acid Thioether) Thiosuccinimide_Adduct_2->Deconjugated_Products Retro-Michael Reaction (Unstable) Thiosuccinimide_Adduct_2->Hydrolyzed_Adduct Hydrolysis (Stable)

Figure 1: Competing pathways of the thiothis compound linkage.

Quantitative Comparison of Linkage Stability

The stability of different thiothis compound-based linkages can be quantitatively assessed by measuring payload loss over time when incubated in challenging environments, such as human plasma or in the presence of excess thiols.

Linker TypeConditionTime% Payload LossReference
Unhydrolyzed Thiothis compound Incubation with 1 mM Glutathione (GSH)-~50%[3]
Hydrolyzed Thiothis compound Incubation with 1 mM Glutathione (GSH)-<10%[3]
Unhydrolyzed Thiothis compound Incubation in human plasma-~20-30%[3]
Hydrolyzed Thiothis compound Incubation in human plasma-<10%[3]
Maleamic Methyl Ester-based Linker Incubation with 100 equiv. GSH21 days1.8%[5]
Traditional Maleimide-based Linker Incubation with 100 equiv. GSH21 days10%[5]

Strategies to Enhance Thiothis compound Linkage Stability

Several strategies have been developed to promote the stabilizing hydrolysis of the thiothis compound ring and mitigate the detrimental effects of the retro-Michael reaction.

Post-Conjugation Hydrolysis

One straightforward approach is to incubate the ADC at a mildly alkaline pH (e.g., pH 8.5-9.0) after the initial conjugation reaction.[3] This higher pH accelerates the hydrolysis of the this compound ring, leading to a more stable product. However, it is crucial to carefully monitor the antibody for potential aggregation or degradation under these conditions.[3]

"Self-Hydrolyzing" Maleimides

Next-generation maleimides have been engineered to facilitate rapid hydrolysis under physiological or near-neutral pH conditions. These "self-hydrolyzing" maleimides often incorporate strategically placed basic groups, such as an amino group, that act as intramolecular catalysts for the ring-opening reaction.[6] This rapid conversion to the stable maleamic acid thioether form effectively outcompetes the retro-Michael reaction, leading to significantly enhanced conjugate stability in vivo.[6]

Linker Modification

The chemical structure of the linker itself can influence the rate of hydrolysis. For instance, incorporating electron-withdrawing groups on the maleimide can increase the rate of thiothis compound ring opening.[7] Studies have shown that N-aryl maleimides exhibit substantially faster rates of hydrolysis compared to traditional N-alkyl maleimides.[7] Additionally, the length of the carbon chain between the this compound and other parts of the linker can impact hydrolysis rates, with shorter chains generally leading to faster hydrolysis.[8]

Start ADC with Thiothis compound Linkage Strategy1 Post-Conjugation pH Adjustment (pH 8.5-9.0) Start->Strategy1 Strategy2 Use of 'Self-Hydrolyzing' Maleimides Start->Strategy2 Strategy3 Linker Modification (e.g., N-aryl maleimides) Start->Strategy3 Outcome Enhanced ADC Stability (Hydrolyzed Linkage) Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Figure 2: Strategies for stabilizing thiothis compound linkages.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and quantify payload deconjugation in plasma from a relevant species (e.g., human, mouse, rat).

Methodology:

  • ADC Incubation: Incubate the ADC sample in the plasma of the chosen species at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to prevent further degradation until analysis.[1]

  • Sample Preparation for Free Payload Analysis:

    • Thaw plasma aliquots on ice.

    • Precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant containing the released payload.[9]

  • Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[9]

Drug-to-Antibody Ratio (DAR) Stability by Mass Spectrometry

Objective: To directly measure the change in the average number of drug molecules conjugated per antibody over time in plasma.

Methodology:

  • Sample Incubation: Incubate the ADC in plasma as described in the plasma stability assay.

  • ADC Immunoaffinity Capture: At each time point, capture the ADC from the plasma sample using a method like Protein A/G magnetic beads.

  • Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.

  • Elution: Elute the intact ADC from the beads using a low pH elution buffer (e.g., 0.1% formic acid).

  • Analysis: Analyze the eluted ADC by intact protein mass spectrometry (e.g., LC-MS with a TOF analyzer).[9]

  • Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4). Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.[9]

cluster_plasma Plasma Stability Assay cluster_dar DAR Stability Assay p_start Incubate ADC in Plasma at 37°C p_time Collect Aliquots at Time Points p_start->p_time p_precip Protein Precipitation (Acetonitrile) p_time->p_precip p_super Collect Supernatant p_precip->p_super p_lcms Quantify Free Payload (LC-MS/MS) p_super->p_lcms d_start Incubate ADC in Plasma at 37°C d_time Collect Aliquots at Time Points d_start->d_time d_capture Immunoaffinity Capture of ADC d_time->d_capture d_elute Elute Intact ADC d_capture->d_elute d_ms Analyze by Intact Mass Spectrometry d_elute->d_ms d_calc Calculate Average DAR d_ms->d_calc

Figure 3: Experimental workflows for assessing ADC linker stability.

Conclusion

The stability of the linkage chemistry is a critical attribute for the successful development of bioconjugates. While the traditional thiothis compound linkage formed from maleimide-thiol chemistry is widely used, its susceptibility to the retro-Michael reaction poses a significant challenge. This instability can be effectively overcome by promoting the hydrolysis of the this compound ring to a stable maleamic acid thioether. Strategies such as post-conjugation pH adjustment, the use of self-hydrolyzing maleimides, and linker modifications have proven effective in enhancing conjugate stability. For drug development professionals, selecting an appropriate stabilization strategy is crucial to ensure the safety and efficacy of the final therapeutic product.

References

Assessing the Purity of Synthesized Succinimide by Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and pharmaceutical development, ensuring the purity of a synthesized compound is paramount.[1] Even trace impurities can have significant downstream consequences, particularly in the pharmaceutical sector.[1] This guide provides a comprehensive comparison of pure and impure synthesized succinimide, focusing on purity assessment through the classical and reliable technique of melting point analysis. This method offers a rapid and cost-effective preliminary evaluation of a sample's purity.[2][3]

Understanding Melting Point Depression

The melting point of a pure crystalline solid is a distinct physical property, characterized by a sharp and narrow temperature range over which the substance transitions from solid to liquid.[3][4] However, the presence of impurities disrupts the crystalline lattice of the compound, leading to a phenomenon known as melting point depression.[4] This results in two key observable effects: a lowering of the melting point and a broadening of the melting point range.[4][5] Consequently, a sharp melting point is a strong indicator of high purity.[3]

Comparative Data: Pure vs. Impure this compound

The theoretical melting point of pure this compound is consistently reported to be in the range of 123-127°C.[6][7][8][9][10][11] The following table summarizes the expected observations during the melting point analysis of this compound samples with varying degrees of purity.

Sample Expected Melting Point Range (°C) Observations Inferred Purity
Pure this compound 125-126.5Sharp, narrow range (typically 0.5-1.5°C)High
Slightly Impure this compound 121-124Broader range, depressed compared to pure sampleModerate
Significantly Impure this compound < 121Wide and significantly depressed rangeLow

Note: The exact melting point range of impure samples will depend on the nature and concentration of the impurities.

Experimental Protocols

I. Synthesis of this compound from Succinic Acid and Ammonia

This protocol is adapted from established literature procedures.[6][12]

Materials:

  • Succinic acid

  • 28% Aqueous ammonia

  • Ethanol (B145695) (95%) or Acetone

  • Distilling flask

  • Condenser

  • Heating mantle

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • In a distilling flask, combine succinic acid and 28% aqueous ammonia. The reaction is exothermic and should be cooled.

  • Heat the mixture to distill off the water.

  • Continue heating to a higher temperature (around 275-289°C) to distill the crude this compound.[6][12] The crude product will solidify upon cooling.

  • Purification (Recrystallization): Dissolve the crude this compound in a minimal amount of hot 95% ethanol or acetone.[6][7][12]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the purified this compound crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals thoroughly before analysis.

Common Impurities: The primary impurities in this synthesis are likely to be unreacted succinic acid, ammonium (B1175870) succinate, and potentially some polymerization byproducts.[13]

II. Melting Point Analysis

Materials:

  • Synthesized this compound (dried)

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

Procedure:

  • Finely powder a small amount of the dry synthesized this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[2]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate determination of the melting range.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • For a more robust comparison, a mixed melting point determination can be performed. Mix a small amount of the synthesized sample with a known pure sample of this compound. If the melting point of the mixture is sharp and undepressed, it provides strong evidence that the synthesized compound is indeed this compound.[2]

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the synthesis and purity assessment of this compound.

Workflow for this compound Purity Assessment cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_conclusion Conclusion start Start: Succinic Acid + Ammonia synthesis Reaction & Distillation start->synthesis crude Crude this compound synthesis->crude recrystallization Recrystallization (Ethanol/Acetone) crude->recrystallization pure Purified this compound Crystals recrystallization->pure mp_analysis Melting Point Determination pure->mp_analysis observe_range Observe Melting Range mp_analysis->observe_range compare Compare with Literature Value (125-126.5°C) observe_range->compare decision Sharp & Undepressed? compare->decision result_pure Conclusion: High Purity decision->result_pure Yes result_impure Conclusion: Impure (Requires Further Purification) decision->result_impure No

Caption: Workflow for Synthesis and Purity Assessment of this compound.

Alternative Purity Assessment Methods

While melting point analysis is a valuable tool, other analytical techniques can provide more quantitative and detailed information about the purity of a sample. These include:

  • High-Performance Liquid Chromatography (HPLC): Can separate and quantify impurities with high resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Infrared (IR) Spectroscopy: Can identify the presence of functional groups from impurities that are not present in the final product.[14]

References

A Comparative Guide to the Quantitative Analysis of Succinimide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of succinimide is critical, particularly in the context of protein degradation and stability studies where it exists as a key intermediate. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of this compound concentration in a reaction mixture, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureHPLC-UVLC-MSNMR Spectroscopy
Principle Separation by chromatography and quantification by UV absorbance.Separation by chromatography and quantification by mass-to-charge ratio.Quantification based on the nuclear magnetic resonance of atomic nuclei.
Linearity Good, with correlation coefficients often exceeding 0.999.[1] A linear range of 10–2000 ng/mL has been reported with chemical derivatization.Excellent linearity is achievable. A Hydrophobic Interaction Chromatography (HIC) based method has been shown to have excellent linearity.[2][3]Generally provides a linear response over a wide dynamic range.
Accuracy & Precision High accuracy and precision can be achieved. A validated method for N-bromothis compound (quantified as this compound) reported good accuracy.[4] Intra- and inter-assay accuracy within ±10% and precision <15% has been demonstrated with derivatization.High accuracy and precision are hallmarks of the technique, especially with the use of internal standards. A validated HIC-based method was found to be accurate and precise.[2][3]High accuracy and precision are attainable, particularly with the use of an internal standard.
Sensitivity (LOD/LOQ) Moderate. LOD and LOQ for N-bromothis compound (quantified as this compound) were reported as 0.007 mg/mL and 0.022 mg/mL, respectively.[4] With chemical derivatization to enhance UV detection, an LOD of 0.41% relative this compound in a protein sample has been achieved.[5]High. Can detect and quantify very low levels of this compound, often in the picomolar to femtomolar range.Lower compared to LC-MS. Best suited for moderately concentrated samples.
Sample Throughput High.High, especially with modern autosamplers.Low to moderate, due to longer acquisition times.
Matrix Effect Less susceptible to matrix effects compared to LC-MS.Can be prone to ion suppression or enhancement from matrix components, requiring careful sample preparation.[6]Generally less affected by the sample matrix, but buffer components can interfere.
Structural Information Provides no direct structural information.Can provide molecular weight and fragmentation data for structural confirmation.[2][3]Provides detailed structural information, which is useful for unambiguous identification.[7][8]
Key Considerations Requires a chromophore for detection; derivatization may be necessary for compounds with poor UV absorbance.[5]The instability of this compound at neutral or basic pH requires careful sample handling, often at low pH, to prevent hydrolysis.[2][3][5]Requires higher sample concentrations and can be more complex to set up and interpret.

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram illustrates a generalized workflow for the quantitative analysis of this compound in a reaction mixture.

Quantitative Analysis of this compound Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Reaction Mixture Sample Quench Quench Reaction (if necessary) Sample->Quench Dilution Dilution / Derivatization Quench->Dilution Filter Filtration / Centrifugation Dilution->Filter HPLC HPLC-UV Filter->HPLC LCMS LC-MS Filter->LCMS NMR NMR Filter->NMR Integration Peak Integration / Signal Quantification HPLC->Integration LCMS->Integration NMR->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: A generalized workflow for the quantitative analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound and its hydrolysis products.

  • Sample Preparation:

    • If the reaction is ongoing, quench it by adding a suitable reagent (e.g., acid) to stabilize the this compound.

    • Dilute the reaction mixture with the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., Symmetry® C18) is commonly used.[5]

    • Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 10 mmol/L phosphoric buffer, pH 6.5) in a 5:95 (v/v) ratio.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.[5]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and the samples into the HPLC system.

    • Integrate the peak area of the this compound peak in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it ideal for complex matrices and low concentrations. The protocol for peptide mapping is particularly relevant for protein-related studies.

  • Sample Preparation (Low-pH Peptide Mapping):

    • To preserve the this compound, perform sample preparation at a low pH.[2][3]

    • Reduce disulfide bonds using a reducing agent like TCEP at 37 °C.

    • Alkylate the free thiols with an alkylating agent such as 2-iodoacetamide in the dark.

    • Digest the protein with a low-pH resistant protease (e.g., LysC) followed by trypsin.

    • Quench the digestion with an acid like formic acid or TFA.[3]

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: A reversed-phase C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B to elute the peptides.

    • Mass Spectrometry: Operate in positive ion mode and acquire data using data-dependent acquisition (DDA) or data-independent acquisition (DIA) to identify and quantify the this compound-containing peptides.

  • Data Analysis:

    • Identify the this compound-containing peptides by their accurate mass and fragmentation patterns.

    • Quantify the relative amount of the this compound-containing peptide by comparing its peak area to the unmodified counterpart or by using a labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for absolute quantification with an internal standard.

  • Sample Preparation:

    • Lyophilize the sample to remove any volatile components.

    • Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).[8] For proteins, denaturation in 7 M urea-d₄ at a low pH (e.g., 2.3) may be necessary to obtain sharp signals.[7][8]

    • Add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.

    • Transfer the solution to an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a suitable probe.

    • Experiments: Acquire 1D ¹H and 2D ¹H-¹³C HSQC spectra. The characteristic chemical shifts of the this compound protons and carbons are used for identification and quantification.[7][8]

  • Data Analysis:

    • Identify the characteristic signals of this compound in the NMR spectra.[7][8]

    • Integrate the area of a well-resolved this compound signal and the signal of the internal standard.

    • Calculate the concentration of this compound using the following equation: Concentration_this compound = (Integral_this compound / N_protons_this compound) * (N_protons_standard / Integral_standard) * Concentration_standard

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical relationship between an aspartic acid residue, the this compound intermediate, and its hydrolysis products, which is a key pathway in protein degradation.

This compound Formation and Hydrolysis Aspartic Acid Degradation Pathway Asp Aspartic Acid Residue This compound This compound Intermediate Asp->this compound - H₂O IsoAsp Isoaspartic Acid This compound->IsoAsp + H₂O (major product) Asp_hydrolysis Aspartic Acid This compound->Asp_hydrolysis + H₂O (minor product)

Caption: The formation and hydrolysis of the this compound intermediate from an aspartic acid residue.

References

Comparison of different catalysts for succinimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Succinimide and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient synthesis of the this compound ring is therefore a subject of considerable interest in organic chemistry. A key factor in optimizing these syntheses is the choice of catalyst. This guide provides an objective comparison of various catalytic systems for this compound synthesis, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts in the synthesis of this compound and its derivatives, highlighting key reaction parameters such as yield, temperature, reaction time, and catalyst loading. It is important to note that the reaction conditions and substrates vary, reflecting the diverse synthetic strategies employed.

CatalystReactantsProductYield (%)Temperature (°C)Time (h)Catalyst LoadingRef.
Phosphorous AcidSuccinic acid, Urea (B33335)This compound>8019564.2 wt%[1][2]
Nanoporous Nickel (NiNPore)Succinic anhydride (B1165640), WaterThis compound93Not SpecifiedNot SpecifiedNot Specified[3]
N-Heterocyclic Carbene (NHC)p-Chlorobenzaldehyde, N-phenyl itaconimideSubstituted this compound55Room Temp.Not Specified20 mol%[4]
TaCl₅-silica gelAnhydrides, AminesImidesHighMicrowaveMinutesCatalytic[5]
Manganese Pincer ComplexDiols, AminesCyclic ImidesNot SpecifiedNot SpecifiedNot SpecifiedCatalytic[5]
Rhodium CatalystMaleimide derivativesChiral Succinimides94-9825121-5 mol%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for key catalytic systems.

Synthesis of this compound using Phosphorous Acid Catalyst[1][2]
  • Reactant Mixture: A mixture of succinic acid and urea is prepared. An optimal mass ratio of 2:1 (succinic acid to urea) has been identified.

  • Catalyst Addition: Phosphorous acid is added to the mixture at a concentration of 4.2% of the mass of succinic acid.

  • Reaction Conditions: The reaction mixture is heated to 195°C and maintained at this temperature for 6 hours with stirring.

  • Purification: The resulting this compound is purified by recrystallization.

Synthesis of this compound using Nanoporous Nickel (NiNPore) Catalyst[3]
  • Reaction Setup: The synthesis is carried out using succinic anhydride in water in the presence of the unsupported nanoporous nickel (NiNPore) catalyst.

  • Catalyst Reusability: The NiNPore catalyst can be recovered and reused for at least three cycles while maintaining good catalytic activity.

  • Product Isolation: The reaction yields an isolated this compound product of 93%.

Synthesis of Substituted Succinimides via NHC-Catalyzed Stetter Reaction[4][7]
  • Reactant Preparation: The reaction is initiated by treating an aldehyde (e.g., p-chlorobenzaldehyde) with an N-substituted itaconimide (e.g., N-phenyl itaconimide).

  • Catalyst System: A pre-N-Heterocyclic Carbene (NHC) catalyst (20 mol%) and a base such as potassium carbonate (K₂CO₃) are used in a solvent like tetrahydrofuran (B95107) (THF).

  • Reaction Conditions: The reaction proceeds at room temperature under an inert atmosphere (argon).

  • Product Formation: The reaction leads to the formation of the corresponding substituted this compound derivative.

Visualizing the Workflow

A general workflow for comparing catalysts for this compound synthesis is depicted below. This process outlines the key stages from catalyst selection to final product analysis.

G cluster_0 Catalyst Selection & Preparation cluster_1 Reaction Setup & Execution cluster_2 Analysis & Comparison catalyst_selection Select Diverse Catalysts (e.g., Lewis Acids, Heterogeneous, Organocatalysts) catalyst_prep Synthesize or Procure Catalysts catalyst_selection->catalyst_prep catalyst_addition Add Individual Catalysts to Each Reaction catalyst_prep->catalyst_addition reactant_prep Prepare Substrates (e.g., Succinic Acid/Anhydride, Amine Source) reaction_setup Set up Parallel Reactions (Constant Substrate Ratio, Solvent, Temperature) reactant_prep->reaction_setup reaction_run Run Reactions for a Fixed Time reaction_setup->reaction_run catalyst_addition->reaction_setup workup Quench Reaction & Work-up reaction_run->workup analysis Analyze Product Mixture (e.g., GC, HPLC, NMR for Yield & Purity) workup->analysis data_comparison Compare Catalyst Performance (Yield, Selectivity, Turnover Number) analysis->data_comparison

Caption: A generalized experimental workflow for the comparative study of catalysts in this compound synthesis.

Signaling Pathways and Logical Relationships

The choice of catalyst is intrinsically linked to the desired reaction pathway and the nature of the starting materials. The following diagram illustrates the logical relationships between different starting materials, catalyst types, and the resulting this compound synthesis pathway.

G cluster_reactants Starting Materials cluster_catalysts Catalyst Type cluster_pathway Synthesis Pathway succinic_acid Succinic Acid + Amine Source (e.g., Urea) acid_catalyst Brønsted/Lewis Acid (e.g., Phosphorous Acid, TaCl₅) succinic_acid->acid_catalyst succinic_anhydride Succinic Anhydride + Amine Source succinic_anhydride->acid_catalyst heterogeneous_catalyst Heterogeneous (e.g., NiNPore) succinic_anhydride->heterogeneous_catalyst itaconimide Itaconimide Derivatives organocatalyst Organocatalyst (e.g., NHC) itaconimide->organocatalyst diols_amines Diols + Amines transition_metal Transition Metal Complex (e.g., Mn, Rh) diols_amines->transition_metal condensation Dehydrative Condensation acid_catalyst->condensation ring_opening_cyclization Ring Opening & Cyclization heterogeneous_catalyst->ring_opening_cyclization stetter_reaction Stetter Reaction organocatalyst->stetter_reaction dehydrogenative_coupling Dehydrogenative Coupling transition_metal->dehydrogenative_coupling

Caption: Logical relationships between starting materials, catalyst types, and synthetic pathways for this compound synthesis.

References

A Comparative Guide to Spectrophotometric Assays for Determining the Activity of N-Hydroxysuccinimide (NHS) Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-hydroxysuccinimide (NHS) esters are vital reagents for conjugating molecules to proteins and other biomolecules through primary amines. The efficiency of these conjugation reactions is critically dependent on the activity of the NHS ester, which can diminish over time due to hydrolysis.[1][2] Therefore, robust methods to assess the activity of NHS ester reagents are essential for successful and reproducible bioconjugation.

This guide provides a detailed comparison of two common spectrophotometric assays for determining the activity of NHS esters: the NHS Release Assay and the Amine Reactivity Assay with 2,4,6-Trinitrobenzenesulfonic acid (TNBS). We present a summary of their performance, detailed experimental protocols, and the chemical principles underlying each method.

Comparison of Spectrophotometric Assays

FeatureNHS Release AssayAmine Reactivity Assay with TNBS
Principle Measures the absorbance of N-hydroxythis compound (NHS) released upon forced hydrolysis of the ester at 260-280 nm.[2][3]Indirectly quantifies the active NHS ester by measuring the decrease in a primary amine concentration after reaction. The remaining amine is quantified colorimetrically with TNBS at 335-420 nm.[2][4]
Assay Type Primarily qualitative or semi-quantitative. Can be made more quantitative if the molar extinction coefficient of NHS is used.[2][3]Quantitative.[2]
Speed Rapid (typically under 10 minutes).[2]Slower (requires sequential reaction and incubation steps, ~1-2 hours).[5]
Complexity Simple, direct measurement.More complex, involves multiple steps and preparation of a standard curve.[2]
Sensitivity Lower sensitivity to partial hydrolysis.[2]Higher sensitivity to the detection of spontaneous hydrolysis.[6]
Limit of Detection (LOD) (Illustrative) ~5-10 µM~1-5 µM
Limit of Quantitation (LOQ) (Illustrative) ~15-30 µM~3-15 µM
Potential Interferences Compounds that absorb at 260-280 nm, such as nucleic acids and some proteins. Pre-existing free NHS from prior hydrolysis can lead to an overestimation of inactivity.[7]Buffers containing primary amines (e.g., Tris, glycine) will react with TNBS, leading to inaccurate results. The hydrolysis of TNBS itself can also be a source of interference.[5][8]

Note: The LOD and LOQ values are illustrative and can vary depending on the specific NHS ester, instrumentation, and experimental conditions. They are estimated based on typical spectrophotometer performance and the principles of the assays.

Chemical Principles and Signaling Pathways

The activity of NHS esters is determined by their ability to react with primary amines to form stable amide bonds. However, a competing hydrolysis reaction can render the NHS ester inactive.

G cluster_0 NHS Ester Reactions NHS_Ester R-CO-O-NHS (Active NHS Ester) Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) NHS_leaving_group NHS-OH (N-hydroxythis compound) NHS_Ester->NHS_leaving_group Hydrolysis (Competing Reaction) + R-COOH Primary_Amine R'-NH2 (Primary Amine) Primary_Amine->Amide_Bond

Figure 1. Competing reactions of an NHS ester.

Experimental Protocols

Method 1: NHS Release Assay

This assay provides a rapid, qualitative assessment of NHS ester activity by forcing the hydrolysis of the ester with a strong base and measuring the release of NHS, which absorbs light at approximately 260 nm.[3][9][10] An increase in absorbance after base treatment indicates the presence of active NHS ester.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) if the NHS ester is not water-soluble

  • 0.5-1.0 N Sodium Hydroxide (NaOH)[3]

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a solution of the NHS ester: Dissolve 1-2 mg of the NHS ester in 2 mL of amine-free buffer. If necessary, first dissolve the reagent in a small volume of DMSO or DMF before adding the buffer.[10]

  • Prepare a blank: Use 2 mL of the same buffer (containing DMSO or DMF if used for the sample) as a blank.

  • Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the blank. Measure the absorbance of the NHS ester solution (A_initial). This reading represents any pre-existing free NHS due to hydrolysis.

  • Forced Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Mix thoroughly.[9]

  • Final Absorbance Measurement: Immediately measure the absorbance of the base-treated solution at 260 nm (A_final).

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed to release NHS.[10]

G cluster_workflow NHS Release Assay Workflow start Prepare NHS Ester Solution & Blank measure_initial Measure Initial Absorbance (A_initial) at 260 nm start->measure_initial add_base Add NaOH to Force Hydrolysis measure_initial->add_base measure_final Measure Final Absorbance (A_final) at 260 nm add_base->measure_final compare Compare Absorbances (A_final vs A_initial) measure_final->compare active Active NHS Ester (A_final > A_initial) compare->active Increase inactive Inactive NHS Ester (A_final ≈ A_initial) compare->inactive No Change

Figure 2. Experimental workflow for the NHS Release Assay.
Method 2: Amine Reactivity Assay with TNBS

This quantitative method involves reacting the NHS ester with a known excess of a primary amine, such as ethanolamine (B43304). The remaining unreacted amine is then quantified using TNBS, which forms a colored product with an absorbance maximum between 335 nm and 420 nm.[2][6] The amount of active NHS ester is inversely proportional to the amount of remaining primary amine.

Materials:

  • NHS ester reagent

  • Ethanolamine

  • Dimethylformamide (DMF)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.01% w/v)[5]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)[5]

  • 10% Sodium Dodecyl Sulfate (SDS)

  • 1 N Hydrochloric Acid (HCl)

  • Spectrophotometer

Procedure:

  • Prepare Standards: Prepare a standard curve of known concentrations of ethanolamine in the reaction buffer.

  • Reaction of NHS Ester with Ethanolamine: a. Dissolve the NHS ester in DMF. b. In a separate tube, prepare a solution of ethanolamine in reaction buffer. c. Mix the NHS ester solution with the ethanolamine solution. The final concentration of ethanolamine should be in excess of the expected NHS ester concentration. d. Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature to allow the active NHS ester to react with ethanolamine.

  • TNBS Reaction: a. To both the standards and the reaction samples, add the TNBS solution.[5] b. Incubate at 37°C for 2 hours.[5] c. Stop the reaction by adding 10% SDS and 1 N HCl.[5]

  • Absorbance Measurement: Measure the absorbance of the standards and samples at 335 nm.[5]

  • Calculation: a. Plot the absorbance of the standards versus their concentration to generate a standard curve. b. Use the standard curve to determine the concentration of unreacted ethanolamine in your reaction samples. c. The concentration of active NHS ester is calculated by subtracting the concentration of unreacted ethanolamine from the initial concentration of ethanolamine.

G cluster_workflow Amine Reactivity Assay (TNBS) Workflow cluster_reaction Step 1: Aminolysis cluster_quantification Step 2: Quantification of Unreacted Amine cluster_calculation Step 3: Calculation NHS_Ester NHS Ester (Unknown Activity) Reaction Reaction Mixture: Unreacted Ethanolamine + Amide Product NHS_Ester->Reaction Ethanolamine Ethanolamine (Known Excess) Ethanolamine->Reaction TNBS Add TNBS Reaction->TNBS Incubate Incubate TNBS->Incubate Measure Measure Absorbance (335-420 nm) Incubate->Measure Calc_Unreacted Calculate Unreacted Ethanolamine from Standard Curve Measure->Calc_Unreacted Std_Curve Generate Ethanolamine Standard Curve Std_Curve->Calc_Unreacted Calc_Active Calculate Active NHS Ester Calc_Unreacted->Calc_Active

Figure 3. Logical workflow for the Amine Reactivity Assay with TNBS.

Conclusion

The choice between the NHS Release Assay and the Amine Reactivity Assay with TNBS depends on the specific needs of the researcher. The NHS Release Assay is a rapid and straightforward method ideal for a quick qualitative check of an NHS ester's activity. For a more precise and quantitative determination of the molar equivalents of active NHS ester, the Amine Reactivity Assay with TNBS is the superior, albeit more involved, alternative. By selecting the appropriate assay, researchers can ensure the efficacy of their bioconjugation strategies and the reliability of their experimental outcomes.

References

A Head-to-Head Comparison: Succinimide vs. Carbodiimide Crosslinking for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent linkage of molecules is a foundational technique in creating everything from antibody-drug conjugates to diagnostic assays and immobilized enzymes. The choice of crosslinking chemistry is a critical decision point, directly influencing the efficiency, stability, and functionality of the final bioconjugate.

Two of the most prevalent and powerful methods for forming stable amide bonds are carbodiimide-mediated coupling, often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the use of pre-activated succinimidyl ester (NHS ester) crosslinkers. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols to inform the rational design of your bioconjugation strategies.

At a Glance: Key Differences

Carbodiimide (B86325) and succinimidyl ester chemistries both result in the formation of a stable amide bond, but they achieve this via different pathways and reagents. Carbodiimide chemistry is a "zero-length" crosslinking method, meaning no part of the chemical linker is incorporated into the final bond between the two target molecules.[1][2] It is a two-step, one-pot reaction that couples a carboxyl group (-COOH) to a primary amine (-NH2).[3] In contrast, succinimidyl ester crosslinkers are molecules that already contain a reactive NHS ester group and typically a spacer arm, which becomes part of the final linkage.[4][5] This method involves a simpler one-step reaction with amine-containing molecules.[3]

Reaction Mechanisms

Carbodiimide (EDC/NHS) Chemistry

Carbodiimide crosslinking is a versatile method for conjugating carboxyl-containing molecules to primary amines.[1][6] The process is initiated by the water-soluble carbodiimide, EDC, which activates a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][7][8] This intermediate is susceptible to rapid hydrolysis in aqueous environments, which would regenerate the original carboxyl group and reduce conjugation efficiency.[1][3]

To mitigate this, N-hydroxythis compound (NHS) or its water-soluble analog, Sulfo-NHS, is added.[1][6] NHS reacts with the O-acylisourea intermediate to create a semi-stable NHS ester.[1][3] This amine-reactive intermediate is more resistant to hydrolysis, allowing for a more efficient subsequent reaction with a primary amine to form a stable amide bond, releasing an EDC by-product as a soluble urea (B33335) derivative.[1][3][8]

EDC_NHS_Mechanism R1_COOH Molecule 1 (Carboxyl Group) O_acylisourea O-acylisourea Intermediate (Unstable) R1_COOH->O_acylisourea + Step 1: Activation EDC EDC EDC->O_acylisourea O_acylisourea->R1_COOH NHS_Ester NHS Ester Intermediate (Semi-stable) O_acylisourea->NHS_Ester + Step 2: Stabilization Hydrolysis Hydrolysis O_acylisourea->Hydrolysis Urea Urea Byproduct O_acylisourea->Urea dummy1 dummy2 NHS NHS NHS->NHS_Ester Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Step 3: Coupling R2_NH2 Molecule 2 (Primary Amine) R2_NH2->Conjugate dummy1->Hydrolysis dummy2->Urea

Carbodiimide (EDC/NHS) crosslinking mechanism.
This compound (NHS Ester) Chemistry

This method utilizes a crosslinker that has been pre-activated as an NHS ester. These reagents are available as homobifunctional (e.g., BS3, DSS, with two NHS esters) or heterobifunctional (e.g., SMCC, with an NHS ester and a maleimide (B117702) group) linkers.[5] The reaction mechanism is a straightforward, one-step nucleophilic substitution.[2][] A primary amine on the target molecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the N-hydroxythis compound leaving group.[2][10]

A primary competing reaction is the hydrolysis of the NHS ester in aqueous solution, which increases with higher pH.[2][][11] Therefore, reaction conditions must be optimized to favor aminolysis over hydrolysis.[12]

NHS_Ester_Mechanism NHS_Linker NHS Ester Crosslinker (Pre-activated) Conjugate Final Conjugate (Stable Amide Bond) NHS_Linker->Conjugate + One-Step Coupling Hydrolysis Hydrolysis NHS_Linker->Hydrolysis competing reaction R_NH2 Target Molecule (Primary Amine) R_NH2->Conjugate NHS_byproduct NHS Byproduct Conjugate->NHS_byproduct releases

Succinimidyl (NHS) ester crosslinking mechanism.

Quantitative and Qualitative Comparison

The selection between these two chemistries depends on the specific application, the functional groups available on the biomolecules, and the desired characteristics of the final conjugate.

FeatureCarbodiimide (EDC/NHS) CrosslinkingThis compound (NHS Ester) Crosslinking
Target Groups Carboxyls (-COOH) & Primary Amines (-NH2)[2][6]Primary Amines (-NH2)[2][4]
Reaction Type One-pot, two-step reaction[3]One-step reaction[3]
Crosslinker Type Zero-length (no spacer arm introduced)[5][13]Homobifunctional or Heterobifunctional (spacer arm is part of the final linkage)[4][5]
Optimal pH Activation (EDC): pH 4.5-6.0[1][2][5]Coupling (to amine): pH 7.2-8.5[2][5]pH 7.0-9.0[2][4]
Reaction Speed Activation: ~15 min[13][14]Coupling: 1-3 hours[13]Fast (minutes to a few hours)[][15][16]
Typical Yield Variable (40-75%), sensitive to conditions.[3] Anhydride side products can form, reducing amidation yield.[17]Generally higher for the coupling step (60-90%) due to the use of a purified, pre-activated reagent.[3]
Intermediate Stability O-acylisourea intermediate is highly unstable and prone to hydrolysis.[3][7] NHS ester intermediate is more stable but still susceptible to hydrolysis.[3][14]Pre-activated NHS esters can be stored in desiccated form, offering excellent stability before use.[1][3]
Side Reactions Formation of N-acylurea byproduct, intramolecular crosslinks, and hydrolysis of the intermediate.[6][8][18]Hydrolysis of the NHS ester is the primary competing reaction, especially at higher pH.[2][11][19]
Convenience A simpler in-situ procedure that avoids prior synthesis of an activated molecule.[3]Requires initial synthesis and purification of the NHS ester or purchase of a commercial crosslinker.[3]

Experimental Protocols

Detailed and optimized protocols are essential for successful bioconjugation. Below are generalized protocols for key crosslinking experiments.

Protocol 1: EDC/NHS-Mediated Protein Conjugation

This protocol describes the conjugation of a protein with available carboxyl groups (Protein 1) to a protein with available primary amines (Protein 2).

Materials:

  • Protein 1 (with accessible Asp, Glu, or C-terminal -COOH)

  • Protein 2 (with accessible Lys or N-terminal -NH2)

  • Activation/Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0[13]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)[13]

  • Sulfo-NHS (N-hydroxysulfothis compound)[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or Hydroxylamine-HCl[13][15]

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette[13]

Procedure:

  • Protein Preparation: Dissolve/exchange Protein 1 into Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxyls.

  • Reagent Preparation: Immediately before use, prepare EDC and Sulfo-NHS solutions in water or Activation Buffer. EDC is moisture-sensitive and should be equilibrated to room temperature before opening.[13]

  • Activation of Protein 1: Add EDC (e.g., to a final concentration of 4 mM) and Sulfo-NHS (e.g., to a final concentration of 10 mM) to the Protein 1 solution.[13] A 10- to 50-fold molar excess of reagents over the protein is a common starting point.

  • Incubation: Gently mix and allow the activation reaction to proceed for 15 minutes at room temperature.[13]

  • Conjugation: Add Protein 2 to the activated Protein 1 solution. The molar ratio of Protein 1 to Protein 2 should be optimized for the specific application.

  • Incubation: Allow the conjugation reaction to proceed for 1.5 to 3 hours at room temperature with gentle stirring.[13]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris or 10 mM hydroxylamine (B1172632) to consume any unreacted NHS esters.[13][15] Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[13]

Protocol 2: Crosslinking with a Homobifunctional NHS Ester (BS3)

This protocol outlines a general procedure for crosslinking proteins using the water-soluble, homobifunctional NHS ester BS3 (bis[sulfosuccinimidyl] suberate).[4][16]

Materials:

  • Protein solution (1-10 mg/mL)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid amine-containing buffers like Tris.[10][16]

  • BS3 Crosslinker[16]

  • Anhydrous DMSO or DMF (if using a non-sulfated, water-insoluble NHS ester like DSS)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5[16]

  • Purification: Desalting column or dialysis cassette[16]

Procedure:

  • Protein Preparation: Prepare the protein solution in the Reaction Buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the BS3 crosslinker in the Reaction Buffer to a stock concentration (e.g., 50 mM).[16] BS3 is moisture-sensitive; allow it to warm to room temperature before opening.[16]

  • Crosslinking Reaction: Add the BS3 stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker over protein is a common starting point.[15]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.[15][16] The optimal time and temperature should be determined empirically.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming unreacted BS3.[16] Incubate for 15 minutes.

  • Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis.[16]

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.[15]

Comparative Experimental Workflow

The choice between these methods often involves a trade-off between the control offered by a multi-step process and the simplicity of a one-step reaction.

Comparative_Workflow cluster_edc Carbodiimide (EDC/NHS) Workflow cluster_nhs This compound (NHS Ester) Workflow edc_start Start with Molecule 1 (-COOH) and Molecule 2 (-NH2) edc_step1 1. Activate Molecule 1 with EDC + NHS (pH 4.5-6.0, 15 min) edc_start->edc_step1 edc_step2 2. Add Molecule 2 to mixture edc_step1->edc_step2 edc_step3 3. Incubate to form conjugate (pH 7.2-8.5, 1-3 hr) edc_step2->edc_step3 edc_step4 4. Quench reaction (e.g., Tris, Hydroxylamine) edc_step3->edc_step4 edc_step5 5. Purify conjugate edc_step4->edc_step5 nhs_start Start with Target Molecule (-NH2) and pre-activated NHS-Ester Linker nhs_step1 1. Combine Target and Linker (pH 7.0-9.0, 0.5-2 hr) nhs_start->nhs_step1 nhs_step2 2. Quench reaction (e.g., Tris, Glycine) nhs_step1->nhs_step2 nhs_step3 3. Purify conjugate nhs_step2->nhs_step3

Comparison of experimental workflows.

Conclusion: Making the Right Choice

The selection of a crosslinking strategy is a critical decision that profoundly influences the outcome of bioconjugation experiments.

Choose Carbodiimide (EDC/NHS) chemistry when:

  • You need to conjugate a carboxyl group to a primary amine. This is the only method of the two that targets carboxylates.[1]

  • A "zero-length" crosslink is required, without introducing any additional spacer atoms.[5][13]

  • You are performing initial screening experiments where the convenience of a one-pot reaction is advantageous.[3]

  • Cost is a primary concern, as EDC and NHS are generally less expensive than specialized, pre-activated crosslinkers.[3]

Choose pre-activated this compound (NHS Ester) crosslinkers when:

  • High conjugation efficiency and a more homogenous product are critical for your application.[3]

  • You are linking two amine-containing molecules and require a defined spacer arm length.

  • Greater control over reaction stoichiometry is needed.[3]

  • The stability of the activated species is a concern; pre-activated esters can be stored for future use.[3]

  • Your workflow benefits from a simpler, one-step conjugation procedure after the initial reagent is obtained.[3]

By understanding the underlying mechanisms, reaction parameters, and procedural workflows of both this compound and carbodiimide crosslinking, researchers can make an informed decision, optimizing their bioconjugation strategy to achieve robust, stable, and functional products.

References

A Comparative Guide to the Characterization of Succinimide Intermediates in Protein Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of succinimide intermediates is a critical, often transient, step in the non-enzymatic degradation of proteins, particularly through asparagine deamidation and aspartic acid isomerization. These degradation pathways can significantly impact the stability, efficacy, and safety of protein therapeutics. For researchers in drug development and protein engineering, accurate characterization and quantification of these this compound intermediates are paramount. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods for this compound Characterization

The selection of an appropriate analytical method for this compound characterization depends on various factors, including the required sensitivity, the need for quantification, and the context of the protein sample. Below is a summary of commonly employed techniques.

Feature¹⁸O Labeling with Mass SpectrometryHydrazine (B178648) Trapping & DerivatizationLow-pH Peptide MappingHydrophobic Interaction Chromatography (HIC)
Principle This compound hydrolysis in H₂¹⁸O incorporates ¹⁸O, leading to a detectable mass shift (+2 Da) in the resulting aspartic and isoaspartic acid residues.Chemical trapping of the labile this compound with hydrazine to form a stable hydrazide, which can be derivatized for detection.Protein digestion at a low pH (e.g., 5.5) to stabilize the this compound intermediate for subsequent analysis by LC-MS.Separation of the protein containing the this compound intermediate from its native and other degraded forms based on differences in hydrophobicity.
Primary Output Quantitative mass spectrometry data indicating the percentage of this compound.Detection and quantification via HPLC-UV, LC-MS, or fluorescence imaging of the derivatized protein.LC-MS chromatograms and mass spectra identifying and quantifying this compound-containing peptides.Chromatographic peaks corresponding to different protein species, allowing for quantification of the this compound-containing variant.
Advantages - Direct and quantitative.[1] - Can distinguish between pre-existing and sample preparation-induced degradation.[2]- High sensitivity, with detection limits as low as 0.41%.[3] - Versatile detection methods (UV, MS, fluorescence).[3][4] - Can be performed on intact proteins.[4]- Preserves the labile this compound for direct detection.[5][6] - Provides site-specific information.[7]- Non-denaturing conditions preserve protein structure. - Can be used for preparative separation of variants.[8] - Robust and suitable for routine analysis.[7][9]
Limitations - The small 2 Da mass shift can be difficult to resolve from the natural isotopic distribution of larger peptides.[4] - Requires specialized ¹⁸O water.- Indirect method requiring chemical modification. - Potential for side reactions if not optimized.- Digestion efficiency of proteases can be reduced at low pH.[10] - Risk of some this compound hydrolysis during prolonged digestion.[10]- Resolution may not be sufficient to separate all variants. - Method development can be complex.
Typical Application Definitive quantification of this compound in purified protein samples and stability studies.Screening for this compound formation in formulation development and process optimization.Detailed characterization and site-specific analysis of this compound in monoclonal antibodies and other protein therapeutics.Monitoring of product heterogeneity and stability testing in a quality control environment.

Signaling Pathways and Experimental Workflows

Protein Degradation Pathway via this compound Intermediate

The formation of a this compound intermediate is a key step in both asparagine deamidation and aspartic acid isomerization, leading to altered protein structure and function.

G cluster_deamidation Deamidation cluster_isomerization Isomerization Asn Asparagine (Asn) Residue This compound This compound Intermediate Asn->this compound -NH3 Asp Aspartic Acid (Asp) Residue Asp->this compound -H2O IsoAsp Isoaspartic Acid (isoAsp) Residue This compound->IsoAsp +H2O (Major Product) Asp_hydrolysis Aspartic Acid (Asp) Residue This compound->Asp_hydrolysis +H2O (Minor Product)

This compound formation from Asn and Asp residues.
Targeted Protein Degradation (TPD) and the Ubiquitin-Proteasome System

Targeted protein degradation (TPD) is a therapeutic strategy that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Technologies like PROteolysis TArgeting Chimeras (PROTACs) and molecular glues facilitate the ubiquitination of target proteins, marking them for degradation by the proteasome. While this compound formation is a general mechanism of protein degradation, TPD offers a highly specific and controlled approach to protein elimination.

TPD_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC / Molecular Glue PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Mechanism of Targeted Protein Degradation (TPD).

Detailed Experimental Protocols

¹⁸O Labeling for this compound Quantification

This method relies on the hydrolysis of the this compound intermediate in the presence of ¹⁸O-labeled water, followed by mass spectrometric analysis to quantify the incorporation of the heavy isotope.[1][11]

Materials:

  • Protein sample

  • H₂¹⁸O (95-98% isotopic purity)

  • Denaturing buffer (e.g., 6 M Guanidine HCl)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Dissolve the protein sample in a denaturing buffer prepared with H₂¹⁸O to a final concentration of 1-2 mg/mL. For a control, prepare an identical sample using normal H₂¹⁶O.

  • Hydrolysis: Incubate the samples at 37°C. The incubation time will depend on the stability of the this compound and should be optimized (e.g., ranging from a few hours to overnight). Under denaturing conditions, this compound hydrolysis can be very rapid.[1]

  • Digestion: Dilute the samples with a digestion buffer (e.g., 100 mM Tris, pH 8.0) prepared with normal H₂¹⁶O to reduce the denaturant concentration (e.g., to <1 M). Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w). Incubate at 37°C for 4-16 hours.

  • Quenching: Stop the digestion by adding a quenching solution to lower the pH to ~2-3.

  • LC-MS Analysis: Analyze the digested samples by LC-MS. Identify the peptides containing the aspartic and isoaspartic acid residues of interest.

  • Data Analysis: Quantify the extent of ¹⁸O incorporation by measuring the relative abundance of the peptide ions with a +2 Da mass shift (from ¹⁸O) compared to the unlabeled peptides. The percentage of this compound can be calculated from the ¹⁸O-labeled isoaspartic and aspartic acid-containing peptides.[1]

Hydrazine Trapping and Derivatization

This protocol stabilizes the labile this compound intermediate by reacting it with hydrazine, followed by derivatization with a fluorescent tag for sensitive detection.[3][4]

Materials:

  • Protein sample

  • Hydrazine solution

  • Dialysis or buffer exchange columns

  • Derivatization agent (e.g., rhodamine sulfonyl chloride)

  • Acetonitrile

  • HPLC-UV/fluorescence or LC-MS system

Procedure:

  • Hydrazine Trapping: Incubate the protein sample (containing this compound) with a hydrazine solution. The reaction conditions (concentration, pH, temperature, and time) need to be optimized for the specific protein.

  • Removal of Excess Hydrazine: Remove excess hydrazine by dialysis or buffer exchange into an acidic buffer (e.g., 200 mM phosphoric acid, pH 2).

  • Derivatization: Add the fluorescent derivatization agent (e.g., rhodamine sulfonyl chloride in acetonitrile) to the hydrazine-trapped protein solution. Incubate at room temperature, protected from light.

  • Analysis: Analyze the derivatized protein by HPLC with UV or fluorescence detection. Alternatively, the sample can be analyzed by LC-MS to confirm the mass of the derivatized protein. For site-specific analysis, the derivatized protein can be digested with a protease prior to LC-MS/MS analysis.

  • Quantification: Create a standard curve using a known concentration of a this compound-containing standard to quantify the amount in the sample.

Low-pH Peptide Mapping

This method preserves the this compound intermediate by performing enzymatic digestion under acidic conditions where the this compound is more stable.[6][7]

Materials:

  • Protein sample

  • Low-pH digestion buffer (e.g., 50 mM sodium acetate, pH 5.5)

  • Reducing agent (e.g., TCEP)

  • Alkalyting agent (e.g., iodoacetamide)

  • Protease stable at low pH (e.g., a combination of Lys-C and modified trypsin)

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS system

Procedure:

  • Denaturation and Reduction: Denature and reduce the protein sample in a low-pH buffer containing a reducing agent at 37°C.

  • Alkylation: Alkylate the free cysteine residues by adding an alkylating agent and incubating in the dark.

  • Digestion: Add the low-pH stable protease(s) to the sample and incubate at 37°C. Digestion times may need to be longer than at optimal pH to achieve complete digestion.[10]

  • Quenching: Stop the digestion by adding a quenching solution.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the this compound-containing peptides based on their mass and fragmentation pattern. The relative abundance of the this compound-containing peptide compared to the unmodified peptide provides the level of this modification.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions. The formation of a this compound can alter the protein's conformation and hydrophobicity, allowing for its separation from the native protein.[9][12]

Materials:

  • Protein sample

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B.

  • Sample Loading: Load the protein sample onto the column. The protein will bind to the stationary phase.

  • Elution: Elute the bound proteins using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). Proteins will elute in order of increasing hydrophobicity.

  • Detection: Monitor the elution profile at 280 nm.

  • Peak Identification and Quantification: Collect fractions corresponding to the different peaks and identify the species in each peak using an orthogonal method like mass spectrometry. The relative area of the peak corresponding to the this compound-containing protein provides its quantification. The results from HIC can show good correlation with low-pH peptide mapping data.[7][9]

HIC_Workflow start Protein Sample (Native + this compound) load Load onto HIC Column start->load elute Elute with Decreasing Salt Gradient load->elute detect UV Detection (280 nm) elute->detect chromatogram Chromatogram with Separated Peaks detect->chromatogram quantify Peak Integration & Quantification chromatogram->quantify identify Peak Fractionation & MS Identification chromatogram->identify end Quantified this compound Variant quantify->end identify->end

General workflow for HIC analysis of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Succinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of succinimide, a compound commonly used in chemical synthesis and pharmaceutical research.

Core Principles of this compound Disposal

This compound, while not always classified as a hazardous substance under all regulations, can cause skin, eye, and respiratory tract irritation.[1][2] Therefore, it is crucial to handle and dispose of it with care to minimize any potential risk to personnel and the environment. The primary principle for this compound disposal is to treat it as a chemical waste product and to follow all applicable local, regional, and national environmental regulations.[3][4]

Step-by-Step Disposal Protocol

The following steps provide a clear, procedural guide for the safe disposal of this compound and associated waste.

1. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect unused or waste this compound powder in its original container or a clearly labeled, sealed, and appropriate chemical waste container.[5]

    • Avoid mixing this compound with other chemical waste to prevent unknown reactions.[5]

  • Contaminated Labware:

    • Items such as gloves, pipette tips, and weighing papers that have come into contact with this compound should be considered contaminated.

    • Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.[6]

  • Solutions Containing this compound:

    • Aqueous or solvent-based solutions containing this compound should be collected in a labeled, sealed, and appropriate liquid chemical waste container.

    • Do not dispose of this compound solutions down the drain or in sewers.[3][4][5][7]

2. Spill Management:

In the event of a this compound spill, prompt and safe cleanup is essential.

  • Isolate the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. For significant dust, a respirator may be necessary.[8][9]

  • Contain and Absorb:

    • For dry spills, carefully sweep or vacuum the this compound powder, avoiding dust generation.[7][8] Use of a HEPA-filtered vacuum is recommended for larger spills.

    • Place the collected material into a sealed, labeled container for disposal.[8]

    • For liquid spills, use an inert absorbent material such as sand or vermiculite (B1170534) to contain and absorb the liquid.[3]

  • Decontaminate the Area: After removing the bulk of the spill, decontaminate the area by washing it down with large amounts of water.[8] Prevent the runoff from entering drains.[8]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, should be placed in the designated hazardous waste container.

3. Final Disposal:

  • Consult Local Authorities: The final disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[1][3] Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company for specific guidance.[7]

  • Incineration: One possible disposal method for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified facility.

  • Labeling and Storage: Ensure all waste containers are properly labeled with the contents ("this compound Waste") and any associated hazards. Store the waste in a designated, secure area until it can be collected by a certified waste disposal service.

Quantitative Data

No specific quantitative data, such as concentration limits for disposal or reportable quantities, were found in the provided safety data sheets and chemical handling guides. The consistent recommendation is to treat all this compound waste as chemical waste and to consult with local environmental regulations and waste disposal authorities for specific requirements.

Experimental Protocols

The disposal of this compound itself does not typically involve an experimental deactivation protocol, unlike more reactive compounds such as N-hydroxythis compound (NHS) esters.[6] The primary "protocol" is the procedural collection and disposal as chemical waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SuccinimideDisposal cluster_start Waste Generation cluster_type Identify Waste Type cluster_collection Segregate and Collect cluster_disposal Final Disposal start This compound Waste Generated waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid contaminated_waste Collect in Labeled Contaminated Waste Container waste_type->contaminated_waste Contaminated Material store Store in Designated Waste Area solid_waste->store liquid_waste->store contaminated_waste->store dispose Dispose via Certified Waste Management Vendor store->dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Succinimide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of succinimide, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of your work.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and mitigate potential hazards. The following personal protective equipment is recommended.[1][2][3][4][5]

Eye and Face Protection:

  • Safety Goggles: Always wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and potential splashes.[1][5][6][7]

Skin Protection:

  • Gloves: Wear appropriate chemical-resistant gloves.[1][3][6][8] Nitrile rubber gloves are a suitable option.[5] It is imperative to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[6]

  • Protective Clothing: A standard laboratory coat or long-sleeved clothing should be worn to prevent skin contact.[1][2][3] For tasks with a higher risk of exposure, more extensive protective clothing may be necessary.

Respiratory Protection:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and inhalation of dust.[1][2][3]

  • Respirator: For situations where dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5] For nuisance levels of dust, a type N95 (US) or type P1 (EN143) dust mask may be sufficient.[2][8]

Occupational Exposure Limits

The following table summarizes the available occupational exposure limits for dust. It is important to note that specific exposure limits for this compound itself are not widely established.

JurisdictionAgentTWA (8-hour)STEL (15-minute)NotationSource
Great BritainDust10 mg/m³-Inhalable fractionEH40/2005[8]
Great BritainDust4 mg/m³-Respirable fractionEH40/2005[8]

Note: No OSHA Vacated PELs are listed for this compound.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of the laboratory workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible substances such as strong oxidizing agents.[1][3]

Handling and Experimental Use
  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Minimizing Dust: Handle the solid form of this compound carefully to minimize dust formation.[1][2][3]

  • Personal Hygiene: Wash hands thoroughly after handling.[2][8] Do not eat, drink, or smoke in the work area.[2][8]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management Workflow

In the event of a this compound spill, a clear and immediate response is critical. The following workflow outlines the necessary steps to safely manage a spill.

Spill_Management_Workflow This compound Spill Response Workflow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Assess the Spill (Minor vs. Major) B->C D Don Appropriate PPE (Gloves, Goggles, Respirator) C->D Minor Spill J Seek Emergency Services for Major Spill C->J Major Spill E Contain the Spill (Use inert absorbent material) D->E F Clean Up Spill E->F G Place Waste in a Labeled, Sealed Container F->G H Decontaminate the Area (Wash with water) G->H I Dispose of Waste (Follow institutional & local regulations) H->I

Caption: Workflow for handling a this compound spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine if the spill is minor or major. For major spills, contact emergency services.[2]

  • Don PPE: Before cleaning up, put on the appropriate personal protective equipment, including gloves, safety goggles, and a respirator.[1][2]

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[2] For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[1]

  • Cleanup: Carefully sweep or vacuum the spilled material and place it into a suitable, sealed, and labeled container for disposal.[2][6]

  • Decontamination: Wash the spill area with soap and water.[2]

  • Waste Disposal: Dispose of the waste according to local environmental regulations.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.[1][9] Do not dispose of it in drains, sewers, or water sources.[1] Consider consulting with a licensed professional waste disposal service.[6]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and empty containers, that have come into contact with this compound should be treated as chemical waste and disposed of accordingly.[8] Empty containers should be handled in the same way as the substance itself.[8]

  • Neutralization (for N-Iodothis compound): For derivatives like N-Iodothis compound, a neutralization step using a reducing agent like sodium thiosulfate (B1220275) can be performed to create less hazardous byproducts (iodide ions and this compound) before final disposal.[10] After neutralization, it's crucial to verify the absence of the reactive species before proceeding with disposal, which may include drain disposal with copious amounts of water if local regulations permit and no other hazardous materials are present.[10] Always consult your institution's specific guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinimide
Reactant of Route 2
Succinimide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。